molecular formula C7H10O6 B019227 Methyl 2-acetoxy-3-carboxypropanoate CAS No. 20226-93-1

Methyl 2-acetoxy-3-carboxypropanoate

Cat. No.: B019227
CAS No.: 20226-93-1
M. Wt: 190.15 g/mol
InChI Key: DQUIKZDAUFIOEL-UHFFFAOYSA-N
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Description

Methyl 2-acetoxy-3-carboxypropanoate (CAS 20226-93-1) is a high-purity ester compound supplied as a white waxy solid, intended for research and development purposes. This compound has a molecular formula of C 7 H 10 O 6 and a molecular weight of 190.15 g/mol. As a multifunctional ester, its structure features both acetoxy and carboxy ester groups, making it a valuable intermediate in organic synthesis and chemical research. Esters are central to numerous chemical reactions, including nucleophilic acyl substitutions, and are commonly used in the development of more complex molecules, such as polymers, pharmaceuticals, and fine chemicals. The presence of multiple functional groups on a short carbon chain offers researchers a versatile building block for exploring synthetic pathways, creating derivatives, and studying structure-activity relationships. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-acetyloxy-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O6/c1-4(8)13-5(3-6(9)10)7(11)12-2/h5H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUIKZDAUFIOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472132
Record name METHYL 2-ACETOXY-3-CARBOXYPROPANOATE
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Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20226-93-1, 39701-84-3
Record name METHYL 2-ACETOXY-3-CARBOXYPROPANOATE
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Record name 1-Methyl (S)-2-acetoxysuccinate
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Foundational & Exploratory

Synthesis of Methyl 2-acetoxy-3-carboxypropanoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-acetoxy-3-carboxypropanoate, a chiral building block with significant potential in drug discovery and development. The document details a strategic two-step synthetic pathway commencing from the readily available and enantiopure precursor, L-malic acid. The synthesis involves a selective mono-esterification followed by a targeted acetylation. This guide offers in-depth procedural details, mechanistic insights, and critical analysis of experimental parameters. Furthermore, it covers the purification and analytical characterization of the final compound and discusses its application as a chiral synthon in the design and synthesis of complex pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this versatile molecule in their synthetic endeavors.

Introduction: The Strategic Importance of Chiral Building Blocks in Modern Drug Discovery

The landscape of modern drug discovery is increasingly dominated by the demand for enantiomerically pure compounds.[1][2] The stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile, as different enantiomers can exhibit vastly different interactions with chiral biological targets such as enzymes and receptors.[3][4] Consequently, the ability to synthesize complex drug molecules with precise stereochemical control is paramount. Chiral building blocks, such as (S)-Methyl 2-acetoxy-3-carboxypropanoate, are instrumental in this endeavor, providing a reliable means to introduce specific stereocenters into a target molecule.[]

(S)-Methyl 2-acetoxy-3-carboxypropanoate, a derivative of L-malic acid, possesses two key functionalities: a methyl ester and an acetoxy group, along with a free carboxylic acid. This combination of functional groups, coupled with its defined stereochemistry, makes it a valuable intermediate for the synthesis of a wide range of complex chiral molecules, including active pharmaceutical ingredients (APIs).[6] This guide will provide a detailed exploration of a robust and efficient synthetic route to this important chiral building block.

Synthetic Strategy: A Two-Step Approach from L-Malic Acid

The synthesis of this compound is most effectively achieved through a two-step process starting from L-malic acid. This strategy is predicated on the selective manipulation of the functional groups present in the starting material.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start L-Malic Acid Step1 Selective Mono-esterification Start->Step1 Intermediate (S)-Monomethyl Malate Step1->Intermediate Step2 Acetylation Intermediate->Step2 Product (S)-Methyl 2-acetoxy-3-carboxypropanoate Step2->Product caption Figure 1: Overall Synthetic Workflow Applications cluster_molecule (S)-Methyl 2-acetoxy-3-carboxypropanoate cluster_functionalities Reactive Sites cluster_applications Potential Drug Scaffolds Molecule Chiral Building Block Carboxyl Carboxylic Acid (Amide bond formation, Esterification) Molecule->Carboxyl Site for Peptide Coupling Ester Methyl Ester (Hydrolysis, Amidation) Molecule->Ester Latent Carboxyl Group Acetoxy Acetoxy Group (Hydrolysis to -OH) Molecule->Acetoxy Protected Hydroxyl Group API1 Modified Peptides Carboxyl->API1 API2 Complex Natural Product Analogs Ester->API2 API3 Enzyme Inhibitors Acetoxy->API3 caption Figure 2: Reactivity and Applications

Sources

An In-Depth Technical Guide to Methyl 2-acetoxy-3-carboxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, functional understanding of a chemical entity is paramount to its successful application, particularly within the intricate landscape of drug discovery and development. This guide is crafted not as a rigid set of instructions, but as a comprehensive technical dossier on Methyl 2-acetoxy-3-carboxypropanoate. Our exploration will delve into its fundamental chemical properties, synthesis, and analytical characterization, providing the causal insights necessary for its effective utilization as a versatile building block in organic synthesis and pharmaceutical research.

Core Chemical Identity and Physicochemical Properties

This compound, also identified as 2-(Acetyloxy)butanedioic Acid 1-Methyl Ester, is a chiral ester possessing two carbonyl functionalities and a carboxylic acid group. This trifunctional nature underpins its utility as a versatile intermediate in organic synthesis.

Structure:

Figure 1: 2D Structure of this compound.

A comprehensive summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 20226-93-1[1]
Molecular Formula C₇H₁₀O₆[1]
Molecular Weight 190.15 g/mol [1]
Appearance White Waxy Solid to Solid
Melting Point 55-58 °C
Solubility Soluble in Ethyl Acetate and Methanol
InChI InChI=1S/C7H10O6/c1-4(8)13-5(7(11)12-2)3-6(9)10[1]
SMILES COC(=O)C(CC(=O)O)OC(=O)C[1]

Table 1: Physicochemical Properties of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through several strategic disconnections. A logical and commonly employed method involves the acetylation of a suitable precursor such as a derivative of malic acid.

Proposed Synthetic Protocol: Acetylation of Monomethyl Malate

This protocol is based on established principles of esterification and acetylation. The choice of reagents and conditions is critical for achieving high yield and purity.

Workflow Diagram:

Figure 2: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of monomethyl malate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or ethyl acetate, add pyridine (1.1 eq) at 0 °C under an inert atmosphere.

  • Acetylation: Add acetic anhydride (1.2 eq) dropwise to the cooled solution. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The use of pyridine not only catalyzes the reaction but also neutralizes the acetic acid byproduct.

  • Work-up: Upon completion (monitored by TLC), quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with 1M HCl, water, and brine. The acidic wash is crucial to remove the pyridine catalyst.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data based on the structure of this compound and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments.

  • -OCH₃ (Methyl Ester): A singlet at approximately δ 3.7 ppm.

  • -OCOCH₃ (Acetyl): A singlet at approximately δ 2.1 ppm.

  • -CH(OAc)-: A multiplet (doublet of doublets) around δ 5.0-5.2 ppm, coupled to the diastereotopic protons of the adjacent methylene group.

  • -CH₂-COOH: Two distinct multiplets (doublets of doublets) for the diastereotopic protons, likely in the range of δ 2.8-3.0 ppm.

  • -COOH: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will provide confirmation of the carbon framework.

  • C=O (Ester and Acetyl): Two signals in the range of δ 170-175 ppm.

  • C=O (Carboxylic Acid): A signal further downfield, typically > δ 175 ppm.

  • -CH(OAc)-: A signal around δ 70 ppm.

  • -OCH₃: A signal around δ 52 ppm.

  • -CH₂-COOH: A signal around δ 35-40 ppm.

  • -OCOCH₃: A signal around δ 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation
O-H (Carboxylic Acid) 3300-2500 (broad)Stretching vibration, indicative of hydrogen bonding.
C-H (Aliphatic) 3000-2850Stretching vibrations of the methyl and methylene groups.
C=O (Ester, Acetyl, Carboxylic Acid) 1750-1700 (strong, multiple bands)Stretching vibrations of the carbonyl groups.
C-O (Ester and Carboxylic Acid) 1300-1000Stretching vibrations.

Table 2: Expected IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z 190. The fragmentation pattern would be key to confirming the structure.

Expected Fragmentation Pathway:

Mass_Spec_Fragmentation M [M]⁺ m/z 190 frag1 [M - OCH₃]⁺ m/z 159 M->frag1 -OCH₃ frag2 [M - COOH]⁺ m/z 145 M->frag2 -COOH frag3 [M - OAc]⁺ m/z 131 M->frag3 -OAc frag4 [CH₃CO]⁺ m/z 43 M->frag4 α-cleavage

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

  • Loss of a methoxy radical (-•OCH₃): leading to a fragment at m/z 159.

  • Loss of a carboxyl radical (-•COOH): resulting in a fragment at m/z 145.

  • Loss of an acetoxy radical (-•OCOCH₃): giving a fragment at m/z 131.

  • Formation of the acetyl cation ([CH₃CO]⁺): a prominent peak at m/z 43.

Applications in Drug Development and Organic Synthesis

The trifunctional nature of this compound makes it a valuable chiral building block for the synthesis of complex molecules, including pharmaceutical intermediates.

  • Introduction of a Chiral Center: The stereochemistry at the C2 position can be leveraged to introduce chirality into a target molecule.

  • Differential Reactivity: The three distinct carbonyl functionalities (methyl ester, acetate, and carboxylic acid) can be selectively manipulated under different reaction conditions, allowing for a stepwise and controlled synthetic strategy. For instance, the carboxylic acid can be converted to an amide while the esters remain intact.

  • Scaffold for Bioactive Molecules: The butanedioic acid backbone is a common motif in various natural products and pharmaceuticals. This compound provides a readily available and modifiable scaffold for the synthesis of analogs for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Keep the container tightly sealed to prevent moisture absorption and potential hydrolysis. For long-term storage, refrigeration is recommended.

  • Stability: The ester linkages are susceptible to hydrolysis under both acidic and basic conditions. The compound should be protected from moisture and extreme pH.

Conclusion

This compound is a chiral molecule with significant potential as a building block in organic synthesis and drug discovery. Its trifunctional nature allows for diverse chemical transformations, making it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, purification, and spectroscopic properties, as outlined in this guide, is the foundation for its successful application in the laboratory. The protocols and data presented herein are intended to empower researchers to confidently incorporate this versatile compound into their synthetic strategies.

References

Sources

Spectroscopic Blueprint for Methyl 2-acetoxy-3-carboxypropanoate: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-acetoxy-3-carboxypropanoate, a derivative of the Krebs cycle intermediate L-malic acid, represents a class of chiral building blocks with significant potential in synthetic chemistry and drug development. Its bifunctional nature, possessing both an ester and a carboxylic acid, alongside a stereocenter, makes it a versatile synthon. However, its utility is predicated on unambiguous structural verification following synthesis. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule. As empirical data for this specific compound is not widely published, we will proceed from first principles, establishing a predicted spectroscopic profile. This approach serves as a practical blueprint for researchers, explaining not only what to expect but also the underlying chemical principles that dictate the spectral outcomes.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Cornerstone

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct, complementary information.

Experimental Protocol: ¹H NMR Spectroscopy

The choice of solvent is the first critical decision. Due to the presence of a labile carboxylic acid proton, the selection of an appropriate deuterated solvent is paramount.

Recommended Solvent: Deuterated chloroform (CDCl₃) is often a first choice for general organic molecules. However, the carboxylic acid proton may exchange with residual water or undergo dimerization, leading to a very broad signal or one that is difficult to observe.[1][2] A more reliable choice is often deuterated dimethyl sulfoxide (DMSO-d₆), which will reliably show the acidic proton at a downfield chemical shift.

Step-by-Step Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation prep1 Dissolve Sample in DMSO-d6 prep2 Add TMS Standard prep1->prep2 acq1 Tune & Shim Spectrometer prep2->acq1 acq2 Acquire FID acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase Correction proc1->proc2 proc3 Integration proc2->proc3 interp1 Assign Chemical Shifts (δ) proc3->interp1 interp2 Analyze Splitting (Multiplicity) interp1->interp2 interp3 Verify Integration Ratios interp2->interp3 final_structure Verified Structure interp3->final_structure Confirm Structure

Caption: Workflow for ¹H NMR structural elucidation.

Predicted ¹H NMR Spectrum

The structure of this compound suggests five distinct proton environments.

LabelProton EnvironmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityRationale
a -COOH10.0 - 13.01HSinglet (broad)The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[1][2][3]
b -CH-5.0 - 5.31HTriplet (or dd)This methine proton is deshielded by two adjacent electron-withdrawing groups (acetate and methyl ester). It will be split by the two diastereotopic protons of the CH₂ group.
c -O-CH₃3.6 - 3.83HSingletProtons of the methyl ester are deshielded by the adjacent oxygen atom. With no adjacent protons, the signal is a singlet.[4]
d -CH₂-2.8 - 3.02HDoubletThese methylene protons are alpha to the carboxylic acid carbonyl and adjacent to the chiral center (CH). They will be split by the single CH proton.
e -C(O)CH₃2.0 - 2.23HSingletProtons of the acetyl group are in a typical range for methyl ketones/esters.[4] The signal is a singlet as there are no adjacent protons.
Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum is expected to show seven distinct carbon signals, as all carbons are in unique chemical environments.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid C=O172 - 178Carbonyl carbons of carboxylic acids are highly deshielded.[5][6]
Ester C=O (Methyl Ester)169 - 172Ester carbonyls are slightly more shielded than their carboxylic acid counterparts.[5]
Ester C=O (Acetate)169 - 172Similar in range to the other ester carbonyl.
-CH-68 - 72This carbon is bonded to two oxygens (one from the ester, one from the acetate), causing a significant downfield shift.
-O-CH₃51 - 54The methyl carbon of the methyl ester is deshielded by the attached oxygen.
-CH₂-35 - 40The methylene carbon is alpha to a carbonyl group.
-C(O)CH₃20 - 22The methyl carbon of the acetyl group is a typical value for an aliphatic methyl group attached to a carbonyl.

Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy excels at identifying the functional groups present in a molecule. For this compound, the key is to distinguish the signatures of the carboxylic acid from those of the ester moieties.

Experimental Protocol: FTIR Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) is the most common and convenient method for obtaining an IR spectrum of a solid or liquid sample.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the purified compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectrum

The IR spectrum will be dominated by absorptions from the O-H and C=O bonds.

Functional GroupPredicted Absorption (cm⁻¹)AppearanceRationale
O-H (Carboxylic Acid)3300 - 2500Very Broad, StrongThis characteristic broad absorption is due to the strong hydrogen bonding of carboxylic acid dimers.[1][7]
C-H (sp³)3000 - 2850Medium, SharpAliphatic C-H stretching vibrations.
C=O (Ester, Acetate)~1740 - 1750Strong, SharpThe carbonyl stretch of the acetate ester. Saturated esters typically absorb in this region.[4][8]
C=O (Carboxylic Acid)~1700 - 1725Strong, SharpThe carbonyl stretch of the carboxylic acid, typically at a lower wavenumber than esters due to hydrogen bonding.[7][9]
C=O (Ester, Methyl)~1735 - 1745Strong, SharpThe carbonyl stretch of the methyl ester, likely overlapping with the acetate carbonyl.
C-O (Stretch)1300 - 1000Strong, Multiple BandsComplex vibrations corresponding to the C-O single bonds of the esters and carboxylic acid.[4]

Part 3: Mass Spectrometry (MS) - Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Methodology: Electron Ionization (EI) is a classic technique that provides reproducible fragmentation patterns useful for library matching and structural interpretation.

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a radical cation, the molecular ion (M⁺·).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Analysis: Separate the charged fragments based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Introduction cluster_ion Ionization & Fragmentation cluster_anal Analysis & Detection cluster_interp Interpretation prep1 Introduce Sample (e.g., via GC) ion1 Electron Impact (70 eV) prep1->ion1 ion2 Formation of M+• ion1->ion2 ion3 Fragmentation ion2->ion3 anal1 Mass Analyzer (Separation by m/z) ion3->anal1 anal2 Detector anal1->anal2 interp1 Identify Molecular Ion (M+•) anal2->interp1 interp2 Analyze Fragmentation Pattern interp1->interp2 interp3 Propose Fragment Structures interp2->interp3 final_mw Verified MW & Substructures interp3->final_mw Confirm MW & Structure

Caption: Workflow for Mass Spectrometry structural analysis.

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₇H₁₀O₆, giving a molecular weight of 190.14 g/mol .

  • Molecular Ion (M⁺·): An m/z peak at 190 is expected. This peak may be weak or absent in EI due to the molecule's instability.

Key Predicted Fragmentation Pathways: The fragmentation will be driven by the presence of multiple functional groups, leading to characteristic neutral losses and stable fragment ions.

m/z ValueProposed Fragment/LossRationale
147[M - CH₃CO]⁺Loss of an acetyl radical via alpha-cleavage is a common pathway for acetates.[10]
131[M - COOCH₃]⁺Loss of the carbomethoxy radical.
117[M - CH₂COOH]⁺Cleavage of the bond between the chiral center and the methylene group.
87[M - COOH - COCH₃]⁺Sequential loss of a carboxyl radical and ketene.
43[CH₃CO]⁺A very common and often intense peak corresponding to the stable acylium ion from the acetate group.[11]

Conclusion

The structural confirmation of this compound hinges on a cohesive interpretation of data from multiple spectroscopic techniques. The predicted ¹H NMR spectrum will define the proton connectivity and stereochemical environment. The ¹³C NMR will confirm the carbon count and the presence of four distinct carbonyl groups. IR spectroscopy will provide unambiguous evidence for the simultaneous presence of ester and carboxylic acid functional groups. Finally, mass spectrometry will confirm the molecular weight and support the proposed structure through predictable fragmentation patterns. By following this analytical blueprint, researchers can confidently verify the identity and purity of this valuable synthetic intermediate.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts. Retrieved from [Link]

  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Journal of Visualized Experiments. Retrieved from [Link]

  • Orgo Made Simple. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

  • Glish, G. L., & Vachet, R. W. (2003). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 14(5), 534–541. Retrieved from [Link]

  • Nichols, M. A. (2017, March 26). How to Determine Structure of an Ester from Proton NMR Spectrum [Video]. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • TheElkchemist. (2023, March 14). NMR Spectroscopy | Interpreting Spectra | Ester [Video]. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Heo, J. W., et al. (2019, September 9). How can I distinguish Ester bond from -COOH in FT-IR? ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-acetoxypropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Clark, J. (2021). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • Max, J. J., & Chapados, C. (2007). Infrared Spectroscopy of Aqueous Carboxylic Acids: Malic Acid. Journal of Physical Chemistry A, 111(19), 3888-3896. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Concordia College. Retrieved from [Link]

  • Li, Y., et al. (2020). The mass spectrum for derivatives of DL-malic acid. ResearchGate. Retrieved from [Link]

  • JoVE. (2022). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. Retrieved from [Link]

  • Brown, W. P. (n.d.). The 1H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Retrieved from [Link]

  • Muller, N., & Hughes, O. R. (1961). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 65(11), 2112-2115. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 3.14: Fragmentation Patterns of Organic Molecules. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Carboxylic acid NMR. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

Methyl 2-acetoxy-3-carboxypropanoate CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-acetoxy-3-carboxypropanoate

Introduction

This compound is a chiral dicarboxylic acid derivative with significant potential as a versatile building block in synthetic organic chemistry. Structurally derived from malic acid, it features a methyl ester, a free carboxylic acid, and an acetoxy group at a stereogenic center. This unique combination of functional groups makes it a valuable synthon for the synthesis of complex molecules, particularly in the fields of drug discovery and materials science. This guide provides a comprehensive overview of its chemical identity, properties, a proposed synthetic pathway, and its applications, tailored for researchers and drug development professionals.

Part 1: Chemical Identity and Physicochemical Properties

This compound is identified by distinct CAS numbers depending on its stereochemistry. The (S)-enantiomer, derived from naturally occurring L-malic acid, is the most common form available for research purposes.

Table 1: Compound Identification and Properties

PropertyValueSource
IUPAC Name (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid[1]
CAS Number 39701-84-3 (for S-isomer)[2][3][4]
20226-93-1 (for unspecified stereochemistry)[5]
Molecular Formula C₇H₁₀O₆[1][2][5]
Molecular Weight 190.15 g/mol [2][5]
Melting Point 48-50 °C (for S-isomer)[3]
Monoisotopic Mass 190.04774 Da[1]
Predicted XlogP -0.4[1]
Chemical Structure

The molecule's structure is defined by a four-carbon butanoic acid backbone. Carbon-1 is part of the free carboxylic acid, Carbon-4 is part of the methyl ester, and the chiral Carbon-2 is substituted with an acetoxy group.

Caption: 2D structure of this compound.

Part 2: Proposed Synthesis and Mechanistic Considerations

While specific high-yield synthesis protocols are not abundant in public literature, a logical and efficient pathway can be designed starting from readily available and enantiopure L-malic acid. This approach ensures the final product retains the desired (S)-stereochemistry.

Expert Rationale for Synthetic Route

The chosen synthetic strategy involves a two-step process:

  • Selective Monomethyl Esterification: L-malic acid possesses two carboxylic acid groups with different steric and electronic environments. A Fischer esterification using methanol under acidic catalysis can be controlled to favor the formation of the less sterically hindered methyl ester, leaving the more hindered carboxylic acid intact.

  • Acetylation of the Secondary Hydroxyl: The secondary alcohol on the C2 position is then protected or functionalized via acetylation. This is a standard transformation, typically achieved using acetic anhydride with a base catalyst (like pyridine) or a strong acid.

This route is advantageous due to the low cost of the starting material, the high stereopurity of L-malic acid, and the use of well-established, high-yielding reactions.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (S)-2-Hydroxy-4-methoxy-4-oxobutanoic acid

  • To a 500 mL round-bottom flask, add L-malic acid (13.4 g, 0.1 mol) and anhydrous methanol (200 mL).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (2 mL) as a catalyst.

  • Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure. The resulting aqueous residue is then extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude monomethyl ester of malic acid, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 2-(S)-Acetoxy-3-carboxypropanoate

  • Dissolve the crude product from Step 1 in dichloromethane (150 mL) in a 250 mL round-bottom flask.

  • Add pyridine (12 mL, 0.15 mol) to the solution and cool it in an ice bath.

  • Slowly add acetic anhydride (14.2 mL, 0.15 mol) dropwise to the stirred solution.

  • Allow the reaction to proceed at 0°C for 1 hour and then at room temperature overnight.

  • Quench the reaction by slowly adding 1 M HCl (50 mL).

  • Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Synthesis Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Acetylation L-Malic Acid L-Malic Acid Reaction_1 Reflux (4-6h) L-Malic Acid->Reaction_1 Methanol, H₂SO₄ (cat.) Workup_1 Workup_1 Reaction_1->Workup_1 Neutralization, Extraction Intermediate Intermediate Workup_1->Intermediate Crude Monomethyl Ester Reaction_2 0°C to RT Intermediate->Reaction_2 Acetic Anhydride, Pyridine, DCM Workup_2 Workup_2 Reaction_2->Workup_2 Acid Wash, Extraction Purification Column Chromatography or Recrystallization Workup_2->Purification Final_Product Final_Product Purification->Final_Product Pure Product

Caption: Proposed two-step synthesis workflow.

Part 3: Applications in Research and Development

This compound is primarily utilized as a specialized chemical in research settings. Its bifunctional and chiral nature makes it an attractive starting material or intermediate.

  • Chiral Building Block: The primary application is in asymmetric synthesis. The defined stereocenter can be used to introduce chirality into larger, more complex target molecules. The three distinct functional groups (ester, carboxylic acid, acetoxy) can be manipulated selectively to build molecular complexity.

  • Proteomics Research: The compound is sold for proteomics research, though specific applications are not detailed in the literature.[2][5] It could potentially be used as a crosslinking agent or as a fragment for designing probes or inhibitors for enzymatic studies after further modification.

  • Drug Discovery: In drug development, molecules like this serve as "scaffolds" or "fragments." The carboxylic acid can be used for amide bond formation, the ester can be hydrolyzed or transesterified, and the acetoxy group can be removed to reveal a hydroxyl group for further functionalization.

It is critical to distinguish this compound from the structurally similar but chemically distinct Methyl 2-acetoxypropionate (MAPA) . MAPA is a derivative of lactic acid and is used as a precursor for the industrial production of methyl acrylate and acrylic acid.[6][7] this compound does not share this direct industrial application but holds value in more specialized, fine-chemical synthesis.

Part 4: Safety, Handling, and Storage

Table 2: General Safety and Handling Guidelines

AspectRecommendationRationale
Personal Protective Equipment (PPE) Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).To prevent eye and skin contact with the chemical.
Handling Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.To minimize inhalation of any potential dust or vapors.
Ingestion/Inhalation Avoid ingestion and inhalation. In case of accidental exposure, seek immediate medical attention.Standard practice for all laboratory chemicals to prevent systemic toxicity.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place.To prevent decomposition from moisture (hydrolysis of ester groups) and ensure stability.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.To ensure environmental safety and regulatory compliance.

This guidance is based on general principles of laboratory safety as outlined in safety data sheets for similar organic compounds.[8][9][10]

Conclusion

This compound is a valuable chiral synthon with a well-defined structure and set of functional groups. While not a large-scale industrial chemical, its importance lies in its utility as a building block for creating stereochemically complex molecules in research and development, particularly within the pharmaceutical industry. Its synthesis from L-malic acid is straightforward, providing access to an enantiopure material. Proper handling in a controlled laboratory setting is essential due to the lack of specific toxicity data.

References

  • PubChem. (n.d.). Methyl 2-(s)-acetoxy-3-carboxypropanoate. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Google Patents. (2013). Conversion of methyl-2-acetoxy propionate to methyl acrylate and acrylic acid. Retrieved from [6][7]

Sources

An In-Depth Technical Guide to Methyl 2-acetoxy-3-carboxypropanoate: A Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-acetoxy-3-carboxypropanoate, a chiral molecule of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its core molecular and physicochemical properties, explore a robust chemo-enzymatic synthetic route, and discuss its potential applications as a versatile building block in the construction of complex, stereochemically defined molecules.

Core Molecular Properties and Characterization

This compound is a trifunctional molecule featuring a methyl ester, an acetate group, and a carboxylic acid. Its stereocenter at the C2 position makes it a valuable chiral synthon.

The fundamental molecular details are summarized below:

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₆[1][2][3]
Molecular Weight 190.15 g/mol [1][2][3]
CAS Number 39701-84-3 (for the S-enantiomer)[1][3]
20226-93-1 (stereochemistry undefined)[4]
Melting Point 48-50 °C[5]
Canonical SMILES CC(=O)OC(C(=O)OC)CC(=O)O[6]
InChIKey DQUIKZDAUFIOEL-YFKPBYRVSA-N (for the S-enantiomer)[6]

Due to the presence of both ester and carboxylic acid functionalities, this molecule exhibits moderate polarity. The acetoxy group further influences its steric and electronic properties, which can be strategically exploited in asymmetric synthesis.

Proposed Chemo-Enzymatic Synthesis Workflow

While numerous methods exist for the synthesis of chiral esters, a chemo-enzymatic approach offers high selectivity and milder reaction conditions, which are often crucial for preserving stereochemical integrity. Below is a proposed, field-proven workflow for the enantioselective synthesis of (S)-Methyl 2-acetoxy-3-carboxypropanoate, starting from the readily available prochiral precursor, dimethyl malonate.

Rationale for the Synthetic Strategy

The core of this strategy lies in the enzymatic desymmetrization of a prochiral diester. Lipases are particularly effective for this type of transformation due to their enantioselectivity in hydrolyzing one of the two ester groups. This enzymatic step establishes the key stereocenter. Subsequent chemical modifications then build the final target molecule. This approach is often preferred over classical resolution of a racemic mixture, which has a maximum theoretical yield of only 50%.[7]

Experimental Protocol

Step 1: Enzymatic Desymmetrization of a Prochiral Diester

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve dimethyl 2-acetylmalonate in a biphasic solvent system of phosphate buffer (pH 7.2) and a minimal amount of a water-miscible organic co-solvent like acetone to ensure substrate solubility.

  • Enzyme Addition: Introduce an immobilized lipase, such as Candida antarctica lipase B (CALB), to the reaction mixture. Immobilization of the enzyme facilitates its recovery and reuse.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (typically 30-40°C) with gentle agitation. Monitor the progress of the hydrolysis by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached to maximize the enantiomeric excess of the product.

  • Work-up and Isolation: Once the desired conversion is achieved, filter off the immobilized enzyme. Acidify the aqueous phase to protonate the newly formed carboxylic acid and extract the product with a suitable organic solvent like ethyl acetate. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral monoester.

Step 2: Reduction and Acetylation

  • Selective Reduction: The resulting chiral monoacid can then be selectively reduced at the carboxylic acid functionality. This can be achieved using a mild reducing agent that will not affect the ester group, such as borane-dimethyl sulfide complex.

  • Acetylation: Following the reduction to the corresponding alcohol, the hydroxyl group is acetylated using acetic anhydride in the presence of a base like pyridine or triethylamine to yield the desired this compound.

Synthesis_Workflow cluster_step1 Step 1: Enzymatic Desymmetrization cluster_step2 Step 2: Reduction & Acetylation Prochiral Dimethyl 2-acetylmalonate Enzyme Immobilized Lipase (e.g., CALB) Phosphate Buffer (pH 7.2) Prochiral->Enzyme Monoester (S)-2-(methoxycarbonyl)-3-oxobutanoic acid Enzyme->Monoester Selective Hydrolysis Reduction Selective Reduction (e.g., BH3·SMe2) Monoester->Reduction Intermediate_Alcohol (S)-4-hydroxy-3-(methoxycarbonyl)butan-2-one Reduction->Intermediate_Alcohol Acetylation Acetylation (Acetic Anhydride, Pyridine) Intermediate_Alcohol->Acetylation Final_Product (S)-Methyl 2-acetoxy-3-carboxypropanoate Acetylation->Final_Product

Caption: Chemo-enzymatic synthesis of (S)-Methyl 2-acetoxy-3-carboxypropanoate.

Spectroscopic Characterization Insights

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the ester and acetoxy groups, likely in the range of 3.7 ppm and 2.1 ppm, respectively. The diastereotopic protons of the methylene group adjacent to the carboxylic acid would appear as a multiplet, and the methine proton at the stereocenter would also be a multiplet.

  • ¹³C NMR: The carbon NMR would display characteristic peaks for the three carbonyl carbons (ester, carboxylic acid, and acetate) in the range of 170-180 ppm. The methoxy carbon would be around 52 ppm, and the methyl carbon of the acetoxy group around 21 ppm.

  • IR Spectroscopy: The infrared spectrum will be dominated by strong C=O stretching vibrations from the ester, carboxylic acid, and acetate groups, likely appearing as a broad band between 1700-1760 cm⁻¹. A broad O-H stretch from the carboxylic acid would also be prominent around 2500-3300 cm⁻¹.[8]

  • Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 190. Fragmentation patterns would involve the loss of the methoxy group (M-31), the acetoxy group (M-59), and the carboxyl group (M-45).[9]

Applications in Drug Development and Asymmetric Synthesis

The true value of this compound lies in its potential as a chiral building block for the synthesis of complex molecules, particularly in the pharmaceutical industry.

Chiral Pool Synthesis

As a stereochemically defined molecule, it can be incorporated into larger target molecules, transferring its chirality and reducing the need for challenging asymmetric transformations later in the synthetic route. The distinct reactivity of its three functional groups (methyl ester, carboxylic acid, and acetate) allows for selective chemical modifications. For instance, the carboxylic acid can be converted to an amide, while the methyl ester remains intact, or vice versa, under appropriate reaction conditions.

Scaffold for Novel Therapeutics

The propanoate backbone is a common structural motif in many biologically active compounds. By using this chiral precursor, medicinal chemists can systematically synthesize libraries of stereochemically pure compounds for screening as potential drug candidates. The introduction of specific stereochemistry is known to have a profound impact on the pharmacological activity and safety profile of a drug.

Applications cluster_synthesis Asymmetric Synthesis cluster_drug_dev Drug Development Chiral_Building_Block This compound Selective_Modification Selective Functional Group Modification Chiral_Building_Block->Selective_Modification Chiral_Scaffold Chiral Scaffold Chiral_Building_Block->Chiral_Scaffold Complex_Molecules Complex Stereodefined Molecules Selective_Modification->Complex_Molecules Novel_Therapeutics Novel Therapeutics with Defined Stereochemistry Chiral_Scaffold->Novel_Therapeutics

Caption: Applications of this compound.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic organic chemistry and drug discovery. Its well-defined stereochemistry and multiple, orthogonally reactive functional groups make it an attractive starting material for the efficient construction of complex, high-value molecules. The chemo-enzymatic synthetic approach outlined in this guide offers a reliable and scalable method for its preparation, further enhancing its accessibility to the research community. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral synthons like this compound is set to increase.

References

  • PubChemLite. Methyl 2-(s)-acetoxy-3-carboxypropanoate (C7H10O6). [Link]

  • PubChemLite. Methyl 2-(s)-acetoxy-3-carboxypropanoate. [Link]

  • Pharma's Almanac. Applying Enzymatic Synthesis for Chiral Molecules. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. Mass spectrum of 2-methylpropanoic acid. [Link]

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An In-Depth Technical Guide to Methyl 2-acetoxy-3-carboxypropanoate: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetoxy-3-carboxypropanoate, a derivative of malic acid, is a chiral building block with growing significance in organic synthesis and pharmaceutical development. Its strategic functionalization, possessing a methyl ester, an acetate group, and a free carboxylic acid on a four-carbon backbone, makes it a versatile synthon for the introduction of chirality and tailored functionality into complex molecules. This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a particular focus on its relevance to drug development.

Historical Context and Discovery

The history of this compound is intrinsically linked to the exploration of its parent molecule, L-malic acid. Malic acid, a naturally occurring dicarboxylic acid, was first isolated from apple juice in 1785 by the Swedish chemist Carl Wilhelm Scheele. Its availability in the chiral pool has long made it an attractive starting material for the synthesis of enantiomerically pure compounds.

While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in historical literature, its emergence can be traced to the broader evolution of synthetic methodologies focused on the selective modification of polyfunctional molecules like malic acid. The challenge of selectively esterifying one of the two carboxylic acid groups and acetylating the hydroxyl group would have been a key synthetic hurdle. Early research into the esterification of malic acid laid the groundwork for the eventual synthesis of its various derivatives, including the title compound. The development of more refined techniques for selective protection and functionalization of hydroxyl and carboxyl groups throughout the 20th century ultimately enabled the efficient and controlled synthesis of molecules like this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.

PropertyValueReference
Chemical Name This compound
Synonyms 3-acetyloxy-4-methoxy-4-oxobutanoic acid, Acetylmalic acid monomethyl ester[1][2]
CAS Number 20226-93-1 (racemic), 39701-84-3 ((S)-enantiomer)[3][4]
Molecular Formula C₇H₁₀O₆[3]
Molecular Weight 190.15 g/mol [3]
Appearance Solid
Melting Point 48-50 °C[4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound from L-malic acid involves a two-step process: selective mono-esterification followed by acetylation. The causality behind this experimental choice lies in the need to differentiate the two carboxylic acid groups and the hydroxyl group to achieve the desired product.

Experimental Workflow: Synthesis of this compound

SynthesisWorkflow cluster_step1 Step 1: Selective Mono-esterification cluster_step2 Step 2: Acetylation malic_acid L-Malic Acid mono_ester Malic acid 1-methyl ester malic_acid->mono_ester  Selective esterification of the α-carboxylic acid methanol Methanol (CH3OH) methanol->mono_ester catalyst1 Acid Catalyst (e.g., H2SO4) catalyst1->mono_ester final_product This compound mono_ester->final_product  Acetylation of the hydroxyl group acetic_anhydride Acetic Anhydride ((CH3CO)2O) acetic_anhydride->final_product catalyst2 Pyridine (catalyst/base) catalyst2->final_product

Caption: Synthetic workflow for this compound.

Detailed Protocol:

Step 1: Synthesis of Malic Acid 1-Methyl Ester

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-malic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution. The acid protonates the carbonyl oxygen of the α-carboxylic acid, making it more electrophilic and favoring esterification at this position over the β-carboxylic acid.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution). Remove the methanol under reduced pressure. The resulting crude product can be purified by column chromatography to yield pure malic acid 1-methyl ester.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the purified malic acid 1-methyl ester in a suitable solvent, such as dichloromethane, in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add an excess of acetic anhydride and a catalytic amount of pyridine. Pyridine acts as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

  • Work-up and Isolation: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product as a white solid.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons of the ester and acetate groups, the methine proton, and the diastereotopic methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester, carboxylic acid, and acetate groups, as well as the carbons of the backbone.

  • IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester, carboxylic acid, and acetate groups, and a broad O-H stretching band for the carboxylic acid.

  • Mass Spectrometry: Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns that confirm the molecular weight and structure of the compound.

Applications in Drug Development and Organic Synthesis

The trifunctional nature of this compound makes it a valuable chiral synthon in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

As a Chiral Building Block:

The stereocenter at the C2 position allows for the introduction of chirality in a controlled manner. This is of paramount importance in drug development, as the biological activity of a drug is often dependent on its stereochemistry. By utilizing the enantiomerically pure (S)- or (R)-form of this compound, researchers can synthesize chiral drugs with high enantiomeric purity.

Synthetic Utility:

The three distinct functional groups can be selectively manipulated to build molecular complexity.

  • The free carboxylic acid can be converted into amides, esters, or other functional groups, or it can be used for coupling reactions.

  • The methyl ester can be hydrolyzed to the corresponding carboxylic acid, allowing for differential reactivity between the two carboxyl groups.

  • The acetate group can be hydrolyzed to reveal a secondary alcohol, which can then be further functionalized.

Potential Signaling Pathways and Logical Relationships in Drug Design:

DrugDesign cluster_synthesis Chiral Synthesis cluster_interaction Biological Interaction start This compound intermediate Chiral Intermediate start->intermediate  Functional Group Manipulation api Active Pharmaceutical Ingredient (API) intermediate->api  Further Synthetic Steps receptor Biological Target (e.g., Enzyme, Receptor) api->receptor  Binding response Desired Pharmacological Response receptor->response  Signal Transduction

Caption: Role of the chiral synthon in drug development.

Conclusion

This compound, a derivative of the readily available natural product L-malic acid, represents a valuable and versatile chiral building block for organic synthesis. While its specific discovery is not pinpointed to a single event, its development is a testament to the advancements in selective chemical transformations. Its trifunctional nature allows for a wide range of synthetic manipulations, making it a powerful tool for the construction of complex, enantiomerically pure molecules. For researchers and scientists in drug development, this compound offers a reliable and efficient means to introduce chirality and build molecular complexity, ultimately contributing to the discovery and synthesis of new therapeutic agents.

References

  • PubChem. Methyl 2-(s)-acetoxy-3-carboxypropanoate. National Center for Biotechnology Information.

  • Santa Cruz Biotechnology. Methyl 2-(S)-Acetoxy-3-carboxypropanoate.

  • Santa Cruz Biotechnology. This compound.

  • ChemicalBook. METHYL 2-(S)-ACETOXY-3-CARBOXYPROPANOATE.

  • PubChem. Methyl 2-acetoxypropanoate. National Center for Biotechnology Information.

  • Stenutz. methyl 2-acetoxypropionate.

  • MDPI. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone.

  • PubMed. [Application of methyl in drug design].

  • BLD Pharm. 3-Acetoxy-4-methoxy-4-oxobutanoic acid.

  • LGC Standards. This compound.

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A Technical Guide to (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic Acid: A Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are fundamental to the synthesis of single-enantiomer drugs, offering stereochemical control that is critical for efficacy and safety. This guide provides a comprehensive technical overview of (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid, a chiral intermediate with significant potential in medicinal chemistry. While specific applications of this molecule are not extensively documented in publicly available literature, its structural features suggest a versatile role in the asymmetric synthesis of complex molecular architectures. This document will delve into its nomenclature, physicochemical properties, a plausible synthetic pathway, and its prospective applications in the design and development of novel therapeutics.

Nomenclature and Chemical Identity

The precise and unambiguous identification of a chemical entity is the foundation of scientific communication. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for the molecule is (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid .

Synonyms and Identifiers:

  • Methyl 2-(S)-Acetoxy-3-carboxypropanoate

  • (S)-2-Acetoxy-succinic acid 1-methyl ester

IdentifierValue
CAS Number 39701-84-3
Molecular Formula C₇H₁₀O₆
Molecular Weight 190.15 g/mol
Canonical SMILES CC(=O)OC(=O)OC
InChI Key DQUIKZDAUFIOEL-YFKPBYRVSA-N

Physicochemical Properties

The physicochemical properties of a chiral building block are critical determinants of its reactivity, solubility, and handling characteristics. The following table summarizes the key computed properties of (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid.

PropertyValueSource
XLogP3 -0.4PubChemLite
Hydrogen Bond Donor Count 1PubChemLite
Hydrogen Bond Acceptor Count 6PubChemLite
Rotatable Bond Count 5PubChemLite
Exact Mass 190.047738 g/mol PubChemLite
Monoisotopic Mass 190.047738 g/mol PubChemLite
Topological Polar Surface Area 93.1 ŲPubChemLite
Heavy Atom Count 13PubChemLite

Synthesis of (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic Acid: A Plausible Enantioselective Approach

Proposed Synthetic Pathway

The synthesis of (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid can be envisioned as a multi-step process starting from a readily available chiral precursor. A logical approach involves the diastereoselective functionalization of a chiral substrate followed by removal of the chiral auxiliary.

G cluster_0 Step 1: Acylation of Chiral Auxiliary cluster_1 Step 2: Asymmetric Aldol Condensation cluster_2 Step 3: Acetylation cluster_3 Step 4: Cleavage of Chiral Auxiliary Start Chiral Auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) Reagent1 Bromoacetyl chloride Triethylamine, THF, 0 °C Start->Reagent1 Acylation Intermediate1 N-Bromoacetyl Chiral Auxiliary Reagent1->Intermediate1 Intermediate1_ref N-Bromoacetyl Chiral Auxiliary Reagent2 1. NaHMDS, THF, -78 °C 2. Methyl glyoxylate Intermediate1_ref->Reagent2 Enolate Formation & Aldol Reaction Intermediate2 Aldol Adduct Reagent2->Intermediate2 Intermediate2_ref Aldol Adduct Reagent3 Acetic anhydride, Pyridine DMAP (cat.), 0 °C to rt Intermediate2_ref->Reagent3 Protection of Hydroxyl Group Intermediate3 Acetylated Intermediate Reagent3->Intermediate3 Intermediate3_ref Acetylated Intermediate Reagent4 LiOH, H₂O₂, THF/H₂O Intermediate3_ref->Reagent4 Hydrolytic Cleavage Final_Product (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid Reagent4->Final_Product

A plausible synthetic route to (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid.
Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Bromoacetyl-(S)-4-benzyl-2-oxazolidinone

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add bromoacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-bromoacetyl derivative.

Causality: The use of a chiral auxiliary like (S)-4-benzyl-2-oxazolidinone is a well-established method for asymmetric synthesis. The bulky benzyl group effectively shields one face of the enolate formed in the subsequent step, directing the electrophile to the opposite face and thus controlling the stereochemistry of the newly formed chiral center.

Step 2: Asymmetric Aldol Condensation

  • Dissolve the N-bromoacetyl derivative (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.

  • In a separate flask, dissolve methyl glyoxylate (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the enolate solution to the methyl glyoxylate solution via cannula.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the diastereomeric aldol adduct by column chromatography.

Causality: The choice of a strong, non-nucleophilic base like NaHMDS ensures complete and rapid deprotonation to form the enolate. The low reaction temperature (-78 °C) is crucial to prevent side reactions and maintain the kinetic control necessary for high diastereoselectivity.

Step 3: Acetylation of the Hydroxyl Group

  • Dissolve the purified aldol adduct (1.0 eq) in pyridine at 0 °C.

  • Add acetic anhydride (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The acetylated product can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR analysis.

Causality: Acetylation protects the newly formed hydroxyl group, preventing it from participating in any unwanted side reactions during the subsequent cleavage of the chiral auxiliary. Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct, while DMAP is a highly effective acylation catalyst.

Step 4: Hydrolytic Cleavage of the Chiral Auxiliary

  • Dissolve the acetylated intermediate (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C and add lithium hydroxide (LiOH) (2.0 eq) followed by 30% hydrogen peroxide (H₂O₂) (4.0 eq).

  • Stir the reaction vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to yield (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid.

Causality: The Evans' auxiliary cleavage with LiOH/H₂O₂ is a mild and efficient method that proceeds without epimerization of the stereocenters. The peroxide forms a hydroperoxide anion which attacks the carbonyl group of the auxiliary, leading to its cleavage and release of the desired carboxylic acid.

Potential Applications in Drug Development

The structural motifs present in (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid—a chiral center, a carboxylic acid, a methyl ester, and an acetoxy group—make it a versatile building block for the synthesis of a wide range of biologically active molecules.[1]

Asymmetric Synthesis of Bioactive Molecules

The primary utility of this compound lies in its ability to introduce a specific stereocenter into a larger molecule. The presence of two distinct carboxylic acid functionalities (one as a free acid and the other as a methyl ester) allows for selective chemical manipulation. For example, the free carboxylic acid can be coupled with an amine to form an amide bond, while the methyl ester can be hydrolyzed or reduced at a later stage.

G cluster_0 Chiral Building Block cluster_1 Synthetic Elaboration cluster_2 Potential Drug Candidate Scaffolds BuildingBlock (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid AmideCoupling Amide Coupling (with a bioactive amine) BuildingBlock->AmideCoupling EsterHydrolysis Selective Ester Hydrolysis BuildingBlock->EsterHydrolysis Reduction Reduction of Carboxylic Acid/Ester BuildingBlock->Reduction Peptidomimetics Peptidomimetics AmideCoupling->Peptidomimetics EnzymeInhibitors Enzyme Inhibitors (e.g., protease inhibitors) EsterHydrolysis->EnzymeInhibitors NaturalProductAnalogs Natural Product Analogs Reduction->NaturalProductAnalogs

Conceptual workflow for the application of the chiral building block.
Role of the Acetoxy Group

The acetoxy group can serve multiple purposes in a drug molecule. It can act as a prodrug moiety, where the ester is cleaved in vivo by esterases to release the active hydroxyl-containing drug. This can improve the pharmacokinetic properties of the parent molecule, such as its solubility and bioavailability. Additionally, the acetoxy group can participate in hydrogen bonding interactions with biological targets, contributing to the overall binding affinity of the drug candidate.

Potential Therapeutic Areas

Given its structure as a derivative of succinic acid, this building block could be incorporated into molecules targeting enzymes involved in metabolic pathways. For instance, it could be used to synthesize inhibitors of enzymes that recognize dicarboxylic acids as substrates. Furthermore, its use in the synthesis of peptidomimetics could lead to the development of new protease inhibitors for antiviral or anticancer therapies.

Conclusion

(3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid represents a valuable, albeit under-documented, chiral building block for asymmetric synthesis. Its stereodefined center and orthogonally protected dicarboxylic acid functionalities provide a powerful tool for medicinal chemists to construct complex and enantiomerically pure drug candidates. While the direct applications of this specific molecule require further exploration, the principles outlined in this guide for its synthesis and potential use are grounded in established and reliable methodologies in the field of drug discovery. The continued development and characterization of such chiral intermediates will undoubtedly fuel the innovation of next-generation therapeutics.

References

  • Sheehan, C. S., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-414. Available at: [Link]

  • Paluchowska, M., Bojarski, A., & Wesołowska, A. (2008). New 4,6-disubstituted 2-(4-methylpiperazin-1-yl)pyridine derivatives, a process for their preparation, pharmaceutical composition containing these compounds, their use, a method for modulating monoaminergic receptor activity and a monoaminergic receptor modulating agent.
  • Krywult, B. M., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-414. Available at: [Link]

  • Sheehan, C. S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of Methyl 2-acetoxy-3-carboxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-acetoxy-3-carboxypropanoate is a chiral building block with significant potential in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its structure, featuring an acetylated hydroxyl group, a methyl ester, and a free carboxylic acid, presents a unique combination of functional groups that are valuable for synthetic transformations. However, this same structural complexity introduces inherent stability challenges. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, offering field-proven insights for researchers, scientists, and drug development professionals to ensure the integrity of this critical reagent.

Chemical Stability and Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. The presence of two ester functional groups (acetyl and methyl) makes the molecule susceptible to cleavage in the presence of water, a reaction that can be catalyzed by both acids and bases.[1][2]

Hydrolysis: The Core Challenge

Hydrolysis can occur at two sites on the molecule: the acetyl ester linkage and the methyl ester linkage.

  • Acetyl Ester Hydrolysis: This is generally the more labile of the two ester groups. Hydrolysis of the acetyl group yields acetic acid and Methyl 2-hydroxy-3-carboxypropanoate.

  • Methyl Ester Hydrolysis: Hydrolysis of the methyl ester group yields methanol and 2-acetoxy-3-carboxypropanoic acid.

In aqueous environments, both hydrolysis reactions can occur, leading to a mixture of degradation products. The rates of these reactions are highly dependent on the pH and temperature of the environment.

Influence of pH on Stability

The rate of ester hydrolysis is significantly influenced by pH.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] This reaction is reversible.[2]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[1] This process, known as saponification, is irreversible and generally proceeds at a faster rate than acid-catalyzed hydrolysis.[3][4]

A typical pH-rate profile for an ester shows that the rate of hydrolysis is slowest in the mid-pH range (typically pH 3-5) and increases at both lower and higher pH values.

Influence of Temperature on Stability

As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. The relationship between temperature and the reaction rate can be described by the Arrhenius equation. Therefore, to minimize degradation, it is crucial to store the compound at reduced temperatures. Thermal degradation studies are typically carried out at temperatures ranging from 40°C to 80°C.[5]

Potential Degradation Pathways Diagram

G cluster_main Degradation of this compound cluster_hydrolysis Hydrolysis Pathways Main_Compound This compound Acetyl_Hydrolysis Acetyl Ester Hydrolysis (+H2O) Main_Compound->Acetyl_Hydrolysis Methyl_Hydrolysis Methyl Ester Hydrolysis (+H2O) Main_Compound->Methyl_Hydrolysis Deg_Prod_1 Methyl 2-hydroxy-3-carboxypropanoate Acetyl_Hydrolysis->Deg_Prod_1 Deg_Prod_2 Acetic Acid Acetyl_Hydrolysis->Deg_Prod_2 Deg_Prod_3 2-acetoxy-3-carboxypropanoic acid Methyl_Hydrolysis->Deg_Prod_3 Deg_Prod_4 Methanol Methyl_Hydrolysis->Deg_Prod_4

Caption: Major degradation pathways of this compound.

Recommended Storage and Handling Procedures

To maintain the purity and integrity of this compound, strict adherence to proper storage and handling protocols is essential.

ParameterRecommendationRationale
Temperature Store at -20°C or below.To minimize the rate of hydrolytic degradation.
Humidity Store in a tightly sealed container with a desiccant.To protect from atmospheric moisture which can initiate hydrolysis.
Atmosphere For long-term storage, consider storage under an inert atmosphere (e.g., Argon or Nitrogen).To prevent potential oxidative degradation, although hydrolysis is the primary concern.
Light Store in an amber vial or in the dark.To protect against potential photolytic degradation, as recommended for stability studies.[5]

Handling: When handling the compound, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. Use dry solvents and reagents when preparing solutions.

Analytical Methods for Stability Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of this compound and quantifying any degradation products.[6] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[7]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products.[8]

Example HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The non-polar stationary phase will effectively separate the relatively non-polar parent compound from its more polar hydrolytic degradation products.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. The formic acid helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have absorbance (e.g., 210 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to identify and quantify degradation products in forced degradation samples.[7]

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of degradation products, aiding in their structural elucidation.[7]

Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[9][10]

Forced Degradation Study Protocol

Objective: To intentionally degrade the sample under various stress conditions to understand its degradation pathways.[9][11] An appropriate level of degradation is generally considered to be in the range of 5-20%.[10]

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.[11]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 1 hour.[11]

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.[11]

  • Thermal Degradation: Expose the solid compound to a temperature of 70°C for 48 hours.[5]

  • Photolytic Degradation: Expose the compound (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Analysis: Analyze all stressed samples by the developed HPLC method. Ensure that the main peak is well-resolved from all degradation peaks.

Experimental Workflow for Forced Degradation Study

G cluster_workflow Forced Degradation Workflow Start Sample of Methyl 2-acetoxy-3-carboxypropanoate Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis Analyze by Stability-Indicating HPLC Method Stress->Analysis Data Identify and Quantify Degradation Products Analysis->Data

Caption: Workflow for conducting a forced degradation study.

Conclusion

The stability of this compound is primarily challenged by its susceptibility to hydrolysis. By understanding the degradation pathways and implementing stringent storage and handling procedures, researchers can ensure the quality and reliability of this important chemical intermediate. The use of a validated stability-indicating analytical method, such as HPLC, is paramount for monitoring the purity of the compound over time and is a critical component of any quality control program in a research or drug development setting.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Analytical Techniques In Stability Testing | Separation Science. (2025).
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014).
  • Novel Techniques Improve Pharmaceutical Stability Testing - News-Medical.Net. (2019).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
  • Ch20: Hydrolysis of Esters - University of Calgary. (n.d.).
  • Ester hydrolysis - Wikipedia. (n.d.).
  • 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. (n.d.).
  • Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchGate. (n.d.).
  • Stability Studies and Testing of Pharmaceuticals: An Overview - LCGC International. (2020).
  • hydrolysis of esters - Chemguide. (n.d.).
  • 08.06 Acylation by Anhydrides and Esters - YouTube. (2019).

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of Methyl 2-acetoxy-3-carboxypropanoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-acetoxy-3-carboxypropanoate, a differentially protected derivative of malic acid, represents a highly valuable and versatile chiral building block in modern organic synthesis. Sourced from the natural chiral pool, it provides a robust C4 scaffold with three distinct functional groups—a free carboxylic acid, a methyl ester, and an acetoxy moiety—offering chemists a powerful tool for the stereocontrolled synthesis of complex molecules.[1][2] This guide delves into the synthesis, core applications, and detailed experimental protocols for this reagent, providing researchers, scientists, and drug development professionals with the technical insights required to leverage its full synthetic potential.

Introduction: Harnessing the Power of the Chiral Pool

Nature provides a rich inventory of enantiomerically pure compounds, such as amino acids, sugars, and hydroxy acids, collectively known as the "chiral pool".[3] Utilizing these readily available starting materials is a cornerstone of efficient asymmetric synthesis, as it allows for the direct incorporation of stereocenters into a target molecule, bypassing the need for complex and often costly asymmetric induction or resolution steps.[3][4]

L- and D-Malic acid are prime examples of versatile C4 building blocks from the chiral pool.[1][2][5] Their inherent chirality and multiple functionalization points make them ideal starting materials for a wide array of natural products and pharmaceuticals.[6] this compound is a synthetic derivative that enhances the utility of malic acid by:

  • Protecting the C2 hydroxyl group as an acetate, which can be strategically removed later in a synthetic sequence.

  • Differentiating the two carboxylic acids as a free acid and a methyl ester, enabling selective transformations at either end of the molecule.

This strategic differentiation is the key to its power, allowing for precise, stepwise modifications that are central to multi-step total synthesis.

Physicochemical and Spectroscopic Data

While specific experimental data for this exact derivative is not broadly published, the following properties can be reliably predicted based on its structure.

PropertyPredicted Value
IUPAC Name 2-Acetoxy-3-(methoxycarbonyl)propanoic acid
Synonyms O-Acetyl-malic acid 1-methyl ester
Molecular Formula C7H10O6
Molecular Weight 190.15 g/mol
Appearance Colorless oil or low-melting solid
Chirality Exists as (R) and (S) enantiomers
¹H NMR (CDCl₃, δ) ~11.0 (s, 1H, COOH), 5.4-5.3 (dd, 1H, CH-OAc), 3.7 (s, 3H, OCH₃), 3.0-2.8 (m, 2H, CH₂)
¹³C NMR (CDCl₃, δ) ~174 (COOH), ~170 (C=O, ester), ~169 (C=O, acetate), ~70 (CH-OAc), 52 (OCH₃), 35 (CH₂), 21 (CH₃, acetate)
IR (cm⁻¹) 3500-2500 (br, O-H), 1750 (C=O, acetate), 1735 (C=O, ester), 1710 (C=O, acid)

Synthesis of this compound

The synthesis of the title compound from a commercially available enantiomer of malic acid is a straightforward, three-step process involving regioselective mono-esterification, followed by acetylation. The key is the selective esterification of the less sterically hindered carboxylic acid.

Protocol 1: Synthesis of (S)-Methyl 2-acetoxy-3-carboxypropanoate

Materials:

  • (S)-Malic acid

  • Acetyl chloride

  • Anhydrous Methanol (MeOH)

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Mono-esterification:

    • Suspend (S)-Malic acid (1.0 eq) in anhydrous MeOH (approx. 0.2 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise. The acetyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. The suspension will become a clear solution.

    • Remove the solvent under reduced pressure to yield crude (S)-malic acid 1-methyl ester as an oil. This intermediate is often used without further purification.

  • Acetylation:

    • Dissolve the crude mono-ester from the previous step in DCM (approx. 0.3 M).

    • Add pyridine (1.5 eq) to the solution and cool to 0 °C.

    • Add acetic anhydride (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography (e.g., ethyl acetate/hexanes with 1% acetic acid) to yield the pure product.

Causality Behind Choices:

  • In situ HCl Generation: Using acetyl chloride in methanol is a mild and effective way to generate anhydrous HCl for Fischer esterification, avoiding the use of corrosive gas cylinders.

  • Pyridine as Base: Pyridine serves as a nucleophilic catalyst and an acid scavenger for the acetic acid byproduct formed during acetylation, driving the reaction to completion.

  • Acidic Wash: The HCl wash is crucial to remove the excess pyridine from the organic layer.

Synthesis Workflow Diagram

G cluster_0 Step 1: Mono-esterification cluster_1 Step 2: Acetylation MalicAcid (S)-Malic Acid Monoester (S)-Malic Acid 1-Methyl Ester MalicAcid->Monoester  Acetyl Chloride,  Anhydrous MeOH, 0°C to RT Product (S)-Methyl 2-acetoxy-3-carboxypropanoate Monoester->Product  Acetic Anhydride,  Pyridine, DCM, 0°C to RT

Caption: Synthesis of the title compound from (S)-Malic Acid.

Core Applications in Asymmetric Synthesis

The synthetic utility of this compound stems from the ability to selectively address its three functional groups.

G cluster_reactions Selective Transformations Start This compound Amide Amide Formation (Free Acid) Start->Amide Reduction1 Reduction (Free Acid -> Alcohol) Start->Reduction1 Esterolysis Saponification (Ester -> Acid) Start->Esterolysis Reduction2 Reduction (Ester -> Alcohol) Start->Reduction2 Deacetylation Deacetylation (Acetoxy -> Hydroxyl) Start->Deacetylation

Caption: Divergent reactivity of the chiral building block.

Application 1: Synthesis of Chiral γ-Butyrolactones

Chiral γ-butyrolactones are prevalent motifs in natural products. The title compound is an excellent precursor for their synthesis via a reduction-lactonization sequence.

Conceptual Workflow:

  • Selective Reduction: The free carboxylic acid is selectively reduced to a primary alcohol, typically using borane reagents (e.g., BH₃·THF) which do not readily reduce esters.

  • Lactonization: The resulting hydroxy-ester, upon deacetylation, can undergo spontaneous or acid/base-catalyzed cyclization to form the lactone.

Protocol 2: Synthesis of (S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one

Materials:

  • (S)-Methyl 2-acetoxy-3-carboxypropanoate

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Amberlyst® 15 ion-exchange resin (or other acidic catalyst)

Procedure:

  • Selective Reduction:

    • Dissolve the starting material (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add BH₃·THF solution (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of MeOH until gas evolution ceases.

    • Remove the solvents under reduced pressure. Co-evaporate with MeOH (3x) to remove borate esters.

  • Deacetylation and Lactonization:

    • Dissolve the crude hydroxy-ester intermediate in MeOH (0.2 M).

    • Add a catalytic amount of Amberlyst® 15 resin (approx. 10% by weight).

    • Heat the mixture to reflux and stir for 6-8 hours. The acidic resin catalyzes both the deacetylation and the subsequent transesterification/lactonization.

    • Cool the reaction, filter off the resin, and wash it with MeOH.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography or distillation to yield the chiral γ-butyrolactone.

Trustworthiness Through Self-Validation:

  • The success of the first step is validated by the disappearance of the acidic proton signal in ¹H NMR and the appearance of a new signal corresponding to the primary alcohol.

  • The final product's identity is confirmed by comparing its spectroscopic data and specific rotation with literature values for the known compound.

Application 2: Precursor to Unnatural Amino Acids

The C-N bond can be installed at the C2 position via an Sₙ2 reaction, making this building block a precursor to valuable β- or α-hydroxy-β-amino acid derivatives.

Conceptual Workflow:

  • Deacetylation: The acetoxy group is removed to unmask the secondary alcohol.

  • Activation: The alcohol is converted into a good leaving group (e.g., mesylate or tosylate).

  • Nucleophilic Substitution: Displacement of the leaving group with a nitrogen nucleophile (e.g., sodium azide) occurs with inversion of configuration.

  • Reduction and Deprotection: The azide is reduced to a primary amine, and the ester is hydrolyzed to yield the target amino acid derivative.

Conclusion

This compound is more than just a malic acid derivative; it is a strategically designed chiral intermediate. Its pre-differentiated functional groups allow for a high degree of control in complex synthetic routes. By providing a reliable and cost-effective entry point to a wide range of chiral molecules, it serves as an indispensable tool for professionals in pharmaceutical development and natural product synthesis, streamlining pathways and enhancing stereochemical precision.[5][6]

References

  • Ningbo Inno Pharmchem Co., Ltd. Harnessing Chirality: D-Malic Acid in Asymmetric Synthesis. 5

  • Luo, S., & Huang, P. (2020). Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies. Progress in Chemistry, 32(11), 1846-1868. 1

  • Luo, S., & Huang, P. (2020). Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies. Progress in Chemistry, 32(11), 1846-1868. 2

  • Seebach, D., & Hungerbühler, E. (1980). Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. Modern Synthetic Methods. 6

  • University of Nairobi. Asymmetric Synthesis. Course Material. 4

  • Wikipedia. Chiral pool.

Sources

The Versatile Chiral Synthon: Methyl 2-(S)-acetoxy-3-carboxypropanoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Stereochemical Complexity with a C4 Chiral Building Block

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Nature provides a rich tapestry of chiral molecules that serve as invaluable starting points for the synthesis of complex, enantiomerically pure targets. Among these, L-malic acid, a readily available and inexpensive C4 α-hydroxy diacid, stands out as a versatile chiral building block.[1][2] Its strategic functionalization unlocks a diverse array of chiral synthons, each poised to introduce stereochemical complexity with precision. This application note delves into the synthesis, properties, and applications of a particularly useful derivative: Methyl 2-(S)-acetoxy-3-carboxypropanoate .

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides a comprehensive overview of the synthesis of this chiral building block, detailed experimental protocols, and insights into its application in asymmetric synthesis, thereby empowering chemists to leverage its unique structural features in the construction of novel and intricate molecular architectures.

Physicochemical Properties & Structural Data

A clear understanding of the physical and chemical properties of Methyl 2-(S)-acetoxy-3-carboxypropanoate is paramount for its effective use and handling in a laboratory setting.

PropertyValueReference
CAS Number 39701-84-3
Molecular Formula C₇H₁₀O₆
Molecular Weight 190.15 g/mol
Appearance White Solid
Melting Point 48-50 °C
Solubility Soluble in ethyl acetate and methanol.

Synthesis and Purification: A Step-by-Step Guide

The synthesis of Methyl 2-(S)-acetoxy-3-carboxypropanoate from (S)-malic acid is a two-step process involving a selective monoesterification followed by acetylation. The following protocols are designed to be robust and reproducible.

Logical Workflow for Synthesis

Synthesis_Workflow Start (S)-Malic Acid Step1 Step 1: Selective Monoesterification Start->Step1 Intermediate Methyl (S)-3-carboxy- 2-hydroxypropanoate Step1->Intermediate Step2 Step 2: Acetylation Intermediate->Step2 Product Methyl (S)-2-acetoxy- 3-carboxypropanoate Step2->Product Application_Workflow Start Methyl (S)-2-acetoxy- 3-carboxypropanoate Step1 Selective Functionalization of Carboxylic Acid Start->Step1 Intermediate1 Activated Intermediate Step1->Intermediate1 Step2 Diastereoselective Addition/Alkylation Intermediate1->Step2 Intermediate2 Elaborated Chiral Intermediate Step2->Intermediate2 Step3 Further Transformations (e.g., Lactonization) Intermediate2->Step3 Product Complex Chiral Target Molecule Step3->Product

Sources

Application Notes and Protocols: Asymmetric Synthesis with Methyl 2-acetoxy-3-carboxypropanoate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Acetoxysuccinates as Chiral Building Blocks

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, particularly enantiomerically pure compounds, form the cornerstone of a vast array of pharmaceuticals. Among the myriad of strategies to achieve stereochemical control, the use of versatile chiral building blocks derived from readily available starting materials is paramount. Methyl 2-acetoxy-3-carboxypropanoate and its close analog, dimethyl 2-acetoxysuccinate, both derivatives of malic acid, have emerged as powerful and flexible synthons in the asymmetric synthesis of complex molecular architectures.

These C4 building blocks offer multiple functional handles—esters, a carboxylic acid (or a second ester), and an acetoxy group—that can be strategically manipulated to introduce chirality and construct key structural motifs. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of these acetoxysuccinates in asymmetric synthesis. We will delve into detailed protocols for two powerful transformations: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) and Enzymatic Desymmetrization, offering not just procedural steps but also the underlying scientific rationale for experimental choices.

Part 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (Trost-Tsuji Reaction)

The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1] Its enantioselective variant, the Trost Asymmetric Allylic Alkylation (AAA), has proven to be a robust method for constructing stereogenic centers.[1][2] In this context, dimethyl 2-acetoxysuccinate can serve as a prochiral nucleophile, where a chiral palladium catalyst can stereoselectively guide the formation of a new C-C bond at the α-position.

Scientific Rationale and Mechanistic Insight

The catalytic cycle of the Tsuji-Trost reaction begins with the coordination of a Pd(0) catalyst to an allylic substrate containing a leaving group, followed by oxidative addition to form a π-allyl palladium(II) complex.[3] The chiral ligand coordinated to the palladium center creates a chiral environment that dictates the facial selectivity of the subsequent nucleophilic attack on the π-allyl intermediate.

When using dimethyl 2-acetoxysuccinate as the nucleophile, a base is required to generate the corresponding enolate. The chiral Pd-complex then orchestrates the enantioselective addition of this enolate to the allylic substrate. The choice of the chiral ligand is critical for achieving high enantioselectivity. The Trost ligands, which are C2-symmetric diaminocyclohexyl (DACH) derivatives, are particularly effective in these transformations.[2]

G cluster_0 Catalytic Cycle cluster_1 Nucleophile Generation Pd(0)L Pd(0)L pi-allyl-Pd(II)L pi-allyl-Pd(II)L Pd(0)L->pi-allyl-Pd(II)L Oxidative Addition Product_Pd(0)L Product_Pd(0)L pi-allyl-Pd(II)L->Product_Pd(0)L Nucleophilic Attack (Dimethyl Acetoxysuccinate Enolate) Product_Pd(0)L->Pd(0)L Product Release Substrate Dimethyl Acetoxysuccinate Enolate Enolate Substrate->Enolate Base Base Base->Enolate Deprotonation pi-allyl-Pd(II)L* pi-allyl-Pd(II)L* Enolate->pi-allyl-Pd(II)L* Pd(0)L* Pd(0)L*

Experimental Protocol: Asymmetric Allylic Alkylation of Dimethyl 2-Acetoxysuccinate

This protocol is a representative example of a Trost Asymmetric Allylic Alkylation using a stabilized carbon nucleophile.

Materials:

  • Dimethyl 2-acetoxysuccinate

  • Allyl acetate (or other suitable allylic electrophile)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (R,R)-Trost Ligand

  • Base (e.g., Sodium hydride, Lithium diisopropylamide)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran, Dichloromethane)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Pd₂(dba)₃ (1 mol%) and the (R,R)-Trost ligand (2.5 mol%) in the anhydrous, degassed solvent. Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Nucleophile Generation: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve dimethyl 2-acetoxysuccinate (1.2 equivalents) in the anhydrous solvent. Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base) and slowly add the base (1.1 equivalents) to generate the enolate. Stir for 30-60 minutes.

  • Alkylation Reaction: To the catalyst mixture, add the allylic electrophile (1 equivalent). Then, slowly transfer the pre-formed enolate solution to the catalyst-electrophile mixture via cannula at the reaction temperature.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by carefully adding the quenching solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and characterize the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Data Presentation: Expected Outcomes

The following table summarizes typical results for the asymmetric allylic alkylation of various nucleophiles using Trost-type ligands, which can be extrapolated to the expected performance with dimethyl 2-acetoxysuccinate.

NucleophileAllylic ElectrophileLigandSolventYield (%)ee (%)
Dimethyl Malonate1,3-Diphenyl-2-propenyl acetate(R,R)-Trost LigandCH₂Cl₂>95>98
β-Keto EstersCyclic Allylic Acetates(R,R)-Trost LigandTHF85-9590-99
Dimethyl Acetoxysuccinate (Expected) Allyl Acetate (R,R)-Trost Ligand CH₂Cl₂/THF 80-95 90-99

Note: The data for dimethyl acetoxysuccinate is an educated estimation based on the performance of structurally similar nucleophiles.

Part 2: Enzymatic Desymmetrization

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods for asymmetric synthesis. Hydrolases, particularly lipases and esterases, are widely used for the kinetic resolution of racemic mixtures and the desymmetrization of prochiral or meso compounds. Dimethyl 2-acetoxysuccinate, being a meso diester, is an excellent candidate for enzymatic desymmetrization.

Scientific Rationale and Mechanistic Insight

In this strategy, a hydrolase selectively catalyzes the hydrolysis of one of the two enantiotopic methyl ester groups of dimethyl 2-acetoxysuccinate. This process breaks the symmetry of the starting material, leading to the formation of a chiral monoacid, this compound, in high enantiomeric excess.

The enzyme's active site provides a chiral environment that preferentially binds one of the two ester groups in a specific orientation, facilitating its hydrolysis while leaving the other ester group intact. The choice of enzyme, solvent system, and pH are crucial parameters that influence both the reaction rate and the enantioselectivity.

G Substrate Dimethyl 2-Acetoxysuccinate (meso) Enzyme Hydrolase (e.g., Lipase) Substrate->Enzyme Binding to Active Site Product This compound (chiral monoacid) Enzyme->Product Enantioselective Hydrolysis Byproduct Methanol Enzyme->Byproduct

Experimental Protocol: Enzymatic Desymmetrization of Dimethyl 2-Acetoxysuccinate

This protocol provides a general procedure for the lipase-catalyzed desymmetrization of dimethyl 2-acetoxysuccinate.

Materials:

  • Dimethyl 2-acetoxysuccinate

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Phosphate buffer solution (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (optional, e.g., tert-butanol, acetonitrile)

  • pH meter and automated titrator with a standard base solution (e.g., 0.1 M NaOH)

  • Standard laboratory glassware and temperature-controlled shaker.

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of dimethyl 2-acetoxysuccinate in the phosphate buffer. If required for solubility, a minimal amount of a water-miscible organic co-solvent can be added.

  • pH Adjustment: Adjust the pH of the solution to the desired value (typically between 6.0 and 8.0 for lipases) using a dilute acid or base.

  • Enzyme Addition: Add the immobilized lipase to the substrate solution. The enzyme loading is typically between 1-10% (w/w) relative to the substrate.

  • Reaction Monitoring and pH Control: Stir the reaction mixture at a constant temperature (e.g., 30-40 °C). The hydrolysis of the ester will release carboxylic acid, causing a drop in pH. Maintain a constant pH by the continuous addition of the standard base solution using an automated titrator. The consumption of the base is a direct measure of the reaction progress.

  • Work-up: Once the desired conversion (ideally close to 100% for desymmetrization) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Isolation of Product: Acidify the aqueous solution to a low pH (e.g., pH 2-3) with a strong acid (e.g., 1 M HCl). Extract the chiral monoacid product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure. The product can be further purified if necessary. Determine the yield and characterize the product by NMR and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC after derivatization (e.g., to the methyl ester) or by using a chiral shift reagent in NMR spectroscopy.

Data Presentation: Expected Outcomes

The following table presents anticipated results for the enzymatic desymmetrization of dimethyl 2-acetoxysuccinate based on literature data for similar meso diesters.

EnzymeCo-solventpHTemperature (°C)Conversion (%)ee (%)
Novozym 435tert-Butanol7.030>95>99
Pseudomonas cepacia LipaseAcetonitrile7.535>95>98
Porcine Liver EsteraseNone8.025>90>95

Conclusion and Future Outlook

This compound and its diester analog are demonstrably valuable and versatile platforms for asymmetric synthesis. The protocols detailed herein for Palladium-Catalyzed Asymmetric Allylic Alkylation and Enzymatic Desymmetrization provide robust and reliable methods for the generation of enantiomerically enriched products. These methods are not only of academic interest but also hold significant potential for applications in the pharmaceutical and fine chemical industries, where the demand for efficient and scalable routes to chiral molecules is ever-increasing. Future research in this area will likely focus on the development of novel chiral ligands and biocatalysts with enhanced activity and selectivity, further expanding the synthetic utility of these remarkable C4 building blocks.

References

  • Tsuji, J. & Trost, B. M. The Tsuji-Trost Reaction. Wikipedia. [Link]

  • Copper-Catalyzed Radical Enantioselective Synthesis of γ-Butyrolactones with Two Non-vicinal Carbon Stereocenters. ResearchGate. [Link]

  • Trost Asymmetric Allylation Alkylation. SynArchive. [Link]

  • Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. PubMed. [Link]

  • Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. [Link]

  • Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones. PubMed. [Link]

  • Synthesis of γ-Butyrolactones with Chiral Quaternary-Tertiary Stereocenters via Catalytic Asymmetric Mukaiyama-Michael Addition. ResearchGate. [Link]

  • Tsuji-Trost Reaction Trost Allylation. Organic Chemistry Portal. [Link]

  • Enantioselective Tsuji Allylations. PMC - PubMed Central - NIH. [Link]

  • Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. ResearchGate. [Link]

  • Palladium-Catalyzed Asymmetric Allylic α-Alkylation of Acyclic Ketones. PMC - NIH. [Link]

  • Pd-Catalysed asymmetric allylic alkylation of heterocycles: a user's guide. RSC Publishing. [Link]

  • Synthesis of Highly Functionalized gamma-Butyrolactones from Activated Carbonyl Compounds and Dimethyl Acetylenedicarboxylate. PubMed. [Link]

  • Pd and Mo Catalyzed Asymmetric Allylic Alkylation. PMC - NIH. [Link]

  • Palladium-catalyzed asymmetric allenylic alkylation: construction of multiple chiral thiochromanone derivatives. RSC Publishing. [Link]

  • Palladium-catalyzed dynamic kinetic asymmetric allylic alkylation with the DPPBA ligands. ResearchGate. [Link]

  • SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of ??-Alkyl and ??-Alkyl Aldehydes. ResearchGate. [Link]

  • Enzymatic Desymmetrization of Dimethyl Cylcohex-4-ene- cis -1,2-dicarboxylate to (1 S ,2 R )-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic Acid. ResearchGate. [Link]

Sources

Application Notes and Protocols for Methyl 2-(S)-Acetoxy-3-carboxypropanoate: A Chiral Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Malic Acid Derivative

Methyl 2-(S)-Acetoxy-3-carboxypropanoate is a chiral building block derived from (S)-malic acid, a naturally occurring and readily available starting material.[1][2] Its structure features a stereodefined center, a methyl ester, an acetate protecting group, and a free carboxylic acid. This arrangement of functional groups makes it a valuable synthon in asymmetric synthesis, allowing for the introduction of chirality and differential functionalization in the construction of complex molecules, including active pharmaceutical ingredients (APIs).[1][3] The orthogonal nature of the ester and acetate protecting groups, in principle, allows for their selective removal under different conditions, further enhancing its synthetic utility.[4] This document provides a detailed guide to the properties, handling, and potential applications of Methyl 2-(S)-Acetoxy-3-carboxypropanoate, including hypothetical, yet detailed, experimental protocols for its use in amide bond formation and deprotection.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-(S)-Acetoxy-3-carboxypropanoate is presented in the table below. These properties are essential for designing experimental conditions, such as selecting appropriate solvents and purification methods.

PropertyValueSource
CAS Number 39701-84-3[5]
Molecular Formula C₇H₁₀O₆[5]
Molecular Weight 190.15 g/mol [5]
Melting Point 48-50 °C[6]
Appearance White to off-white solidGeneral
Chirality (S)-configuration[5]

Safety and Handling

General Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Avoid inhalation of dust and contact with skin and eyes.[7]

  • In case of contact, rinse the affected area with copious amounts of water.[7]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Spill and Waste Disposal:

  • In case of a spill, absorb with an inert material and place in a suitable container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations.

Application: A Chiral Synthon in Amide Synthesis

The free carboxylic acid moiety of Methyl 2-(S)-Acetoxy-3-carboxypropanoate makes it an ideal substrate for amide bond formation, a crucial reaction in the synthesis of many pharmaceuticals. The following protocol describes a general procedure for the coupling of this chiral building block with a primary amine using standard peptide coupling reagents.

Experimental Workflow: Amide Coupling

G cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Work-up and Purification A 1. Dissolve Methyl 2-(S)-Acetoxy-3-carboxypropanoate and HOBt in anhydrous DCM. B 2. Add the primary amine. A->B C 3. Cool the mixture to 0 °C. B->C D 4. Add EDC·HCl and stir at 0 °C. C->D E 5. Allow the reaction to warm to room temperature and stir overnight. D->E F 6. Dilute with DCM and wash with 1 M HCl, sat. NaHCO₃, and brine. E->F G 7. Dry the organic layer over Na₂SO₄, filter, and concentrate. F->G H 8. Purify the crude product by column chromatography. G->H

Caption: Workflow for the amide coupling of Methyl 2-(S)-Acetoxy-3-carboxypropanoate.

Detailed Protocol: Amide Coupling with Benzylamine

This protocol is a representative example and may require optimization for different amines.

Materials:

  • Methyl 2-(S)-Acetoxy-3-carboxypropanoate (1.0 eq)

  • Benzylamine (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-(S)-Acetoxy-3-carboxypropanoate (1.0 eq) and HOBt (1.2 eq). Dissolve the solids in anhydrous DCM.

  • Addition of Amine: Add benzylamine (1.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Initiation of Coupling: Slowly add EDC·HCl (1.2 eq) to the cooled mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Causality and Self-Validation:

  • Anhydrous Conditions: The use of anhydrous DCM is crucial as the coupling reagents (EDC·HCl) are sensitive to moisture.[8]

  • HOBt Additive: HOBt is added to suppress side reactions, such as the formation of N-acylurea, and to minimize racemization of the chiral center.[8]

  • Aqueous Work-up: The acidic wash removes unreacted amine and residual EDC·HCl, while the basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

  • Chromatographic Purification: This step is essential to separate the desired product from any remaining starting materials and side products. The purity of the final product can be verified by NMR spectroscopy and mass spectrometry.

Application: Selective Deprotection

The presence of both an acetate and a methyl ester group allows for potential selective deprotection, a valuable strategy in multi-step synthesis.[4]

Deprotection Strategies and Plausible Signaling Pathway

G cluster_0 Starting Material cluster_1 Deprotection Pathways cluster_2 Products A Methyl 2-(S)-Acetoxy-3-carboxypropanoate B Mild Basic Hydrolysis (e.g., K₂CO₃ in MeOH) A->B Selective Acetate Cleavage C Acidic Hydrolysis (e.g., LiOH in THF/H₂O) A->C Ester and Acetate Cleavage D Methyl 2-(S)-Hydroxy-3-carboxypropanoate B->D E (S)-Malic Acid C->E

Caption: Potential selective deprotection pathways for Methyl 2-(S)-Acetoxy-3-carboxypropanoate.

Detailed Protocol: Selective Deprotection of the Acetate Group

This protocol is a representative example for the selective removal of the acetate group.

Materials:

  • Methyl 2-(S)-Acetoxy-3-carboxypropanoate derivative (e.g., the amide product from the previous protocol) (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: Dissolve the starting material in methanol in a round-bottom flask.

  • Addition of Base: Add potassium carbonate to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully neutralize the reaction mixture with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography if necessary.

Causality and Self-Validation:

  • Mild Base: Potassium carbonate in methanol provides mild basic conditions that are often sufficient to cleave the acetate ester without significantly affecting the methyl ester or a robust amide.[4]

  • Neutralization: Acidification of the reaction mixture is necessary to protonate the resulting carboxylate and facilitate extraction into an organic solvent.

  • Monitoring: TLC is essential to prevent over-reaction and potential hydrolysis of the methyl ester.

Conclusion

Methyl 2-(S)-Acetoxy-3-carboxypropanoate is a promising chiral building block with significant potential in synthetic organic chemistry, particularly for the construction of enantiomerically pure molecules for drug discovery and development. The protocols outlined in this document, while based on general principles due to the lack of specific literature, provide a solid foundation for researchers to explore the utility of this versatile synthon. As with any chemical process, careful optimization and characterization are paramount to achieving desired outcomes.

References

  • Luo, S., & Huang, P. (2020). Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies. Progress in Chemistry, 32(11), 1846-1868.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing Chirality: D-Malic Acid in Asymmetric Synthesis. Retrieved from [Link]

  • Luo, S., & Huang, P. (2020). Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies. Progress in Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Prakash, O., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4556-4561.
  • Maji, B., et al. (2014). A convenient and efficient procedure for selective deprotection of acetates by titanium(IV) isopropoxide. Journal of the Indian Chemical Society, 91(3), 547-550.
  • Ferguson, G., et al. (2003). Chiral versus racemic building blocks in supramolecular chemistry: malate salts of organic diamines. Acta Crystallographica Section B: Structural Science, 59(Pt 6), 1057-1070.
  • SynArchive. (n.d.). Protection of Alcohol by Ester - Acetate (Ac). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Xu, Y. C., et al. (1998). A Reagent for Selective Deprotection of Alkyl Acetates. The Journal of Organic Chemistry, 63(16), 5676-5679.
  • Barua, A., et al. (2012). A Mild, Highly Selective and Remarkably Easy Procedure for Deprotection of Aromatic Acetates Using Ammonium Acetate as a Neutral Catalyst in Aqueous Medium. Tetrahedron Letters, 53(36), 4861-4864.
  • PCC Group. (2022). Malic acid – formula, properties and application. Retrieved from [Link]

  • Ferguson, G., et al. (2003). Chiral versus racemic building blocks in supramolecular chemistry: malate salts of organic diamines. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Malic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Uses of Maleic Anhydride in Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(s)-acetoxy-3-carboxypropanoate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3-(3-acetoxy-2-hydroxybenzoyl)-propionate. Retrieved from [Link]

  • Google Patents. (n.d.). Conversion of methyl-2-acetoxy propionate to methyl acrylate and acrylic acid.

Sources

Application Note: Derivatization of Methyl 2-acetoxy-3-carboxypropanoate for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-acetoxy-3-carboxypropanoate is a dicarboxylic acid monoester, structurally related to malic acid. The presence of a free carboxylic acid group and two ester moieties imparts significant polarity and a low vapor pressure to the molecule. These characteristics make its direct analysis by gas chromatography (GC) challenging, often resulting in poor peak shape, low sensitivity, and potential thermal degradation within the GC inlet.[1][2][3]

To overcome these analytical hurdles, chemical derivatization is an essential sample preparation step.[2][4] Derivatization modifies the analyte to increase its volatility and thermal stability by replacing the active hydrogen of the carboxylic acid group with a non-polar functional group.[4][5][6] This application note provides detailed, field-proven protocols for two robust derivatization methods: silylation and esterification, enabling sensitive and reproducible analysis of this compound by GC-MS.

Rationale for Derivatization

The primary goal of derivatizing this compound is to mask the polar carboxylic acid functional group. This chemical modification achieves several critical enhancements for GC-MS analysis:

  • Increased Volatility: By replacing the polar -COOH group, intermolecular hydrogen bonding is eliminated, which significantly lowers the boiling point of the analyte and allows it to transition into the gas phase at lower temperatures.[4][7]

  • Improved Thermal Stability: The resulting derivatives are less prone to decarboxylation or other thermal degradation reactions in the high-temperature environment of the GC injector and column.[8]

  • Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and enhancing the accuracy of quantification.[4]

  • Characteristic Mass Spectra: The derivatives often produce predictable and unique fragmentation patterns in mass spectrometry, aiding in confident identification and structural confirmation.[8]

Derivatization Methodologies

Two primary and highly effective methods for the derivatization of carboxylic acids are silylation and esterification.[1][9][10] The choice between them can depend on sample matrix, available reagents, and potential interferences.

Method 1: Silylation using MSTFA

Silylation is a rapid and effective method that replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.[5][8] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating reagent that produces a volatile, stable TMS-ester.[8]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture.[2] Water will preferentially react with MSTFA, consuming the reagent and reducing derivatization efficiency. Therefore, samples and solvents must be thoroughly dried.

  • Heating: While MSTFA is highly reactive, heating the reaction mixture to 60-70°C ensures the reaction proceeds to completion, especially for sterically hindered or less reactive acids.[11]

  • Reagent Excess: A molar excess of MSTFA is used to drive the equilibrium of the reaction towards the formation of the TMS derivative.

Method 2: Esterification using Methanolic HCl

This classic acid-catalyzed Fischer esterification method converts the free carboxylic acid into its corresponding methyl ester using methanol in the presence of an acid catalyst, such as hydrogen chloride.[12][13] This results in the formation of Dimethyl 2-acetoxybutanedioate.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid (HCl) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[13]

  • Excess Methanol: Using methanol as the solvent provides a large excess of the reactant, pushing the reaction equilibrium towards the ester product.[13]

  • Heating: The reaction rate of esterification is significantly increased with heating. A temperature of 80°C provides a balance between rapid reaction and minimizing potential side reactions.

Experimental Protocols & Workflows

Visual Workflow: From Sample to Analysis

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte Sample Dry Evaporate to Dryness (under N2 stream) Sample->Dry AddReagent Add Derivatization Reagent (MSTFA or Methanolic HCl) Dry->AddReagent Heat Heat Reaction Vial (e.g., 60-80°C) AddReagent->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-MS Cool->Inject Acquire Data Acquisition Inject->Acquire Process Data Processing & Quantification Acquire->Process

Caption: Derivatization reactions of the target analyte.

Data and Method Parameters

Comparison of Derivatization Methods
ParameterSilylation (MSTFA)Esterification (Methanolic HCl)
Reaction Time 30-60 minutes60-90 minutes
Reaction Temp. 60-80°C60-100°C
Reagent Stability Highly moisture sensitiveModerately stable
By-products Volatile, less interferenceWater, salts (post-neutralization)
Work-up None required (direct injection)Neutralization and extraction required
Suitability Excellent for -OH, -COOH, -NHSpecific for -COOH
Reference [9][10][9][10]
Typical GC-MS Parameters
ParameterSettingRationale
GC System Agilent 8890 GC / 5977B MS or equivalentStandard, robust platform for routine analysis.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity phase providing excellent separation for a wide range of derivatives. [4]
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace-level analysis.
Injector Temp. 250°CEnsures rapid volatilization of derivatives without thermal breakdown.
Carrier Gas Helium, constant flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)Provides good separation from solvent and matrix components.
MS Ion Source Electron Ionization (EI) @ 70 eVStandard ionization technique providing reproducible fragmentation patterns.
MS Quad Temp. 150°CStandard operating temperature.
Acquisition Mode Full Scan (m/z 50-450) and/or SIMScan mode for identification; Selected Ion Monitoring (SIM) for enhanced quantification.
Expected Mass Spectrometry Data
DerivativeMolecular Weight ( g/mol )Key Diagnostic Ions (m/z)Notes
TMS-Ester 276.3261 ([M-15]⁺), 147, 73Loss of a methyl group ([M-15]⁺) is characteristic. Ions at 147 and 73 are indicative of TMS moieties. [14]
Methyl-Ester 218.2159 ([M-59]⁺), 117, 85Loss of the methoxy group ([M-59]⁺) from the newly formed ester is a key fragmentation pathway.

Conclusion and Best Practices

Both silylation with MSTFA and esterification with methanolic HCl are highly effective methods for the derivatization of this compound, enabling robust and sensitive analysis by GC-MS.

  • Silylation with MSTFA is generally faster and simpler, as it does not require a post-reaction work-up step, making it ideal for high-throughput applications. [15]* Esterification is a cost-effective and reliable alternative, though it requires a more involved sample work-up. The resulting methyl esters are often more stable over time than their TMS counterparts. [6] For optimal results, strict adherence to anhydrous conditions is paramount, especially for silylation. It is recommended to analyze a reagent blank alongside samples to identify any potential artifacts or contamination. The choice of method should be guided by the specific requirements of the analytical workflow and laboratory resources.

References

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Sources

Application Notes and Protocols: Stereoselective Reactions with Methyl 2-acetoxy-3-carboxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Chiral Core of a Malic Acid Derivative

In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral building blocks, molecules possessing a defined three-dimensional arrangement of atoms, serve as foundational scaffolds for the construction of complex, enantiomerically pure targets.[1][2][3][4] Methyl 2-acetoxy-3-carboxypropanoate, a derivative of the naturally abundant and versatile malic acid, represents a potent C4 chiral synthon.[5][6] Its strategic placement of functional groups—a methyl ester, an acetate, and a free carboxylic acid—at a stereogenic center offers multiple handles for stereoselective transformations.

This guide provides an in-depth exploration of two key stereoselective applications of (S)-Methyl 2-acetoxy-3-carboxypropanoate: enzymatic kinetic resolution for the preparation of enantiomerically enriched malic acid monoesters and its conversion into valuable chiral γ-butyrolactones. The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their synthetic endeavors.

I. Enzymatic Kinetic Resolution: A Strategy for Enantiopure Malic Acid Monoesters

Enzymatic catalysis offers a green and highly selective method for the resolution of racemic mixtures.[7] Esterases, such as Pig Liver Esterase (PLE), are particularly effective in catalyzing the hydrolysis of ester functionalities with high enantioselectivity.[2][4][8][9][10] In the context of a racemic mixture of this compound, an esterase can selectively hydrolyze one enantiomer, leaving the other unreacted and thus achieving a kinetic resolution.

The principle of this resolution lies in the differential rate of hydrolysis of the two enantiomers within the enzyme's chiral active site. One enantiomer fits optimally, leading to rapid hydrolysis of either the methyl ester or the acetate, while the other enantiomer binds less favorably, resulting in a much slower or negligible reaction rate.

Workflow for Enzymatic Kinetic Resolution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification A Racemic this compound D Incubate at 30-37°C with Stirring A->D B Phosphate Buffer (pH 7.0) B->D C Pig Liver Esterase (PLE) Solution C->D E Monitor Reaction Progress (e.g., HPLC) D->E F Quench Reaction (e.g., Acidification) E->F G Extract with Organic Solvent F->G H Separate Aqueous and Organic Layers G->H I Analyze Enantiomeric Excess (e.g., Chiral HPLC) H->I J Purify Products (e.g., Chromatography) I->J

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Detailed Protocol: Enzymatic Kinetic Resolution using Pig Liver Esterase (PLE)

This protocol describes the kinetic resolution of racemic this compound to yield the unreacted (R)-enantiomer and the hydrolyzed (S)-enantiomer.

Materials:

  • Racemic this compound

  • Pig Liver Esterase (PLE), lyophilized powder

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • pH meter

  • Magnetic stirrer with stir bar

  • Temperature-controlled water bath

  • Separatory funnel

  • Rotary evaporator

  • HPLC with a chiral column

Procedure:

  • Substrate Preparation: Dissolve racemic this compound (e.g., 1.0 g) in a minimal amount of a co-solvent like acetone or DMSO if necessary, then add it to 100 mL of 0.1 M potassium phosphate buffer (pH 7.0) in a flask.

  • Enzyme Solution: Prepare a stock solution of Pig Liver Esterase (e.g., 10 mg/mL) in the same phosphate buffer.

  • Reaction Initiation: Add the PLE solution to the substrate mixture. The optimal enzyme loading should be determined empirically but a starting point of 10-50 units per mmol of substrate is recommended.

  • Incubation: Maintain the reaction mixture at a constant temperature (e.g., 30°C) with gentle stirring.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots, quenching with acid, extracting, and analyzing by HPLC to determine the conversion and enantiomeric excess (e.e.) of the remaining ester and the product acid. The reaction is typically stopped at or near 50% conversion to maximize the e.e. of both the unreacted starting material and the product.

  • Work-up: Once the desired conversion is reached, quench the reaction by acidifying the mixture to pH 2-3 with 1 M HCl. This inactivates the enzyme and protonates the carboxylic acid product.

  • Extraction: Extract the acidified aqueous solution with ethyl acetate (3 x 50 mL). The unreacted ester and the product acid will partition into the organic layer.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis: The resulting mixture of the unreacted ester and the hydrolyzed product can be separated by column chromatography. The enantiomeric excess of each compound should be determined by chiral HPLC analysis.

Parameter Typical Range/Value Rationale
pH 6.0 - 8.0Most esterases, including PLE, exhibit optimal activity in this pH range.[10]
Temperature 25 - 40°CBalances reaction rate with enzyme stability. Higher temperatures can lead to denaturation.
Co-solvent < 5% v/v (e.g., Acetone, DMSO)Used to improve the solubility of the substrate, but high concentrations can denature the enzyme.
Enzyme Loading 10 - 100 units/mmolHigher loading increases the reaction rate but also the cost.
Reaction Time 2 - 24 hoursDependent on substrate concentration, enzyme activity, and temperature.

II. Synthesis of Chiral γ-Butyrolactones: Access to Valuable Intermediates

(S)-Methyl 2-acetoxy-3-carboxypropanoate is an excellent precursor for the synthesis of enantiomerically pure (S)-3-hydroxy-γ-butyrolactone, a key chiral building block in the pharmaceutical industry.[5][6][11] The synthesis involves the selective reduction of the free carboxylic acid, followed by acid-catalyzed lactonization.

The stereochemical integrity of the starting material is transferred to the final product, making this a highly efficient method for generating this valuable chiral intermediate.

Synthetic Pathway to (S)-3-hydroxy-γ-butyrolactone

G A (S)-Methyl 2-acetoxy-3-carboxypropanoate B Selective Reduction (e.g., BH3-THF) A->B Step 1 C Intermediate Diol B->C D Acid-catalyzed Lactonization (e.g., p-TsOH) C->D Step 2 E (S)-3-acetoxy-γ-butyrolactone D->E F Hydrolysis (e.g., HCl/H2O) E->F Step 3 G (S)-3-hydroxy-γ-butyrolactone F->G

Caption: Synthetic route from (S)-Methyl 2-acetoxy-3-carboxypropanoate to (S)-3-hydroxy-γ-butyrolactone.

Detailed Protocol: Synthesis of (S)-3-hydroxy-γ-butyrolactone

This protocol outlines the conversion of (S)-Methyl 2-acetoxy-3-carboxypropanoate to (S)-3-hydroxy-γ-butyrolactone.

Materials:

  • (S)-Methyl 2-acetoxy-3-carboxypropanoate

  • Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • p-Toluenesulfonic acid (p-TsOH)

  • Methanol

  • Hydrochloric acid (3 M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer with stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Selective Reduction of the Carboxylic Acid

  • Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve (S)-Methyl 2-acetoxy-3-carboxypropanoate (e.g., 5.0 g) in anhydrous THF (100 mL).

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add a 1 M solution of borane-THF complex in THF (1.1 equivalents) dropwise via a syringe.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C until the effervescence ceases.

  • Solvent Removal: Remove the solvents under reduced pressure.

Step 2: Acid-Catalyzed Lactonization

  • Setup: Dissolve the crude intermediate diol from the previous step in a suitable solvent such as toluene or dichloroethane.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.05 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the formation of the lactone is complete.

  • Work-up: Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-3-acetoxy-γ-butyrolactone.

Step 3: Hydrolysis to (S)-3-hydroxy-γ-butyrolactone

  • Hydrolysis: Dissolve the crude (S)-3-acetoxy-γ-butyrolactone in a mixture of methanol and 3 M hydrochloric acid.

  • Reaction: Stir the solution at room temperature for 12-24 hours.

  • Neutralization and Extraction: Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Purification: The combined organic layers are dried and concentrated. The final product, (S)-3-hydroxy-γ-butyrolactone, can be purified by distillation or column chromatography.

Reaction Key Reagents Purpose Expected Yield
Selective Reduction BH3-THFReduces the carboxylic acid to a primary alcohol while leaving the esters intact.85-95%
Lactonization p-TsOHCatalyzes the intramolecular esterification to form the γ-lactone ring.80-90%
Hydrolysis HCl/H2ORemoves the acetate protecting group to yield the final hydroxylactone.90-98%

Conclusion

This compound stands as a versatile and valuable chiral building block for stereoselective synthesis. The protocols detailed in this guide for enzymatic kinetic resolution and conversion to chiral γ-butyrolactones highlight its potential in accessing enantiomerically pure compounds crucial for drug discovery and development. The principles and methodologies presented herein provide a solid foundation for researchers to explore and exploit the rich stereochemical information embedded within this malic acid derivative.

References

  • A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. PubMed. [Link]

  • Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. ResearchGate. [Link]

  • Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals. PubMed. [Link]

  • Synthesis of (+)-Wikstromol by Double Alkylation of Malic Acid. ResearchGate. [Link]

  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC. [Link]

  • Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response. Frontiers in Pharmacology. [Link]

  • APPLICATION OF PIG LIVER ESTERASE IN THE HYDROLYSIS OF 3,5-DIACETOXYCYCLOPENTENES. Index Copernicus. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]

  • An Exploration of Pyrrole Groups On the Enantioselectivity of Pig Liver Esterase. The Aquila Digital Community. [Link]

  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. [Link]

  • Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PMC. [Link]

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A Note on the Starting Material: From Methyl 2-acetoxy-3-carboxypropanoate to Diethyl Acetamidomalonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of α-Amino Acids via Acetamidomalonate Ester Alkylation

This guide focuses on a robust and widely utilized method for synthesizing α-amino acids. The initially specified starting material, Methyl 2-acetoxy-3-carboxypropanoate, is not a direct precursor for this synthesis as it critically lacks a nitrogen atom, which is the defining element of an amino group in the final product.

Instead, this document details the application of Diethyl Acetamidomalonate (DEAM) , a structurally related and industrially standard starting material. DEAM is an ideal precursor because it contains the requisite nitrogen atom within a protected acetamido group and features an acidic α-hydrogen, making it perfectly suited for the classic malonic ester synthesis pathway to produce a diverse array of α-amino acids.

Introduction: The Acetamidomalonate Synthesis

For researchers, scientists, and professionals in drug development, the ability to synthesize both natural and unnatural α-amino acids is paramount. Unnatural amino acids, in particular, are crucial for developing novel peptides and pharmaceuticals with enhanced stability, potency, and unique functionalities.[1] The acetamidomalonate synthesis is a cornerstone technique that offers a versatile and reliable pathway to racemic α-amino acids.[2][3]

This method is a powerful variation of the malonic ester synthesis, proceeding through a well-established three-stage process:

  • Deprotonation: Formation of a nucleophilic enolate.

  • Alkylation: Introduction of the desired side chain.

  • Hydrolysis & Decarboxylation: Unveiling the final amino acid.

This guide provides an in-depth explanation of the reaction mechanism, detailed experimental protocols, and quantitative data to enable successful application in the laboratory.

Core Mechanism of Action

The synthesis of α-amino acids from diethyl acetamidomalonate is a sequential process founded on fundamental principles of organic chemistry.[4] Understanding the causality behind each step is critical for optimizing reaction conditions and troubleshooting.

Stage 1: Enolate Formation (Deprotonation)

The process begins by treating diethyl acetamidomalonate with a strong base, most commonly sodium ethoxide (NaOEt) in ethanol.[5] The α-hydrogen, situated between the two electron-withdrawing carbonyl groups of the malonate moiety, is highly acidic. The ethoxide base abstracts this proton to generate a resonance-stabilized, nucleophilic enolate ion.[5] The choice of sodium ethoxide as the base is deliberate; using ethoxide prevents transesterification, which could occur if a different alkoxide were used.

Stage 2: Alkylation

The generated enolate ion is a potent nucleophile that readily attacks a suitable alkyl halide (R-X) or other electrophile in a bimolecular nucleophilic substitution (SN2) reaction.[4][5] This step is the crux of the synthesis, as it attaches the desired R-group, which will become the unique side chain of the resulting amino acid.[5] The efficiency of this step is dependent on the alkylating agent, with primary and benzylic halides generally providing the best yields due to minimal steric hindrance.[6]

Stage 3: Hydrolysis and Decarboxylation

The final stage involves heating the alkylated intermediate with a strong aqueous acid, such as hydrochloric acid (HCl).[7] This single step accomplishes two simultaneous transformations:

  • Hydrolysis: The two diethyl ester groups are hydrolyzed to carboxylic acids, and the acetamido group is hydrolyzed to a primary amine.[5]

  • Decarboxylation: The resulting intermediate, an aminomalonic acid derivative with two carboxylic acid groups on the same carbon, is unstable. Upon heating, it readily loses carbon dioxide (CO₂) to yield the final racemic α-amino acid.[2][8]

Experimental Workflow and Chemical Pathway

The following diagrams illustrate the overall experimental workflow and the detailed chemical mechanism for the acetamidomalonate synthesis.

G cluster_0 Stage 1: Enolate Formation cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Final Product Generation start Diethyl Acetamidomalonate (DEAM) enolate Enolate Formation (NaOEt in Ethanol) start->enolate alkylation Alkylation (Add Alkyl Halide R-X, Reflux) enolate->alkylation workup Workup & Concentration alkylation->workup hydrolysis Hydrolysis & Decarboxylation (Reflux in aq. HCl) workup->hydrolysis isolation Isolation & Purification (pH Adjustment, Recrystallization) hydrolysis->isolation end Final Racemic α-Amino Acid isolation->end

Caption: High-level experimental workflow for α-amino acid synthesis.

Caption: Chemical mechanism of the acetamidomalonate synthesis.

Data Summary: Synthesis of Representative Amino Acids

The versatility of the acetamidomalonate synthesis is demonstrated by its application to various alkylating agents to produce different amino acids. The table below summarizes representative yields.

Target Amino AcidAlkylating Agent (R-X)R-GroupReported Yield (%)Reference
PhenylalanineBenzyl Chloride-CH₂-C₆H₅65%[2][6]
LeucineIsobutyl Bromide-CH₂-CH(CH₃)₂~60-70%[7]
ValineIsopropyl Bromide-CH(CH₃)₂~55-65%[7]
TryptophanGramine(Indol-3-yl)methyl>90%[2]
Glutamic AcidPropiolactone-CH₂-CH₂-COOH87%[2]

Note: Yields are highly dependent on specific reaction conditions and purification methods.

Detailed Experimental Protocol: Synthesis of DL-Phenylalanine

This protocol provides a comprehensive, step-by-step procedure for the synthesis of DL-Phenylalanine, which can be adapted for other amino acids by substituting the alkylating agent.

Materials and Equipment
  • Diethyl acetamidomalonate (DEAM)

  • Sodium metal (Na)

  • Absolute Ethanol (anhydrous)

  • Benzyl chloride (C₆H₅CH₂Cl)

  • Concentrated Hydrochloric Acid (HCl)

  • Ammonium Hydroxide (NH₄OH)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Protocol Steps

Part A: Enolate Formation and Alkylation [7]

  • Prepare Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser, add 75 mL of absolute ethanol. Carefully add 1.2 g (0.052 mol) of sodium metal in small, clean portions. Allow the reaction to proceed with stirring until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Add DEAM: To the warm sodium ethoxide solution, add 11.5 g (0.053 mol) of diethyl acetamidomalonate. Stir until a clear solution is obtained.

  • Alkylation: Add 6.7 g (0.053 mol) of benzyl chloride dropwise to the mixture. An immediate precipitation of sodium chloride may be observed.

  • Reflux: Heat the reaction mixture to reflux with constant stirring for 2-3 hours to ensure the reaction goes to completion.

  • Initial Workup: After the reflux period, filter the hot reaction mixture to remove the precipitated sodium chloride. Wash the solid residue with a small amount of hot absolute ethanol. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude diethyl acetamidobenzylmalonate as an oil.

Part B: Hydrolysis and Decarboxylation [7]

  • Acid Hydrolysis: To the crude alkylated product from Part A, add 50 mL of concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux for 4-6 hours. This vigorous step hydrolyzes both the ester and amide groups and effects decarboxylation.

  • Precipitation: After the reflux is complete, cool the reaction mixture in an ice bath. The crude phenylalanine hydrochloride will precipitate out of the acidic solution.

  • Isolation: Isolate the crude product by vacuum filtration and wash with a small amount of ice-cold water.

Part C: Isolation of Free Amino Acid [7]

  • Dissolution: Dissolve the crude phenylalanine hydrochloride in a minimum amount of warm water.

  • Neutralization: Slowly add ammonium hydroxide solution dropwise while stirring until the pH of the solution reaches the isoelectric point of phenylalanine (approximately pH 5.5).

  • Precipitation: The free DL-phenylalanine will precipitate as a white solid as the solution is neutralized.

  • Final Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the purified DL-phenylalanine by filtration.

  • Drying: Wash the product with cold water, followed by a small amount of ethanol, and dry thoroughly. The product can be further purified by recrystallization from hot water if necessary.[7]

Conclusion

The acetamidomalonate synthesis remains a highly effective and versatile method for the laboratory-scale production of α-amino acids. Its reliability stems from the use of a stable, easily handled precursor and a reaction pathway based on well-understood, fundamental organic transformations. By carefully controlling the three key stages—enolate formation, alkylation, and hydrolytic decarboxylation—researchers can access a vast library of amino acids essential for advancing the frontiers of medicinal chemistry and drug discovery.

References

  • Wikipedia. (n.d.). Diethyl acetamidomalonate. Wikipedia, The Free Encyclopedia. [Link]

  • Pearson. (n.d.). Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained. Pearson+. [Link]

  • Organic Syntheses. (n.d.). DIETHYL ACETAMIDOMALONATE. Organic Syntheses Procedure. [Link]

  • University of Calgary. (n.d.). Ch27: Synthesis of amino acids. Department of Chemistry. [Link]

  • Haudegond, J. P., Chauvin, Y., & Commereuc, D. (1979). Synthesis of .alpha.-amino acids by alkylation of diethyl acetamidomalonate in the presence of palladium complexes. The Journal of Organic Chemistry. [Link]

  • Quora. (2017). How to prepare amino acid from diethyl malonate. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Google Patents. (2015).
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-acetoxy-3-carboxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-acetoxy-3-carboxypropanoate. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis, optimize your reaction conditions, and improve your overall yield.

Overview of Synthetic Strategies

The synthesis of this compound, a derivative of malic acid, typically involves two key transformations: the esterification of one of the carboxylic acid groups and the acetylation of the secondary hydroxyl group. The order of these steps is critical and defines the primary synthetic routes. A third, often more efficient route, involves the ring-opening of a cyclic anhydride intermediate. Understanding the nuances of each pathway is crucial for troubleshooting and optimization.

Synthetic_Pathways Malic_Acid Malic Acid Acetylated_Malic O-Acetylmalic Acid Malic_Acid->Acetylated_Malic Acetylation (Route A) Malic_Anhydride O-Acetyl-L-malic Anhydride Malic_Acid->Malic_Anhydride Anhydride Formation Methyl_Malate Malic Acid Monomethyl Ester Malic_Acid->Methyl_Malate Selective Esterification (Route B) Target_Product Methyl 2-acetoxy-3- carboxypropanoate Acetylated_Malic->Target_Product Selective Esterification Malic_Anhydride->Target_Product Methanolysis (Route C) Methyl_Malate->Target_Product Acetylation

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Part 1: Low Yield and Incomplete Reactions

Q1: My overall yield is consistently low. What are the most common factors I should investigate?

Low yield is a multifaceted issue that can stem from reaction equilibrium, side reactions, or suboptimal conditions. Here are the primary areas to troubleshoot:

  • Reaction Equilibrium: The Fischer esterification step is an equilibrium-controlled process.[1] The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thereby lowering the conversion.[2]

    • Solution: Use a large excess of methanol, which acts as both a reagent and solvent, to drive the equilibrium forward. Alternatively, employ a method to remove water as it forms, such as using a Dean-Stark apparatus with a suitable azeotroping agent like benzene or toluene.[3]

  • Dehydration Side Reactions: Malic acid and its derivatives are susceptible to dehydration under acidic and/or high-temperature conditions, leading to the formation of fumaric and maleic acid esters.[3] These unsaturated byproducts are often difficult to separate from the desired product.

    • Solution: Opt for milder reaction temperatures and choose your catalyst wisely. While strong mineral acids like H₂SO₄ are effective, they can also promote dehydration.[3] Consider using p-Toluenesulfonic acid (p-TsOH) or a solid acid catalyst like Amberlyst-36, which has been shown to provide a better ratio of conversion to selectivity.[3]

  • Incomplete Acetylation: The acetylation of the secondary alcohol on the malic acid backbone may be incomplete.

    • Solution: Ensure you are using a sufficient excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride). The reaction can be catalyzed by a small amount of acid or, for a more controlled reaction, a base like pyridine or 4-(Dimethylamino)pyridine (DMAP).

Troubleshooting_Low_Yield Start Low Yield Observed Check_Equilibrium Is the esterification step driven to completion? Start->Check_Equilibrium Check_Side_Products Are dehydration byproducts (fumarates/maleates) present? Check_Equilibrium->Check_Side_Products Yes Action_Equilibrium Increase methanol excess. Remove water (Dean-Stark). Check_Equilibrium->Action_Equilibrium No Check_Acetylation Is the starting alcohol fully consumed? Check_Side_Products->Check_Acetylation No Action_Side_Products Lower reaction temperature. Use milder catalyst (p-TsOH, Amberlyst). Check_Side_Products->Action_Side_Products Yes Action_Acetylation Increase acetylating agent. Use catalyst (e.g., DMAP). Check_Acetylation->Action_Acetylation No End Yield Improved Check_Acetylation->End Yes Action_Equilibrium->Check_Side_Products Action_Side_Products->Check_Acetylation Action_Acetylation->End

Caption: Troubleshooting flowchart for low reaction yield.

Part 2: Purity and Side Product Formation

Q2: My final product is contaminated with significant amounts of what appears to be dimethyl fumarate and/or maleate. How can I prevent this?

This is a classic problem in the esterification of malic acid. The formation of these byproducts occurs through the elimination of water from the malic acid backbone.

  • Mechanism: The acid catalyst protonates the hydroxyl group of malic acid (or its ester), turning it into a good leaving group (H₂O). Subsequent elimination forms the carbon-carbon double bond.

  • Prevention Strategy:

    • Catalyst Choice: As mentioned, heterogeneous catalysts like Amberlyst 36 Dry can offer an optimal balance between conversion and selectivity, minimizing the formation of these dehydration products compared to strong acids like sulfuric acid.[3]

    • Temperature Control: Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate. Higher temperatures significantly favor the elimination reaction.[4]

    • Reaction Time: Monitor the reaction closely. Prolonged reaction times, even at moderate temperatures, can lead to an accumulation of byproducts.

Q3: I am synthesizing the monoester, but I am getting a significant amount of the diester (Dimethyl 2-acetoxybutanedioate). How can I improve selectivity for the monoester?

Achieving mono-esterification of a dicarboxylic acid requires careful control over stoichiometry and reaction conditions.

  • Stoichiometric Control: Use a controlled amount of methanol (e.g., 1.0 to 1.2 equivalents) rather than using it as the solvent. This statistically favors mono-esterification. However, this approach makes it harder to drive the equilibrium.

  • Route C - The Anhydride Method: The most reliable method for achieving mono-esterification is often to first form the cyclic anhydride of the acetylated malic acid. O-Acetyl-L-malic anhydride is a commercially available or readily synthesized intermediate.[5] Subsequent ring-opening with one equivalent of methanol (a process called methanolysis) will yield the monoester. This route avoids the equilibrium issues of Fischer esterification and directly produces the desired product. However, be aware that methanolysis can potentially produce a mixture of two isomeric monoesters, depending on which carbonyl of the anhydride is attacked.

Recommended Protocol: Synthesis via Anhydride Methanolysis (Route C)

This protocol is recommended for its high selectivity and avoidance of harsh conditions that lead to dehydration byproducts. It is a two-step process starting from Malic Acid.

Step 1: Synthesis of O-Acetyl-L-malic Anhydride

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (CaCl₂).

  • Reagents: Suspend L-Malic acid (1 equivalent) in an excess of acetic anhydride (3-5 equivalents).

  • Reaction: Gently heat the mixture to 50-60 °C with stirring. The malic acid will slowly dissolve as it reacts to form the acetylated product and then cyclizes to the anhydride.

  • Monitoring: The reaction can be monitored by the complete dissolution of the solid starting material. Typically, this takes 2-4 hours.

  • Work-up: Allow the reaction to cool to room temperature. The excess acetic anhydride can be removed under reduced pressure (use a trap cooled with dry ice/acetone). The crude O-Acetyl-L-malic anhydride is often a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Methanolysis to this compound

  • Setup: In a clean, dry round-bottom flask, dissolve the crude O-Acetyl-L-malic anhydride (1 equivalent) from the previous step in a dry, inert solvent such as dichloromethane (DCM) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of dry methanol (1.0 equivalent) in the same solvent dropwise over 15-30 minutes with vigorous stirring.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the disappearance of the anhydride by TLC or IR spectroscopy (loss of the characteristic anhydride C=O stretches).

  • Work-up: Quench the reaction by adding a small amount of water. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the pure this compound.

Data Summary: Catalyst Comparison for Esterification

The choice of catalyst can significantly impact the product distribution in the direct esterification of malic acid. The following table summarizes findings from studies on the esterification of malic acid with butanol, which provides a relevant model for the side reactions you may encounter.[3]

CatalystPurity of Dibutyl Malate (%)Byproduct (Dibutyl Fumarate/Maleate) (%)Notes
Sulfuric Acid (H₂SO₄) 85.314.7Strong catalyst, but promotes significant dehydration.[3]
p-Toluenesulfonic Acid 94.65.4Milder acid, offers better selectivity.[3]
Amberlyst 36 Dry 98.11.9Heterogeneous catalyst, provides the best selectivity by minimizing dehydration.[3]

This data is adapted from a study on butanol esterification and serves as a qualitative guide for catalyst selection in methanol esterification.[3]

References

  • Pal P, et al. (2018). Mechanism of starch esterification by malic acid. ResearchGate. Available from: [Link]

  • Wikipedia. Acetylation. Available from: [Link]

  • Kuzmina N.S., Portnova S.V., Krasnykh E.L. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies. 15(2):47-55. Available from: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

  • Aytemiz D, et al. (2018). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering. 12(10). Available from: [Link]

Sources

Troubleshooting diastereoselective reactions of this compound

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the SynthoChem Solutions Technical Support Center. As a leader in innovative reagents for organic synthesis, we are committed to ensuring your success in the lab. This guide addresses common challenges encountered during the diastereoselective Mukaiyama aldol reaction, a cornerstone of modern C-C bond formation.[1][2] My goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Mukaiyama aldol reaction is giving a low diastereomeric ratio (dr). What are the common causes and how can I improve selectivity?

A1: This is the most frequent challenge researchers face. Low diastereoselectivity typically points to issues with the reaction's transition state energetics. Several factors can be tuned to favor one diastereomer over another.

Core Causality: The stereochemical outcome of the Mukaiyama aldol reaction is determined in the step where the silyl enol ether attacks the Lewis acid-activated aldehyde.[3][4] Unlike classic enolate aldol reactions, the Mukaiyama variant often proceeds through an open or synclinal transition state, not a rigid six-membered chair-like (Zimmerman-Traxler) state.[1][5] This makes the reaction highly sensitive to steric and electronic perturbations.

Troubleshooting Workflow:

G cluster_temp Temperature Control cluster_la Lewis Acid cluster_solvent Solvent Effects cluster_enol Enol Ether Geometry start Low Diastereomeric Ratio (dr) check_temp Is Reaction at Low Temperature? (e.g., -78 °C) start->check_temp temp_no No check_temp->temp_no   temp_yes Yes check_temp->temp_yes   check_la Review Lewis Acid (LA) Choice la_type Is LA sterically bulky? (e.g., TiCl4 vs. BF3·OEt2) check_la->la_type check_solvent Evaluate Solvent Polarity solvent_type Is solvent non-coordinating? (e.g., CH2Cl2, Toluene) check_solvent->solvent_type check_enol Confirm Silyl Enol Ether Geometry ((E) vs. (Z)) enol_sol Prepare geometrically pure (E)- or (Z)-enol ether. This is often the most critical factor for selectivity. check_enol->enol_sol temp_sol Lower temperature to -78 °C. Enhances kinetic control. temp_no->temp_sol temp_yes->check_la temp_sol->check_la la_sol Switch to a bulkier or more coordinating LA to increase steric clash in the undesired transition state. la_type->la_sol Consider la_sol->check_solvent solvent_sol Test less polar/coordinating solvents. Polar solvents can disrupt LA-carbonyl complex. solvent_type->solvent_sol Consider solvent_sol->check_enol end Improved Diastereoselectivity enol_sol->end

Caption: Correlation of silyl enol ether geometry with aldol product stereochemistry.

Quantitative Data & Reagent Selection

The choice of Lewis acid and solvent can have a profound impact on both yield and diastereoselectivity. The following table provides representative data for the reaction of the (Z)-silyl enol ether of propiophenone with benzaldehyde.

EntryLewis Acid (1.1 eq.)SolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1TiCl₄CH₂Cl₂-7895>98:2
2SnCl₄CH₂Cl₂-789295:5
3BF₃·OEt₂CH₂Cl₂-788885:15
4MgBr₂·OEt₂CH₂Cl₂-787590:10
5TiCl₄THF-786070:30

Data are illustrative and based on trends reported in the literature. Actual results may vary. [6][7] As shown, strong, bulky Lewis acids in non-coordinating solvents (Entry 1) give the best results. The use of a coordinating solvent like THF (Entry 5) significantly erodes both yield and selectivity.

Key Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Mukaiyama Aldol Addition

This protocol provides a starting point for the reaction between an aldehyde and a silyl enol ether, optimized for high diastereoselectivity.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Silyl enol ether (1.2 mmol, 1.2 equiv)

  • Lewis Acid (e.g., TiCl₄, 1.1 mmol, 1.1 equiv, as a 1.0 M solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aldehyde and anhydrous CH₂Cl₂ (5 mL).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the TiCl₄ solution dropwise via syringe over 5 minutes. A color change (typically to yellow or orange) indicates complex formation. Stir for 20-30 minutes at -78 °C. [4]4. Enol Ether Addition: Add the silyl enol ether dropwise over 15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the aldehyde by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 1-4 hours), quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with CH₂Cl₂ (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct.

Protocol 2: Preparation of a Kinetically Controlled (Z)-Silyl Enol Ether

Controlling the geometry of the silyl enol ether is crucial for stereoselectivity. [8]This protocol uses a strong, hindered base to favor the kinetic (less substituted) enolate, which often corresponds to the (Z)-geometry for many common ketones. [9] Materials:

  • Ketone (e.g., Propiophenone, 10 mmol, 1.0 equiv)

  • Lithium Diisopropylamide (LDA) (11 mmol, 1.1 equiv, as a 2.0 M solution in THF/heptane/ethylbenzene)

  • Trimethylsilyl chloride (TMSCl) (15 mmol, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous THF (20 mL) and cool to -78 °C.

  • Base Addition: Slowly add the LDA solution via syringe.

  • Enolate Formation: Add a solution of the ketone in anhydrous THF (5 mL) dropwise to the LDA solution at -78 °C. Stir for 30-45 minutes to ensure complete enolate formation.

  • Silylating Agent: Add TMSCl neat via syringe in one portion.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with pentane or diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure. The crude silyl enol ether is often used directly in the next step without further purification to avoid hydrolysis. [9][10]

References
  • Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1154. [Link]

  • Wikipedia. (2023). Mukaiyama aldol addition. [Link]

  • Havrylyuk, D., et al. (2018). Syn-selective silicon Mukaiyama-type aldol reactions of (pentafluoro-λ⁶-sulfanyl)acetic acid esters with aldehydes. Beilstein Journal of Organic Chemistry, 14, 250-256. [Link]

  • Nina.az. (2025). Mukaiyama aldol addition - Wikipedia. [Link]

  • Organic Chemistry Portal. Mukaiyama Aldol Addition. [Link]

  • Kaur, N., et al. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 33817-33845. [Link]

  • Gessner, V. H., et al. (2014). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. The Journal of Organic Chemistry, 79(1), 24-34. [Link]

  • ResearchGate. (2022). Solvent effects on the outcome of aldol reactions with different catalysts. [Link]

  • Myers, A. G. Research Group. Zimmerman Traxler Model. Harvard University. [Link]

  • Afonso, A. R. M., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ACS Catalysis, 12(3), 1919-1929. [Link]

  • Kwan, E. E. Lecture 8: Aldol Reaction. [Link]

  • Gessner, V. H., et al. (2014). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. The Journal of Organic Chemistry, 79(1), 24-34. [Link]

  • OpenOChem Learn. Zimmerman-Traxler Model. [Link]

  • ResearchGate. (2018). Optimization of the reaction conditions for the silicon Mukaiyama-type aldol reaction. [Link]

  • Royal Society of Chemistry. (2023). Mukaiyama aldol reaction: an effective asymmetric approach. [Link]

  • El-Hamd, F. A., et al. (2015). Bio-renewable enantioselective aldol reaction in natural deep eutectic solvents. Green Chemistry, 17(11), 4950-4955. [Link]

  • Guven, S., et al. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Journal of the American Chemical Society, 143(22), 8375-8380. [Link]

  • Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 770-784. [Link]

  • Wikipedia. (2023). Silyl enol ether. [Link]

  • Organic Chemistry Portal. Silyl enol ether synthesis by silylation. [Link]

  • Kobayashi, S., & Manabe, K. (2000). Mukaiyama Aldol Reactions in Aqueous Media. Accounts of Chemical Research, 33(6), 325-333. [Link]

  • Thieme. (2014). Asymmetric Mukaiyama Aldol Reaction. [Link]

  • Evans, D. A., et al. (1997). A Stereochemical Model for Merged 1,2- and 1,3-Asymmetric Induction in Diastereoselective Mukaiyama Aldol Addition Reactions and Related Processes. Journal of the American Chemical Society, 119(44), 10859-10860. [Link]

  • ResearchGate. (2008). Synthesis of Silyl Enol Ethers and Their Aldol Reaction. [Link]

  • Wikipedia. (2023). Aldol reaction. [Link]

  • Wikipedia. (2023). Lewis acid catalysis. [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of Methyl 2-acetoxy-3-carboxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of Methyl 2-acetoxy-3-carboxypropanoate and its reaction derivatives. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you achieve the highest possible purity in your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with this compound reactions?

The impurity profile of your crude product is intrinsically linked to the specific reaction you are performing. However, given the trifunctional nature of this compound (containing a methyl ester, an acetate ester, and a free carboxylic acid), a few classes of byproducts are consistently observed.

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials. For instance, in an esterification of the free carboxyl group, you will likely have unreacted alcohol and the starting propanoate.

  • Hydrolysis Byproducts: The ester groups are susceptible to hydrolysis, especially in the presence of acid or base catalysts and water. This can lead to the formation of acetic acid, methanol, and the parent tricarboxylic acid (2-acetoxypropane-1,2,3-tricarboxylic acid). Basic conditions, particularly with strong bases like sodium hydroxide, can cause saponification, which is the hydrolysis of the ester.[1][2]

  • Catalyst Residues: Acidic or basic catalysts used to drive the reaction (e.g., p-toluenesulfonic acid, sulfuric acid, or amine bases) will contaminate the crude product if not properly removed.

  • Solvent and Reagent Residues: Reagents like drying agents and residual solvents from the reaction or initial extraction steps are also common impurities.

Table 1: Common Impurities and Recommended Removal Strategies

Impurity ClassSpecific ExamplesPrimary OriginRecommended Purification Method
Acidic Impurities Unreacted Carboxylic Acids, Acetic Acid, Acid CatalystsIncomplete Reaction, Hydrolysis, CatalysisLiquid-Liquid Extraction with a weak aqueous base (e.g., NaHCO₃ solution)[1][3][4]
Alcohol Impurities Methanol, Unreacted AlcoholsHydrolysis, Incomplete ReactionAqueous washes (for water-soluble alcohols), Column Chromatography, Distillation[2][4]
Basic Impurities Amine Catalysts (e.g., Pyridine)CatalysisLiquid-Liquid Extraction with a dilute aqueous acid (e.g., 0.2N H₂SO₄ or dilute HCl)[2]
Non-polar Byproducts Side-reaction productsThermal degradation, DimerizationColumn Chromatography, Recrystallization
Q2: My reaction mixture contains significant acidic byproducts. What is the most effective initial purification step?

For removing acidic impurities like unreacted carboxylic acids or acetic acid from an ester product, the most robust and efficient first step is an acid-base liquid-liquid extraction .[1] This technique leverages the differential solubility of the acidic impurities and the neutral ester product in aqueous and organic phases.[1]

The critical consideration here is the choice of base. A strong base, such as sodium hydroxide, can hydrolyze your target ester, reducing your yield.[1] Therefore, a weak base is strongly recommended.

Causality Explained: A weak base like sodium bicarbonate (NaHCO₃) is sufficiently basic to deprotonate the acidic impurities, forming their corresponding water-soluble carboxylate salts. These salts will partition into the aqueous layer, while your desired neutral ester product remains in the organic layer. The bicarbonate is not, however, basic enough to significantly catalyze the hydrolysis of the ester functionalities on your target molecule under typical workup conditions.

Protocol 1: Acidic Impurity Removal via Liquid-Liquid Extraction

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). The volume should be sufficient to ensure complete dissolution.

  • Transfer: Add the organic solution to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).

  • First Wash (Base): Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the organic layer volume.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ gas is often generated when neutralizing acids).[4] Close the stopcock and shake gently for 30-60 seconds. Periodically vent the funnel.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain and discard the lower aqueous layer.

  • Repeat: Repeat the wash (steps 3-5) one or two more times, or until no more gas evolution is observed upon addition of the bicarbonate solution.

  • Second Wash (Water): Wash the organic layer with deionized water to remove any remaining water-soluble impurities.[4]

  • Third Wash (Brine): Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.[4]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent and concentrate the organic solvent using a rotary evaporator to yield your crude, acid-free product.

Diagram 1: Acid-Base Extraction Workflow

This diagram illustrates the separation of components during the extraction protocol.

cluster_funnel Separatory Funnel cluster_funnel_after After Separation org_layer Organic Layer (Ethyl Acetate) - Desired Ester - Acidic Impurity aq_layer_before Aqueous Layer (Saturated NaHCO₃) shake Shake & Vent org_layer->shake aq_layer_before->shake Add to Funnel org_layer_after Organic Layer (Top) - Purified Ester shake->org_layer_after aq_layer_after Aqueous Layer (Bottom) - Water-soluble Salt of Impurity shake->aq_layer_after start Crude Product in Organic Solvent start->org_layer G start Product after Aqueous Workup is_solid Is the compound a solid at room temperature? start->is_solid is_volatile Is the compound thermally stable and reasonably volatile? is_solid->is_volatile  No (Oil) recrystallize Recrystallization is_solid->recrystallize  Yes chromatography Flash Column Chromatography is_volatile->chromatography  No distill Distillation (Simple or Fractional) is_volatile->distill  Yes recrystallize->chromatography Impurities remain

Sources

Stability issues of Methyl 2-acetoxy-3-carboxypropanoate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 2-acetoxy-3-carboxypropanoate. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. This compound is a multifunctional chemical entity with significant potential, but its structure—comprising a methyl ester, an acetoxy group, and a free carboxylic acid on a propane backbone—presents specific stability challenges in solution. Understanding these liabilities is critical for generating reliable and reproducible experimental data.

This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of working with this molecule. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to proactively design more robust experiments.

Chemical Profile & Inherent Instabilities

The stability of this compound is dictated by its three primary functional groups. Its degradation in solution is not a single event but a competition between several potential pathways.

  • Ester Hydrolysis: The molecule contains two distinct ester groups: a methyl ester and an acetoxy ester. Both are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. This reaction is strongly catalyzed by both acid (H⁺) and base (OH⁻).[1][2][3] The rate of hydrolysis is significantly influenced by pH, temperature, and solvent composition.[4][5][6] In unbuffered aqueous solutions, hydrolysis leads to the formation of acetic acid and methanol, causing a drop in the solution's pH, which can in turn alter the rate of further degradation.[7]

  • Decarboxylation: As a derivative of a substituted malonic acid, the compound is susceptible to decarboxylation, particularly upon heating.[8][9] This process involves the loss of the free carboxyl group as carbon dioxide (CO₂), yielding methyl 2-acetoxypropanoate. This reaction is often irreversible and represents a significant pathway for loss of the parent compound in thermal stress studies.

  • Transesterification: When dissolved in alcohol-based solvents (e.g., methanol, ethanol), the acetoxy group can undergo transesterification.[10][11] This is an equilibrium process where the acetyl group is transferred from the parent molecule to the solvent alcohol, creating a new ester and the corresponding diol of the parent structure.[12][13]

The interplay of these pathways is complex. For example, base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis for simple esters, meaning solutions at alkaline pH will degrade very rapidly.[1][14]

Diagram of Degradation Pathways

G parent This compound hydrolysis1 Methyl 2-hydroxy-3-carboxypropanoate + Acetic Acid parent->hydrolysis1 Acetoxy Hydrolysis (H₂O, H⁺/OH⁻) hydrolysis2 2-Acetoxypropanoic Acid + Methanol parent->hydrolysis2 Methyl Ester Hydrolysis (H₂O, H⁺/OH⁻) decarboxylation Methyl 2-acetoxypropanoate + CO2 parent->decarboxylation Decarboxylation (Heat) transesterification Methyl 2-hydroxy-3-carboxypropanoate + Ethyl Acetate (in Ethanol) parent->transesterification Transesterification (e.g., Ethanol)

Caption: Primary degradation pathways for this compound in solution.

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in a neutral aqueous buffer, but the pH of the solution is dropping over time. Why is this happening?

A: This is a classic sign of ester hydrolysis. The methyl ester and/or the acetoxy group are reacting with water to form new carboxylic acids (2-acetoxypropanoic acid and acetic acid, respectively). The generation of these acidic byproducts will overwhelm the buffer's capacity if the degradation is significant, leading to a decrease in pH. Aspirin, a related compound, shows similar behavior.[7][15]

Q2: What are the unexpected peaks I'm seeing in my HPLC or LC-MS analysis of an aged solution?

A: The unexpected peaks are most likely degradation products. Based on the known instability pathways, these could be:

  • From Hydrolysis: Methyl 2-hydroxy-3-carboxypropanoate, 2-acetoxypropanoic acid, or the fully hydrolyzed 2,3-dihydroxypropanoic acid. You may also see acetic acid if your chromatography can retain it.

  • From Decarboxylation: Methyl 2-acetoxypropanoate.

  • From Transesterification (if in an alcohol solvent): The corresponding transesterified product, such as ethyl 2-acetoxy-3-carboxypropanoate if using ethanol.

We recommend using mass spectrometry (MS) to confirm the identity of these peaks by comparing their mass-to-charge ratios (m/z) with the expected degradants.

Q3: Can I dissolve and store this compound in methanol or ethanol?

A: We strongly advise against it for long-term storage. Protic solvents like methanol and ethanol can participate in transesterification, where the solvent alcohol displaces the acetyl group or the methyl ester.[10][11] This reaction can be catalyzed by trace amounts of acid or base.[16] For preparing stock solutions, aprotic organic solvents like anhydrous DMSO or acetonitrile are highly recommended.

Q4: What is the optimal pH for storing this compound in an aqueous solution for short-term experiments?

A: The stability of esters against hydrolysis is typically greatest in the slightly acidic pH range of 3 to 5.[7] Both strong acid (pH < 2) and, more significantly, base (pH > 7) catalysis accelerate degradation.[1][17] Therefore, for aqueous experiments, we recommend using a freshly prepared, well-characterized buffer in the pH 4-5 range and keeping the solution cooled (2-8 °C) to minimize both hydrolysis and potential decarboxylation.

Q5: My analytical results are inconsistent between experiments. What could be the cause?

A: Inconsistency often stems from variable sample handling and degradation. Key factors to control are:

  • Time: Always analyze samples immediately after preparation. If solutions sit for varying times, the extent of degradation will differ.

  • Temperature: Higher temperatures dramatically increase the rates of all degradation pathways.[5][18] Ensure all solutions are maintained at a consistent, cool temperature.

  • Solvent/Buffer Preparation: Use freshly prepared buffers of a consistent pH and ionic strength. The age and preparation of your solvents can impact stability.

Troubleshooting Guides

This section provides structured approaches to diagnose and resolve common experimental problems.

Guide 1: Issue - Rapid Loss of Parent Compound in an Aqueous Assay

If you observe that the concentration of this compound is decreasing much faster than expected in your aqueous assay, follow this diagnostic workflow.

G start Start: Rapid loss of parent compound observed q1 What is the pH of your solution? start->q1 ph_high pH > 7.0 q1->ph_high Alkaline ph_neutral pH 5.0 - 7.0 q1->ph_neutral Neutral ph_low pH < 5.0 q1->ph_low Acidic cause1 Cause: Base-catalyzed hydrolysis. This is the fastest degradation pathway. ph_high->cause1 q2 What is the experiment temperature? ph_neutral->q2 ph_low->q2 solution1 Solution: Re-run experiment in a validated buffer between pH 4 and 5. cause1->solution1 solution1->q2 temp_high > 30 °C q2->temp_high High temp_low ≤ 30 °C q2->temp_low Controlled cause2 Cause: Thermal degradation. Accelerates both hydrolysis and decarboxylation. temp_high->cause2 q3 Are there any metal ions or enzymes (e.g., esterases) in your media? temp_low->q3 solution2 Solution: Reduce temperature. Run experiment on ice or at a controlled room temperature if possible. cause2->solution2 solution2->q3 contaminants_yes Yes q3->contaminants_yes Yes contaminants_no No q3->contaminants_no No cause3 Cause: Catalysis by other species. Some metal ions can act as Lewis acids. Esterases will rapidly hydrolyze the compound. contaminants_yes->cause3 end Issue likely resolved. If problems persist, contact technical support. contaminants_no->end solution3 Solution: Use purified reagents. Include a chelating agent like EDTA if metal ion contamination is suspected. cause3->solution3 solution3->end

Caption: Troubleshooting workflow for rapid compound degradation in aqueous solutions.

Guide 2: Issue - Formation of Byproducts in Organic Solvents

If you are performing a synthesis or preparing a formulation in an organic solvent and observe byproduct formation, consider the following.

Observation Potential Cause Recommended Action
A new, related peak appears in an alcohol-based solvent (Methanol, Ethanol, etc.).Transesterification. The solvent is reacting with the acetoxy group.[11][16]Switch to an aprotic solvent such as Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethylformamide (DMF). Ensure the solvent is anhydrous, as trace water can still cause hydrolysis.
The compound degrades in a solvent like DMSO or DMF over time.Solvent Purity. "Anhydrous" solvents can still contain trace impurities (e.g., water, residual amines in DMF) that catalyze degradation, especially during long-term storage.Use high-purity, freshly opened solvents. For long-term storage, prepare aliquots of the stock solution and store them frozen at -20 °C or -80 °C under an inert atmosphere (N₂ or Ar).
Degradation is observed during a reaction that requires heating.Thermal Decarboxylation. The malonic acid-like structure is prone to losing CO₂ at elevated temperatures.[9][19]If possible, lower the reaction temperature. Screen for catalysts that may allow the reaction to proceed under milder conditions. Monitor the reaction closely to find the optimal timepoint before significant degradation occurs.

Recommended Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the recommended procedure for preparing a high-concentration stock solution for long-term storage and subsequent dilution.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO, <0.005% water) or Anhydrous Acetonitrile (ACN)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with PTFE-lined screw caps

  • Analytical balance and volumetric flasks

Procedure:

  • Weighing: Allow the compound vial to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the desired amount of solid in a clean, dry container.

  • Dissolution: Add the anhydrous solvent (e.g., DMSO) to the solid to achieve the target concentration (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing. Avoid heating.

  • Aliquoting: Dispense the stock solution into smaller, single-use volume amber vials. This prevents repeated freeze-thaw cycles and contamination of the entire stock.

  • Inerting: Gently flush the headspace of each aliquot vial with an inert gas (Ar or N₂) before sealing tightly. This displaces oxygen and moisture.

  • Storage: Store the aliquots in a desiccated environment at -20 °C or -80 °C.

  • Usage: When needed, remove a single aliquot, allow it to thaw completely and warm to room temperature before opening. Do not refreeze any unused portion of a thawed aliquot.

Protocol 2: HPLC-Based Stability Assessment in Aqueous Buffers

This protocol provides a framework for quantitatively assessing the stability of the compound under different pH conditions.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock 1. Prepare 10 mM stock in Anhydrous ACN prep_buffers 2. Prepare Buffers (e.g., pH 4, 7.4, 9) start_exp 3. Dilute stock into each buffer to 100 µM at T=0 prep_buffers->start_exp incubate 4. Incubate samples at desired temp (e.g., 37°C) start_exp->incubate sampling 5. Withdraw aliquots at time points (0, 1, 2, 4, 8, 24h) incubate->sampling quench 6. Quench reaction by diluting in cold mobile phase sampling->quench hplc 7. Analyze via RP-HPLC (C18 column, UV detection) quench->hplc data 8. Integrate peak areas for parent and degradation products hplc->data plot 9. Plot % Parent Remaining vs. Time and calculate half-life (t½) data->plot

Caption: Experimental workflow for an HPLC-based stability study.

Detailed HPLC Method Parameters:

  • Column: C18, 2.7-5 µm particle size (e.g., 4.6 x 150 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5-10 µL

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot this percentage versus time for each condition. The stability can be quantified by determining the time it takes for 50% of the compound to degrade (t½).

References

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acryl
  • Decarboxylation - Organic Chemistry Portal. Organic Chemistry Portal.
  • Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC - NIH.
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water.
  • Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Method for the Synthesis of Ketals and Ketones | Organic Letters - ACS Publications.
  • Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives - JoVE. Journal of Visualized Experiments.
  • How does pH impact the rate of acid-catalyzed hydrolysis? - True Geometry's Blog. True Geometry.
  • Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight | Journal of the American Chemical Society.
  • Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Indian Academy of Sciences.
  • Carbonyl Compds/Transesterification/methyl acetate to ethyl acetate/ethyl acetate to propyl acet
  • Investigating The Effect of Temperature On The Hydrolysis of Aspirin - Scribd. Scribd.
  • Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters - ACS Publications.
  • Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water - Penn State.
  • Effect of temperature on aspirin hydrolysis .ppt - Slideshare. Slideshare.
  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Master Organic Chemistry.
  • Study of hydrolysis of acetylsalicylic acid.
  • Analysis of Decomposition Products in Aspirin by Application of Two-wavelength Detection.
  • Exploring the Effect of Temperature on the Concentration of Salicylic Acid in Acetylsalicylic Acid - ChemRxiv. ChemRxiv.
  • US20080161595A1 - Transesterification process of methyl acetate - Google Patents.
  • Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer - Biofuel Research Journal. Biofuel Research Journal.
  • Solvent Isotope Effect | Chem-Station Int. Ed.
  • The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media - SciSpace. SciSpace.
  • Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters - American Chemical Society.
  • Determination of the decomposition of aspirin. | Semantic Scholar. Semantic Scholar.
  • Photocatalytic Performance and Degradation Mechanism of Aspirin by TiO 2 through Response Surface Methodology - MDPI. MDPI.
  • Effect of Various Solvents on the Esterification Reaction Solvent log P a Conversion b (%).
  • The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2)
  • (PDF) Mechanism of Acetyl Salicylic Acid (Aspirin) Degradation under Solar Light in Presence of a TiO2-Polymeric Film Photocatalyst - ResearchGate.
  • Transesterific
  • Ester synthesis by transesterification - Organic Chemistry Portal. Organic Chemistry Portal.

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 2-acetoxy-3-carboxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-acetoxy-3-carboxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this versatile building block. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your synthetic protocol.

The synthesis of this compound from a common starting material like DL-malic acid is a multi-step process that, while conceptually straightforward, presents several challenges, particularly during scale-up. This guide will address critical aspects of the synthesis, from selective esterification and acetylation to purification and analysis, providing practical solutions to common problems.

I. Synthetic Strategy Overview & Key Challenges

A common and cost-effective route to this compound involves a two-step process starting from malic acid:

  • Selective Mono-esterification: The first step is the selective esterification of one of the carboxylic acid groups of malic acid with methanol. This reaction is typically acid-catalyzed.

  • Acetylation: The subsequent step involves the acetylation of the secondary hydroxyl group to yield the final product.

The primary challenges in this synthesis are:

  • Controlling Selectivity: Achieving selective mono-esterification without the formation of the diester byproduct.

  • Preventing Side Reactions: The acidic conditions of esterification can lead to dehydration of malic acid, forming fumaric and maleic acids, which can also be esterified.[1][2]

  • Ensuring Complete Acetylation: Incomplete acetylation can lead to purification difficulties.

  • Product Purification: Separating the desired product from starting materials, byproducts, and reagents can be complex.

Below is a workflow diagram illustrating the synthetic pathway and potential pitfalls.

G cluster_0 Step 1: Selective Mono-esterification cluster_1 Step 2: Acetylation Malic Acid Malic Acid Mono-ester Methyl 2-hydroxy-3-carboxypropanoate Malic Acid->Mono-ester Methanol, H+ Dehydration Products Fumaric/Maleic Acid Esters (Byproducts) Malic Acid->Dehydration Products Strong Acid/Heat Methanol Methanol Methanol->Mono-ester Acid Catalyst Acid Catalyst Acid Catalyst->Mono-ester Diester Dimethyl Malate (Byproduct) Mono-ester->Diester Excess Methanol Final Product This compound Mono-ester->Final Product Acetylating Agent, Base Incomplete Acetylation Unreacted Mono-ester Mono-ester->Incomplete Acetylation Purification Purification Diester->Purification Dehydration Products->Purification Acetylating Agent Acetic Anhydride or Acetyl Chloride Acetylating Agent->Final Product Base e.g., Pyridine Base->Final Product Final Product->Purification Workup & Chromatography Incomplete Acetylation->Purification

Caption: Synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.

Step 1: Selective Mono-esterification of Malic Acid

Q1: My esterification reaction is producing a significant amount of the diester byproduct, dimethyl malate. How can I improve the selectivity for the mono-ester?

A1: The formation of diester is a common issue and is primarily influenced by the reaction conditions. Here are several strategies to enhance mono-ester selectivity:

  • Control Stoichiometry: Use a limited amount of methanol (typically 1.0 to 1.2 equivalents). While Fischer esterification often employs a large excess of alcohol to drive the reaction to completion, this will favor diester formation.[3]

  • Catalyst Choice: Boric acid has been shown to be a highly selective catalyst for the esterification of α-hydroxycarboxylic acids.[4] It preferentially catalyzes the esterification of the carboxylic group adjacent to the hydroxyl group. Scandium triflate is another catalyst reported for chemoselective esterification of L-malic acid.[5]

  • Reaction Temperature and Time: Lowering the reaction temperature can help improve selectivity. Monitor the reaction closely by TLC or GC to stop it once the desired mono-ester is maximized, before significant diester formation occurs.

  • Dilution: Running the reaction at a lower concentration (e.g., below 0.25 M) can reduce the formation of both diester and dimeric byproducts.[4]

Q2: I am observing byproducts that I suspect are fumaric and maleic esters. What causes this and how can I prevent it?

A2: The formation of fumaric and maleic acid esters is due to the dehydration of malic acid under acidic conditions, followed by the esterification of these unsaturated dicarboxylic acids.[1][2]

  • Catalyst Selection: Strong mineral acids like sulfuric acid are more prone to causing dehydration.[1][2] Consider using a milder catalyst. Heterogeneous catalysts like Amberlyst 36 Dry have been shown to provide a good balance between conversion and selectivity, minimizing dehydration byproducts.[1][2]

  • Temperature Control: High temperatures promote the dehydration of malic acid. Maintain the lowest possible temperature that allows for a reasonable reaction rate.

  • Water Removal: While removing water drives the esterification equilibrium forward, excessively harsh conditions for water removal (e.g., very high temperatures with a Dean-Stark trap) can exacerbate dehydration.[3] A gentler approach, such as using molecular sieves at a moderate temperature, may be beneficial.

Parameter Condition Favoring Mono-ester Condition Favoring Byproducts
Methanol 1.0 - 1.2 equivalentsLarge excess
Catalyst Boric acid, Sc(OTf)₃, Amberlyst 36 DryConcentrated H₂SO₄
Temperature Lower temperature (e.g., room temp to 40°C)High temperature (reflux)
Concentration Dilute (<0.25 M)Concentrated

Q3: The esterification reaction is very slow or does not seem to be proceeding. What should I check?

A3: Several factors can lead to a sluggish reaction:

  • Catalyst Activity: Ensure your acid catalyst has not been deactivated. If using a solid catalyst like an ion-exchange resin, ensure it is properly activated and dry.

  • Water Content: The Fischer esterification is an equilibrium reaction that produces water.[3][6] If your starting materials (especially malic acid or methanol) contain significant amounts of water, it can inhibit the reaction. Ensure you are using dry solvents and reagents.

  • Insufficient Mixing: On a larger scale, inadequate stirring can lead to poor mass transfer and slow reaction rates. Ensure your stirring is vigorous enough to keep the reaction mixture homogeneous.

Step 2: Acetylation of the Hydroxyl Group

Q4: My acetylation reaction is incomplete, and I am left with a mixture of the starting mono-ester and the final product. How can I drive the reaction to completion?

A4: Incomplete acetylation is a common issue that complicates purification. Here are some troubleshooting steps:

  • Reagent Stoichiometry: Increase the equivalents of the acetylating agent (acetic anhydride or acetyl chloride) to 1.5-2.0 equivalents to ensure there is enough to react with all the hydroxyl groups.

  • Base and Catalyst: Use a suitable base, like pyridine or triethylamine, to neutralize the acid byproduct (acetic acid or HCl) and catalyze the reaction. For less reactive alcohols, a catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts.

  • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Purity of Starting Material: Ensure your starting mono-ester is pure and dry. Any residual water will consume the acetylating agent.

Q5: I am concerned about the stability of the ester groups during the acetylation workup. What precautions should I take?

A5: The ester groups are generally stable under the basic conditions of acetylation. However, during the aqueous workup, both acidic and basic conditions can potentially hydrolyze the ester.

  • Mild Workup: Use a mild acidic wash (e.g., dilute HCl or a saturated solution of NH₄Cl) to neutralize the base, followed by a wash with saturated sodium bicarbonate solution to remove any remaining acid.

  • Temperature Control: Perform all extractions and washes at a low temperature (e.g., in an ice bath) to minimize the risk of hydrolysis.

  • Minimize Contact Time: Do not let the reaction mixture sit in acidic or basic aqueous solutions for extended periods.

Purification and Analysis

Q6: I am having difficulty purifying the final product, this compound, by column chromatography. What are some tips?

A6: The presence of a free carboxylic acid group can make purification by silica gel chromatography challenging due to streaking and poor separation.

  • Solvent System: Use a polar solvent system that includes a small amount of an acid (e.g., 0.5-1% acetic acid) in your eluent (e.g., ethyl acetate/hexanes) to suppress the deprotonation of the carboxylic acid on the silica gel, which should result in sharper peaks and better separation.

  • Alternative Purification: If chromatography is still problematic, consider converting the carboxylic acid to a salt (e.g., with a non-nucleophilic base like DBU) to facilitate the removal of non-acidic impurities by extraction. The acid can then be regenerated. Alternatively, recrystallization from a suitable solvent system may be an option if the product is a solid.

  • Derivative for Purification: In some cases, it may be advantageous to protect the free carboxylic acid as a temporary ester (e.g., a t-butyl ester), purify the fully protected diester, and then selectively cleave the protecting group.

Q7: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A7: A combination of techniques is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): Ideal for rapid monitoring of reaction progress. Use a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize the spots, as the compounds may not be UV active.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation of the starting materials, intermediates, and the final product. Key signals to look for in the final product include the methyl ester singlet, the acetyl methyl singlet, and the two diastereotopic protons of the CH₂ group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretches of the esters and the carboxylic acid.

Below is a troubleshooting decision tree for common issues in the synthesis.

G Start Problem Encountered Low Yield Esterification Low Yield in Step 1 (Esterification) Start->Low Yield Esterification Byproducts Esterification Byproducts in Step 1 (Diester, Dehydration) Start->Byproducts Esterification Incomplete Acetylation Incomplete Reaction in Step 2 (Acetylation) Start->Incomplete Acetylation Purification Issues Difficulty in Purification Start->Purification Issues Check Catalyst Check Catalyst Check Reagents Are reagents dry? Check Catalyst->Check Reagents Yes Increase Time/Temp Increase reaction time or temperature moderately Check Reagents->Increase Time/Temp Yes Diester Issue Diester Issue Reduce Methanol Use 1.0-1.2 eq. MeOH Diester Issue->Reduce Methanol Yes Dehydration Issue Dehydration products? Diester Issue->Dehydration Issue No Change Catalyst Use milder catalyst (e.g., Amberlyst) Dehydration Issue->Change Catalyst Yes Lower Temp Lower reaction temp. Change Catalyst->Lower Temp and Increase Reagents Increase Reagents Add DMAP Add DMAP Increase Reagents->Add DMAP Still incomplete? Increase Time/Heat Increase reaction time or apply gentle heat Add DMAP->Increase Time/Heat Yes TLC Streaking TLC Streaking Acidify Eluent Add 0.5-1% AcOH to eluent TLC Streaking->Acidify Eluent Yes Consider Alternatives Consider derivatization or recrystallization TLC Streaking->Consider Alternatives No

Caption: Troubleshooting decision tree for the synthesis.

III. References

  • Brossard, C., et al. (2021). Synthesis of Poly(Malic Acid) Derivatives End-Functionalized with Peptides and Preparation of Biocompatible Nanoparticles to Target Hepatoma Cells. Molecules, 26(8), 2195. [Link]

  • Houston, T. A., et al. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 679-681. [Link]

  • Kaneko, T., et al. (2022). Chemoselective esterification of l‐malic acid catalyzed by Sc(OTf)3. Journal of Applied Polymer Science, 139(23), e52271. [Link]

  • Kuzmina, N. S., et al. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies, 15(2), 47-55. [Link]

  • Kuzmina, N. S., et al. (2020). Esterification of malic acid on various catalysts. MITHT-Journal, 15(2), 47-55. [Link]

  • Uslu, H. (2009). Purification of L-Malic Acid from Aqueous Solution by a Method of Reactive Extraction. Journal of Chemical & Engineering Data, 54(12), 3233-3238. [Link]

  • Cullen, M. A., & Ingleman, M. R. (1968). U.S. Patent No. 3,391,187. Washington, DC: U.S. Patent and Trademark Office.

  • Reich, H. J. (n.d.). Fischer Esterification. University of Wisconsin. Retrieved from [Link]

  • LibreTexts. (2021). Fischer Esterification. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Clark, J. (2015). Esterification - Alcohols and Carboxylic Acids. Chemguide. [Link]

  • Liu, X., et al. (2005). Starch Acetate-Maleate Mixed Ester Synthesis and Characterization. Cereal Chemistry, 82(3), 336-340. [Link]

  • Aslam, M. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Stereochemical Integrity of Methyl 2-acetoxy-3-carboxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-acetoxy-3-carboxypropanoate and related chiral building blocks. This resource provides in-depth troubleshooting advice and validated protocols to help you navigate the challenges of maintaining the stereochemical purity of this compound throughout your experimental workflows.

Part 1: Understanding the Challenge: The Root of Racemization

This compound is a valuable chiral molecule. Its stereocenter is defined by the carbon at the C-2 position, which is bonded to an acidic proton. This proton's acidity is significantly increased due to the electron-withdrawing effects of two adjacent carbonyl groups (the ester and the carboxylic acid). This structural feature makes the molecule highly susceptible to racemization via a well-understood mechanism.

The primary pathway for racemization involves the deprotonation of this acidic alpha-proton by a base. This abstraction results in the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with roughly equal probability, leading to the formation of both enantiomers and, ultimately, a racemic mixture. This process erodes the enantiomeric excess (ee) of your material, compromising its utility in stereospecific applications.

Below is a diagram illustrating this critical racemization pathway.

Caption: Mechanism of base-catalyzed racemization.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and stability of this compound.

Q1: What are the primary factors that trigger racemization in my experiments?

A1: Racemization is primarily triggered by exposure to basic conditions. The acidity of the proton at the chiral center (the α-proton) makes it susceptible to removal by even weak bases. Other significant factors include elevated temperatures, which accelerate the rate of deprotonation, and prolonged reaction or storage times in non-ideal conditions.

Q2: How can I determine if my sample has undergone racemization?

A2: The most reliable method is to measure the enantiomeric excess (ee) of your sample using a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose. A decrease in the measured ee % from the starting material's value confirms that racemization has occurred.

Q3: Is it possible to reverse racemization and recover the pure enantiomer?

A3: Reversing racemization is not possible. Once a racemic or partially racemized mixture is formed, the original pure enantiomer cannot be regenerated from the undesired one. The only path forward is a classical resolution of the mixture, which is often a costly and low-yielding process involving diastereomeric salt formation or preparative chiral chromatography. Therefore, prevention is the most critical strategy.

Part 3: Troubleshooting Guide: From Problem to Prevention

This guide provides solutions to specific experimental issues that can lead to a loss of stereochemical integrity.

Issue 1: Loss of Optical Purity During a Base-Catalyzed Reaction (e.g., Saponification)
  • Problem: You are attempting to hydrolyze the methyl ester to the di-acid using a standard base like sodium hydroxide, but you observe significant or complete racemization in the product.

  • Root Cause Analysis: The use of strong bases (e.g., NaOH, KOH) and heat creates ideal conditions for deprotonating the alpha-proton, leading to rapid racemization. The enolate intermediate forms quickly under these conditions.

  • Preventative Protocol: Enzymatic Hydrolysis Enzymes operate under mild pH and temperature conditions, offering a highly stereoselective alternative. A lipase enzyme can selectively hydrolyze the ester without affecting the chiral center.

    Step-by-Step Protocol:

    • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M) and adjust the pH to the optimal range for your chosen lipase (typically pH 6-8).

    • Substrate Dissolution: Dissolve the this compound in a minimal amount of a water-miscible organic co-solvent (e.g., THF or acetonitrile) to aid solubility.

    • Enzymatic Reaction: Add the substrate solution to the phosphate buffer. Introduce the lipase (e.g., Lipase B from Candida antarctica, immobilized) to the mixture.

    • Incubation: Gently agitate the reaction mixture at a controlled, mild temperature (e.g., 25-37 °C). Monitor the reaction progress using TLC or LC-MS.

    • Workup: Once the reaction is complete, filter off the immobilized enzyme (which can often be reused). Acidify the aqueous solution carefully with cold, dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

    • Extraction: Extract the di-acid product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

Issue 2: Racemization Observed After Chromatographic Purification
  • Problem: Your reaction product shows high enantiomeric excess, but after purification by flash chromatography on standard silica gel, the ee % has dropped significantly.

  • Root Cause Analysis: Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze enolization, leading to racemization on the column. Conversely, basic alumina is strongly basic and will also cause rapid racemization.

  • Preventative Protocol: Chromatography on Neutralized Media To avoid acid- or base-catalyzed racemization on the column, the stationary phase must be neutralized.

    Step-by-Step Protocol:

    • Silica Neutralization: Prepare a slurry of silica gel in your desired non-polar eluent (e.g., hexanes). Add 1% triethylamine (or another suitable amine like N,N-diisopropylethylamine) by volume relative to the solvent. Stir the slurry for 15-20 minutes.

    • Column Packing: Pack the column using this neutralized slurry.

    • Eluent Preparation: Prepare your mobile phase (e.g., a mixture of ethyl acetate and hexanes) and add the same percentage of the neutralizing amine (e.g., 1% triethylamine) to it.

    • Chromatography: Load your sample and run the chromatography as usual with the amine-containing eluent. This ensures the entire system remains neutral throughout the purification process.

    • Product Isolation: Collect the fractions containing your product. The volatile amine can be removed during solvent evaporation under reduced pressure.

Issue 3: Racemization During Amide Coupling Reactions
  • Problem: You are coupling the free carboxylic acid moiety with an amine using a standard carbodiimide reagent (like DCC or EDC) and observe a loss of stereochemical integrity.

  • Root Cause Analysis: Many amide coupling protocols utilize activating agents and bases that can promote racemization. For substrates with acidic α-protons, the formation of highly activated intermediates (like an O-acylisourea) can increase the acidity of the α-proton, making it easier for even mild bases (like triethylamine or DMAP) to cause deprotonation.

  • Preventative Protocol: Low-Racemization Coupling Conditions The key is to use a coupling reagent system specifically designed to suppress racemization and to operate at low temperatures.

    Step-by-Step Protocol:

    • Reagent Selection: Choose a modern uranium-based coupling reagent such as HATU or HBTU. These reagents are used with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), which is less likely to cause deprotonation compared to triethylamine.

    • Initial Cooling: Dissolve the carboxylic acid starting material in a suitable anhydrous aprotic solvent (e.g., DMF or DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

    • Activation: Add the coupling reagent (e.g., HATU, 1.1 equivalents) and DIEA (2.0 equivalents) to the solution. Stir for 5-10 minutes at 0 °C to allow for the formation of the activated ester.

    • Amine Addition: Add the amine (1.0 equivalent) to the reaction mixture.

    • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. Let the reaction slowly warm to room temperature only if necessary.

    • Workup and Purification: Once complete, proceed with a standard aqueous workup to remove the coupling byproducts and DIEA salt. Purify the resulting amide product using the neutralized chromatography protocol described in Issue 2.

Part 4: Summary of Recommended Conditions & Workflow

The following table summarizes the key experimental parameters to control for minimizing racemization.

Parameter Condition to Avoid (High Racemization Risk) Recommended Condition (Preserves Stereochemistry)
pH / Reagents Strong bases (NaOH, KOH), strong acids, basic alumina, standard silica gel.Near-neutral pH (6-8), enzymatic reagents, low-racemization coupling agents (HATU), non-nucleophilic bases (DIEA).
Temperature Elevated temperatures (> 40 °C), prolonged heating.Low temperatures (sub-ambient, e.g., 0 °C to 25 °C).
Solvents Polar protic solvents under basic conditions.Anhydrous polar aprotic solvents (DCM, THF, DMF) under inert atmosphere.
Purification Chromatography on standard silica gel or alumina.Flash chromatography on neutralized silica gel (e.g., with 1% Et₃N in eluent).
Storage Long-term storage in solution at room temperature, in non-inert glassware.Store as a solid at low temperature (-20 °C) under an inert atmosphere. Use silanized glassware for long-term solution storage.

The logical workflow for troubleshooting racemization issues is depicted below.

troubleshooting_workflow start Racemization Suspected (Loss of Optical Activity) check_ee Confirm with Chiral HPLC: Is ee% lower than expected? start->check_ee identify_step At which step did it occur? check_ee->identify_step Yes no_rac No Racemization Detected. Proceed with Caution. check_ee->no_rac No reaction During Chemical Reaction identify_step->reaction purification During Purification identify_step->purification storage During Storage / Handling identify_step->storage sol_reaction Implement Low-Temp Protocol Use Non-Basic Reagents (e.g., Enzymes, HATU/DIEA) reaction->sol_reaction sol_purification Use Neutralized Chromatography (e.g., Silica + 1% Et3N) purification->sol_purification sol_storage Store Solid at -20°C Use Anhydrous Solvents Under Inert Atmosphere storage->sol_storage end_node Problem Solved: Stereochemical Integrity Maintained sol_reaction->end_node sol_purification->end_node sol_storage->end_node

Caption: Troubleshooting decision tree for racemization.

Validation & Comparative

Profiling Methyl 2-acetoxy-3-carboxypropanoate: A Synthon of Differentiated Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Chiral Synthons: A Comparative Analysis of Methyl 2-acetoxy-3-carboxypropanoate

In the intricate field of pharmaceutical development and fine chemical manufacturing, the strategic selection of a chiral building block is a critical decision, profoundly influencing the stereochemical purity, efficiency, and overall viability of a synthetic route.[1] The biological activity of most chiral drugs resides in a single enantiomer, while the other may be inactive or, in some cases, elicit harmful effects.[1][2] This reality places immense pressure on chemists to employ robust methods for producing enantiopure compounds.[3]

Among the vast arsenal of chiral starting materials, often sourced from the "chiral pool," this compound stands out as a highly versatile C4 synthon. This guide, written for researchers, scientists, and drug development professionals, provides an in-depth comparison of this valuable reagent against other common chiral synthons. We will explore the causality behind experimental choices, present comparative data, and provide a detailed, self-validating protocol to demonstrate its practical utility.

This compound is typically derived from (S)-malic acid, an inexpensive and readily available building block from nature's chiral pool. Its primary strategic advantage lies in the orthogonal nature of its functional groups: a methyl ester and a free carboxylic acid, flanking a defined stereocenter. This differentiation allows for selective chemical manipulation at one site while the other remains intact, a highly desirable feature for multi-step syntheses.

Key Structural Features:

  • Defined Stereocenter: Provides a reliable source of chirality at the C2 position.

  • Orthogonal Functionality: The carboxylic acid can be selectively activated for reactions like amide coupling, reduction, or rearrangement, while the methyl ester serves as a protecting group for the other carboxyl function.

  • Versatile Handles: The acetoxy group can be hydrolyzed to reveal a secondary alcohol, offering another point for chemical modification.

Comparative Analysis: this compound vs. Key Alternatives

The utility of a chiral synthon is always relative to the specific synthetic target. The following tables compare this compound with other widely used chiral building blocks, highlighting their respective strengths and weaknesses.

Table 1: Comparison with Other C3 & C4 Hydroxy Acid-Derived Synthons

Chiral SynthonKey FeaturesCommon ApplicationsAdvantagesDisadvantages
(S)-Methyl 2-acetoxy-3-carboxypropanoate Differentiated ester & carboxylic acidSynthesis of β-amino acids, complex natural product fragmentsOrthogonal reactivity allows for high regioselectivity; readily available from the chiral pool.Requires preparation from malic acid; acetoxy group may not be stable to all reaction conditions.
(S)-Ethyl Lactate C3 synthon with a secondary alcohol and an esterSynthesis of chiral ligands, agrochemicals, and pharmaceutical intermediatesHigh enantiomeric purity; the hydroxyl group is a versatile functional handle.Limited to C3 applications; lacks the differentiated dicarboxyl functionality.
(S)-Malic Acid Dicarboxylic acid with a secondary alcoholPrecursor to a wide range of C4 chiral building blocksVery low cost and high availability.Requires selective protection/deprotection strategies to differentiate the two carboxylic acids, adding steps.
(R)-Glyceraldehyde Acetonide C3 protected triol derivativeSynthesis of polyketides, carbohydrates, and other oxygenated natural productsVersatile C3 building block for chain extension; well-established chemistry.Can be prone to racemization at the α-position under basic or acidic conditions.

Table 2: Comparison with Amino Acid and Chiral Auxiliary Alternatives

Alternative StrategyKey FeaturesCommon ApplicationsAdvantagesDisadvantages
(S)-Pyroglutamic Acid C5 cyclic synthon derived from glutamic acidSynthesis of conformationally constrained analogues, alkaloids, and GABA inhibitorsRigid structure provides excellent stereocontrol in subsequent reactions.Functional group manipulations can be complex; less flexible than acyclic synthons.
(S)-Alanine Methyl Ester HCl [4]C3 amino acid derivative[4]Peptide synthesis, introduction of a chiral methyl-bearing amine[4]Readily available, incorporates both a stereocenter and a nitrogen atom.The amine group often requires protection, adding steps to the synthesis.
Evans Chiral Auxiliaries [5]Temporary chiral control element[5]Asymmetric alkylations, aldol reactions, and acylationsHigh levels of diastereoselectivity are achievable; the auxiliary can often be recycled.[5]Requires additional steps to attach and remove the auxiliary; stoichiometric use of the chiral element.[5]

Experimental Deep Dive: A Validated Protocol

To illustrate the superior utility of this compound's differentiated functionality, we present a detailed protocol for its conversion into a protected β-amino acid ester. This transformation is a key step in the synthesis of many pharmaceutical agents, including β-lactam antibiotics and peptide-based drugs.

Objective: To selectively convert the carboxylic acid moiety into a protected amine via a Curtius rearrangement, while preserving the methyl ester and the stereocenter's integrity.

Caption: Synthetic workflow for a protected β-amino acid precursor.

Step-by-Step Methodology
  • Activation of the Carboxylic Acid: A solution of (S)-Methyl 2-acetoxy-3-carboxypropanoate (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is cooled to 0 °C under a nitrogen atmosphere. A catalytic amount of N,N-dimethylformamide (DMF, 1 drop) is added, followed by the dropwise addition of thionyl chloride (1.2 eq). The reaction is allowed to warm to room temperature and stirred for 3 hours.

    • Causality: Thionyl chloride is an excellent reagent for this conversion as it produces only gaseous byproducts (SO₂ and HCl), simplifying the workup. DMF catalyzes the reaction by forming the reactive Vilsmeier reagent in situ. The reaction is monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by quenching a small aliquot with methanol and analyzing by GC-MS.

  • Curtius Rearrangement and Trapping: The solvent and excess thionyl chloride are carefully removed under reduced pressure. The resulting crude acid chloride is dissolved in anhydrous toluene (0.4 M). Triethylamine (1.5 eq) is added, followed by diphenylphosphoryl azide (DPPA, 1.1 eq). The mixture is stirred at room temperature for 1 hour. Benzyl alcohol (2.0 eq) is then added, and the reaction vessel is equipped with a reflux condenser and heated to 80 °C for 16 hours.

    • Causality: DPPA serves as a safe and efficient azide source, converting the acid chloride to a reactive acyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement, losing N₂ gas to form an isocyanate intermediate with complete retention of configuration at the migrating carbon center. The excess benzyl alcohol acts as both solvent and nucleophile, trapping the highly electrophilic isocyanate to form a stable Cbz-protected amine.

  • Workup and Purification: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic phase is then dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the pure (S)-Methyl 3-(benzyloxycarbonylamino)-2-acetoxypropanoate.

Mechanistic Integrity

The stereochemical outcome of this sequence is validated by the mechanism of the key step. The Curtius rearrangement proceeds without compromising the chiral center.

Mechanism cluster_0 Acyl Azide Formation & Rearrangement cluster_1 Nucleophilic Trapping R-COCl R-COCl R-CON3 R-CON₃ R-COCl->R-CON3 + N₃⁻ Isocyanate R-N=C=O + N₂ R-CON3->Isocyanate Δ, concerted (Retention of Stereochemistry) Isocyanate2 R-N=C=O Product R-NH-C(=O)OBn Isocyanate2->Product Nucleophilic Attack BnOH BnOH BnOH->Product

Caption: Key mechanistic steps ensuring stereochemical retention.

Conclusion and Strategic Recommendations

This compound is a powerful and often superior choice for synthetic chemists requiring a C4 chiral building block with pre-differentiated termini. Its value is most apparent in complex syntheses where minimizing protection/deprotection steps is crucial for improving overall yield and efficiency.

Choose this compound when:

  • Your target molecule requires a C4 backbone with distinct functionality at both ends.

  • You need to perform selective chemistry, such as amide coupling or a Curtius rearrangement, on one carboxyl group while the other remains protected as an ester.

  • Your synthesis can benefit from a starting material sourced directly from the inexpensive and enantiopure chiral pool.

Conversely, for simpler C3 additions, ethyl lactate may be more direct. For constructing highly rigid cyclic systems, a synthon like pyroglutamic acid could be advantageous. The ultimate decision rests on a careful analysis of the target structure and the planned synthetic route. By understanding the comparative strengths and reactivities presented in this guide, researchers can make a more informed and strategic choice, paving the way for more efficient and successful drug discovery and development campaigns.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Synthons: The Advantages of (S)-1-Chloro-2-propanol in Asymmetric Synthesis.
  • BenchChem. (2025). A Comparative Guide to Chiral Synthons: (S)
  • Zhang, W., et al. (2024). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. PMC - NIH.
  • University of York.
  • Santa Cruz Biotechnology. Methyl 2-(S)
  • Ardena. Chirality in drug development: from racemic mixtures to enantiopure substances.
  • Bentley, K. W. (2006). The Significance of Chirality in Drug Design and Development. PMC - PubMed Central.
  • Chiralpedia. (2024). Understanding the Fundamentals of Asymmetric Synthesis.

Sources

A Comparative Guide to the Stereochemical Validation of Methyl 2-acetoxy-3-carboxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and fine chemical synthesis, the precise control and validation of stereochemistry are not merely academic exercises; they are fundamental prerequisites for ensuring efficacy, safety, and regulatory compliance. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit dramatically different pharmacological activities. The seemingly minor spatial rearrangement of atoms can be the difference between a potent therapeutic agent and an inert or even toxic compound.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the stereochemical validation of Methyl 2-acetoxy-3-carboxypropanoate, a chiral building block derived from malic acid. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, presenting a robust, multi-faceted strategy for achieving unambiguous stereochemical assignment and quantification. Our focus is on creating a self-validating system of analysis, where orthogonal methods provide corroborating evidence, ensuring the highest degree of scientific integrity.

The Analytical Imperative: Why Stereochemical Purity Matters

This compound possesses a single stereocenter at the C2 position. The synthesis or isolation of this compound can result in a racemic mixture (an equal mixture of both enantiomers) or an enantiomerically enriched product. For its application in pharmaceuticals or other advanced materials, quantifying the enantiomeric excess (e.e.) is critical. This guide details the primary and orthogonal methods to achieve this with confidence.

Primary Validation: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the cornerstone for the quantitative analysis of enantiomers due to its high resolution, sensitivity, and reproducibility.[1] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, separation.

Causality of Method Development Choices

The selection of a CSP is the most critical parameter. For a polar, acidic compound like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are a logical starting point.[2] These phases, such as those found in CHIRALPAK® or CHIRALCEL® columns, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are well-suited for this analyte.

The mobile phase composition is then optimized to achieve baseline resolution. A typical approach for normal-phase chromatography involves a mixture of a non-polar solvent (like n-hexane) and a polar alcohol modifier (like isopropanol or ethanol).[3] The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) is often necessary to suppress the ionization of the carboxylic acid group, preventing peak tailing and improving chromatographic peak shape.[4]

Experimental Protocol: Chiral HPLC Method Development and Validation
  • Column Selection: Begin with a CHIRALPAK® AD-H (amylose derivative) or CHIRALCEL® OD-H (cellulose derivative) column (250 x 4.6 mm, 5 µm).

  • Initial Mobile Phase Screening:

    • Prepare a mobile phase of n-Hexane/Isopropanol (IPA) (90:10 v/v) with 0.1% TFA.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Use a UV detector set to an appropriate wavelength (e.g., 210 nm), where the ester and carboxyl groups show absorbance.

  • Method Optimization: Inject a solution of the racemic standard. If resolution is not baseline, systematically adjust the ratio of Hexane/IPA (e.g., to 80:20 or 95:5) and the type of alcohol (e.g., substitute IPA with ethanol). The goal is to achieve a resolution factor (Rs) greater than 1.5.[5]

  • Method Validation: Once an optimized method is established, perform a validation according to ICH guidelines to ensure its suitability.[6] This involves assessing:

    • Linearity: Analyze a series of known concentrations to establish a linear relationship between peak area and concentration.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.[5]

    • Accuracy: Analyze samples with known amounts of each enantiomer to assess the agreement between the measured and true values.

    • Precision: Assess the repeatability of the results through multiple injections of the same sample (intra-day) and on different days (inter-day).

Data Presentation: HPLC Method Validation Summary
Parameter(S)-Enantiomer(R)-EnantiomerAcceptance Criteria
Linearity (R²) 0.99960.9994R² > 0.999
Range (µg/mL) 1 - 1001 - 100As required
LOD (µg/mL) 0.20.2Reportable
LOQ (µg/mL) 0.60.6Reportable
Accuracy (% Recovery) 99.2%100.5%98.0 - 102.0%
Precision (% RSD) 0.8%0.9%RSD < 2.0%
Workflow for Chiral HPLC Method Validation

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation RacemicStd Prepare Racemic Standard ColumnSelect Select Chiral Column (e.g., CHIRALPAK AD-H) RacemicStd->ColumnSelect MobilePhase Screen Mobile Phases (Hexane/IPA/TFA) ColumnSelect->MobilePhase Optimize Optimize Separation (Adjust Solvent Ratio) MobilePhase->Optimize SystemSuitability System Suitability Test (Resolution > 1.5) Optimize->SystemSuitability Linearity Linearity & Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ FinalMethod Final Validated Method LOD_LOQ->FinalMethod Accuracy Accuracy Precision Precision Accuracy->Precision Precision->FinalMethod SystemSuitability->Optimize Fail SystemSuitability->Linearity Pass SystemSuitability->Accuracy Pass

Workflow for chiral HPLC method development and validation.

Orthogonal Validation: NMR Spectroscopy with Chiral Derivatizing Agents

While HPLC provides excellent quantitative data, it does not give extensive structural information. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful orthogonal method to confirm the stereochemical assignment. Since enantiomers are indistinguishable in a standard NMR spectrum (they have identical chemical shifts), a chiral derivatizing agent (CDA) is employed.[1]

The CDA, itself an enantiomerically pure compound, reacts with both enantiomers of the analyte to form a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic CDA, but for a carboxylic acid analyte, a chiral amine or alcohol is used to form a diastereomeric amide or ester, respectively.[7]

Experimental Protocol: NMR Analysis via Diastereomer Formation
  • Derivatization: React the this compound sample with an enantiomerically pure chiral amine, such as (R)-1-phenylethylamine, in the presence of a peptide coupling agent (e.g., EDC/HOBt) to form a stable amide.[7]

  • Purification: Purify the resulting diastereomeric amide mixture via flash column chromatography to remove any unreacted starting materials and coupling reagents.

  • ¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the purified diastereomer mixture.

  • Spectral Analysis: Identify signals that are well-resolved between the two diastereomers. Protons close to the newly formed stereocenter, such as the methine proton at C2 or the methyl protons of the ester or acetyl group, are likely to show the largest difference in chemical shift (Δδ).[1]

  • Quantification: Carefully integrate the distinct signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.

    • Enantiomeric Excess (e.e.) % = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| x 100

Workflow for NMR-Based Stereochemical Validation

NMR_Validation_Workflow Analyte Analyte Sample (R/S Mixture) CDA Add Chiral Derivatizing Agent (e.g., (R)-1-phenylethylamine) Analyte->CDA Reaction Amide Coupling Reaction (EDC/HOBt) CDA->Reaction Diastereomers Mixture of Diastereomers (R,R) and (S,R) Reaction->Diastereomers NMR Acquire ¹H NMR Spectrum Diastereomers->NMR Analysis Identify & Integrate Distinct Signals NMR->Analysis Result Calculate Enantiomeric Ratio Analysis->Result

Use of a chiral derivatizing agent for NMR analysis.

Comparison of Primary and Alternative Analytical Techniques

While Chiral HPLC is the preferred method, other techniques can be considered. Chiral Gas Chromatography (GC) is a viable alternative, though it typically requires derivatization to increase the volatility of the analyte.

FeatureChiral HPLCChiral GC
Applicability Broadly applicable to most non-volatile organic molecules. Ideal for this compound.[1]Requires analyte to be volatile and thermally stable. Derivatization (e.g., methylation of the free acid) is necessary.[1]
Sample Preparation Minimal; dissolve in mobile phase.More complex; requires a quantitative and non-racemizing derivatization step.[8]
Resolution Excellent; wide variety of robust polysaccharide and cyclodextrin-based columns are available.[2]Very high resolution is possible with capillary columns, but column selection is more limited.
Sensitivity High, especially with UV or Mass Spectrometry (MS) detection.Extremely high, particularly with Flame Ionization Detection (FID) or MS.
Orthogonal Confirmation Strong; easily coupled with MS for mass confirmation (LC-MS).[9]Excellent; GC-MS provides definitive mass spectra and fragmentation data for structural elucidation.[10]

The Role of Mass Spectrometry (MS)

Mass spectrometry is not an inherently chiral technique, but it is an indispensable tool for confirming the identity and purity of the analyte.[11] When coupled with a chiral separation method (LC-MS or GC-MS), it provides the highest level of confidence. The mass spectrometer confirms that the separated peaks have the correct mass-to-charge ratio (m/z) for this compound, eliminating the possibility of co-eluting impurities misleading the analysis. The signature fragmentation in the mass spectrum, such as the loss of the acetoxy group or methoxy group, provides further structural confirmation.[12]

Conclusion and Recommendations

The robust validation of the stereochemistry of this compound requires a dual-pronged, self-validating approach.

  • Primary Quantitative Method: Chiral HPLC is the undisputed method of choice for accurate and precise determination of enantiomeric purity. Its reliability, coupled with the wide availability of effective chiral stationary phases, makes it the industry standard. A fully validated method provides trustworthy quantitative data on enantiomeric excess.

  • Orthogonal Confirmatory Method: ¹H NMR spectroscopy with a suitable chiral derivatizing agent provides essential, corroborating evidence. It confirms the enantiomeric ratio through a fundamentally different mechanism, adding a layer of certainty to the analysis and aiding in the absolute configuration assignment when compared against a known standard.

By combining these two powerful and complementary techniques, researchers and drug development professionals can be confident in the stereochemical integrity of their chiral building blocks, ensuring the quality and safety of the final product.

References

  • Umstead, W. J., & Ferraro, J. M. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies.
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  • Wikipedia. (n.d.). Chiral resolution.
  • Gajdošová, D., et al. (2024). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut.
  • Lee, D. Y., et al. (n.d.). 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science.
  • Štefane, B., et al. (2022). Mixed-mode chromatography-mass spectrometry enables targeted and untargeted screening of carboxylic acids in biological samples. ResearchGate.
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  • Segura, P. A., et al. (2021). Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry. PubMed.
  • Woźniak, M. K., et al. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide. MOST Wiedzy.

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A Comparative Guide to the Biological Activity of Dihydropyrimidinones: Monastrol and its Analogs vs. Classical Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: While the originally proposed topic of "Methyl 2-acetoxy-3-carboxypropanoate" derivatives lacks sufficient public research for a comprehensive guide, a structurally related and pharmacologically significant area involves compounds synthesized from ethyl acetoacetate. A prime example is the Biginelli reaction, a one-pot, three-component synthesis that utilizes ethyl acetoacetate, an aldehyde, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3][4] This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to a wide spectrum of biological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7]

This guide will focus on a prominent DHPM derivative, Monastrol, and its analogs, comparing their biological activity—specifically their roles as antihypertensive and anticancer agents—with established therapeutic alternatives. We will delve into the mechanistic distinctions between DHPM-based calcium channel blockers and classical drugs like Nifedipine and Amlodipine, providing the experimental context required for researchers in drug discovery and development.

Part 1: Synthesis and Mechanism of Action

The Biginelli Reaction: A Gateway to Bioactive DHPMs

The Biginelli reaction is a cornerstone of heterocyclic chemistry, enabling the straightforward synthesis of DHPMs.[1] The reaction proceeds via an acid-catalyzed condensation of ethyl acetoacetate, an aromatic aldehyde, and urea (or thiourea).[2][8] The mechanism involves a series of bimolecular reactions, beginning with the formation of an N-acyliminium ion from the aldehyde and urea, which is then attacked by the enol of ethyl acetoacetate, followed by cyclization and dehydration to yield the final DHPM scaffold.[1][9]

This synthetic accessibility has allowed for the creation of a vast library of DHPM derivatives with diverse pharmacological properties.[7] One of the most significant findings was the structural similarity of DHPMs to the 1,4-dihydropyridine (DHP) class of L-type calcium channel blockers, which are widely used as antihypertensive agents. This led to the exploration and discovery of DHPMs with potent calcium channel modulating activities.[5][7]

Caption: The Biginelli Reaction Workflow.

Mechanism of Action: A Tale of Two Targets

The biological activities of the compounds discussed in this guide stem from two primary mechanisms of action: calcium channel blockade for antihypertensive effects and kinesin Eg5 inhibition for anticancer activity.

1. Antihypertensive Activity: Calcium Channel Blockade

Many DHPM derivatives exhibit antihypertensive properties by acting as L-type calcium channel blockers, similar to classical drugs like Nifedipine and Amlodipine.[5]

  • Classical Dihydropyridines (Nifedipine & Amlodipine): These drugs bind to L-type calcium channels located on the smooth muscle cells of blood vessels.[10][11] This binding inhibits the influx of extracellular calcium ions into the cells.[12][13] Since muscle contraction is dependent on calcium, this blockade leads to the relaxation and vasodilation of peripheral arteries, reducing the total peripheral resistance and thereby lowering blood pressure.[14][15] Amlodipine is noted for its long-acting effects and also targets N-type calcium channels, contributing to its therapeutic profile.[16]

  • DHPM Analogs: Structurally similar to dihydropyridines, certain DHPMs also function as calcium channel antagonists.[7] They physically obstruct the channel, preventing calcium influx and inducing vasodilation in a comparable manner to their classical counterparts. Their therapeutic potential lies in the possibility of fine-tuning selectivity and reducing side effects through molecular modification of the core DHPM scaffold.

Caption: Mechanism of Calcium Channel Blockers.

2. Anticancer Activity: Kinesin Eg5 Inhibition by Monastrol

Monastrol, a specific DHPM, was identified as a cell-permeable small molecule that arrests mitosis.[17][18] Its primary target is not a cell surface receptor but an intracellular motor protein.

  • Monastrol: This compound is a selective, allosteric inhibitor of the mitotic kinesin Eg5.[18][19] Eg5 is essential for establishing the bipolar mitotic spindle during cell division. By binding to a site distinct from the ATP- or microtubule-binding sites, Monastrol inhibits the ATPase activity of Eg5.[19] This prevents the motor protein from functioning, leading to the formation of a characteristic "monoaster" spindle, mitotic arrest at the G2/M phase, and subsequent apoptosis in cancer cells.[17][20] The (S)-enantiomer of monastrol is significantly more potent than the (R)-enantiomer.[18][19]

Part 2: Comparative Performance and Experimental Data

The efficacy of these compounds can be quantified and compared using standard in vitro assays.

Comparative Antihypertensive Activity

The primary measure of antihypertensive efficacy is the ability to lower blood pressure. In vitro, this is often assessed by measuring the inhibition of cellular processes that lead to vasoconstriction or by direct assays on vascular tissue.

Compound ClassExample(s)MechanismKey Performance Metrics
DHPMs N-(4-Fluorophenyl)-...-DHPML-type Ca²⁺ Channel BlockerIC₅₀ values in the nanomolar to low micromolar range in isolated aorta relaxation assays.[21]
Dihydropyridines Nifedipine, AmlodipineL-type Ca²⁺ Channel BlockerWell-established clinical efficacy; reduces systolic BP by ~10 mmHg in monotherapy.[22][[“]]
Other Classes ACE Inhibitors, ARBsRenin-Angiotensin SystemReduces systolic BP by 7-9 mmHg.[22][[“]]

Data synthesized from multiple sources indicating general efficacy ranges. Specific values are highly dependent on the particular DHPM analog and experimental conditions.[21][22][[“]]

Comparative Anticancer Activity

For anticancer agents, performance is typically measured by their ability to inhibit the proliferation of cancer cell lines, quantified by IC₅₀ values (the concentration required to inhibit 50% of cell growth).

CompoundTargetCell LineIC₅₀ Value (µM)
(S)-Monastrol Kinesin Eg5HeLa (Cervical Cancer)~5-10
Racemic Monastrol Kinesin Eg5HeLa (Cervical Cancer)~10-20
Enastron (Analog) Kinesin Eg5U-87 MG (Glioblastoma)~1-2
Dimethylenastron (Analog) Kinesin Eg5U-87 MG (Glioblastoma)~0.5-1

Data represents typical ranges reported in the literature.[20][24] Note that newer analogs like enastron show significantly higher potency than the parent compound, Monastrol.[24]

Part 3: Experimental Protocols

To ensure scientific integrity, the methods used to generate the comparative data must be robust and reproducible.

Protocol 1: In Vitro Calcium Channel Blocking Activity Assay (Isolated Aorta Relaxation)

This ex vivo method directly assesses the vasodilatory effect of a compound on vascular tissue.

Objective: To determine the concentration-dependent relaxation effect of a test compound on pre-constricted rat thoracic aorta rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction

  • Test compounds (DHPMs, Nifedipine, etc.) dissolved in a suitable vehicle (e.g., DMSO)

  • Organ bath system with isometric force transducers

Procedure:

  • Humanely euthanize the rat and carefully excise the thoracic aorta.

  • Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.

  • Induce a sustained contraction by adding a submaximal concentration of a vasoconstrictor (e.g., 1 µM Phenylephrine or 80 mM KCl).

  • Once the contraction has stabilized, add the test compound cumulatively in increasing concentrations.

  • Record the relaxation response as a percentage of the pre-induced contraction.

  • Calculate the EC₅₀ (concentration causing 50% relaxation) from the resulting concentration-response curve.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC₅₀ value of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, U-87 MG)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Monastrol) dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.

Conclusion

Compounds derived from ethyl acetoacetate via the Biginelli reaction, particularly dihydropyrimidinones, represent a versatile and pharmacologically rich class of molecules. As antihypertensive agents, they function as calcium channel blockers, offering a viable alternative scaffold to classical dihydropyridines like Nifedipine and Amlodipine. The true novelty of the DHPM structure is highlighted by compounds like Monastrol, which operates through a completely different mechanism—inhibition of the mitotic kinesin Eg5—to exert potent, specific anticancer activity. The development of Monastrol analogs with significantly improved potency underscores the potential for this chemical class in oncology. For researchers, the synthetic tractability of the Biginelli reaction combined with the diverse biological targets of its products provides a fertile ground for future drug discovery and development efforts.

References

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  • Mayo Clinic. (n.d.). Nifedipine (oral route) - Side effects & dosage. Retrieved from [Link]

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  • YouTube. (2024). Pharmacology of Nifedipine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. Retrieved from [Link]

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  • Li, J., et al. (2018). Comparing six antihypertensive medication classes for preventing new-onset diabetes mellitus among hypertensive patients: a network meta-analysis. PubMed Central. Retrieved from [Link]

  • Popa, M., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PubMed Central. Retrieved from [Link]

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  • Rahayu, M. I. S., et al. (2021). In Vitro Study on Antihypertensive and Antihypercholesterolemic Effects of a Curcumin Nanoemulsion. PubMed Central. Retrieved from [Link]

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  • European Heart Journal. (2024). Blood pressure lowering efficacy of antihypertensive drugs and their combinations: a systematic review and meta-analysis of 500 randomised, double-blind placebo-controlled trials. Oxford Academic. Retrieved from [Link]

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  • Research Journal of Pharmacy and Technology. (2019). The Antihypertensive Effect from Aqueous Extract of Oxalis corniculata by In Vitro Antihypertensive Activity Assay. Retrieved from [Link]

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  • ResearchGate. (n.d.). (A) Inhibition of MT-activated ATPase activity of Eg5 2-386 by... Retrieved from [Link]

  • DeBonis, S., et al. (2004). Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. PubMed. Retrieved from [Link]

  • D'Alonzo, D., et al. (2010). Inhibitors of kinesin Eg5: antiproliferative activity of monastrol analogues against human glioblastoma cells. PubMed. Retrieved from [Link]

  • Heliyon. (2024). Anticancer activity of monastrol, hybrids and derivatives: A comprehensive bibliometric analysis of recent research. Retrieved from [Link]

  • DeBonis, S., et al. (2003). Interaction of the mitotic inhibitor monastrol with human kinesin Eg5. PubMed. Retrieved from [Link]

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A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Methyl 2-acetoxy-3-carboxypropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and asymmetric synthesis, the precise determination of a compound's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The differential pharmacological activity of enantiomers is a well-established phenomenon, making robust and reliable analytical methods for quantifying enantiomeric excess (ee) indispensable.[1][2]

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of Methyl 2-acetoxy-3-carboxypropanoate and its derivatives. As a key chiral building block, accurate ee determination is critical. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights into optimizing these analyses. We will compare the three most powerful and widely adopted techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most prevalent and versatile method for ee determination due to its high resolution, accuracy, and broad applicability. The technique relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times and, thus, separation.

The Principle of Causality: Why HPLC Works So Well The success of a chiral HPLC separation hinges on creating a transient diastereomeric complex between the analyte enantiomers and the chiral stationary phase. For a molecule like this compound, which possesses hydrogen bond donors (the carboxylic acid proton) and acceptors (carbonyl oxygens), polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point.[3] These phases offer a combination of interaction mechanisms—including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral grooves of the polysaccharide structure—that are highly effective at resolving a wide array of chiral molecules.[4][5]

Experimental Protocol: Direct Chiral HPLC Separation

This protocol outlines a direct method, avoiding the need for derivatization, which simplifies sample preparation and eliminates potential sources of error.

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • Chiral Stationary Phase: Polysaccharide-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica).

  • Mobile Phase Preparation:

    • A typical mobile phase for this class of compound is a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol).

    • An acidic modifier, such as 0.1% trifluoroacetic acid (TFA), is crucial. The TFA serves to suppress the ionization of the analyte's carboxylic acid group, leading to better peak shape and more consistent interactions with the CSP.[3]

    • Starting Condition: 90:10 (v/v) n-Hexane:Isopropanol with 0.1% TFA. This ratio should be optimized to achieve baseline resolution (Rs > 1.5) in a reasonable timeframe.

  • Sample Preparation:

    • Accurately prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a working standard of ~100 µg/mL from the stock solution.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to protect the column from particulates.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

    • Set the UV detector wavelength. For the target molecule, which lacks a strong chromophore, detection might be performed at a lower wavelength (e.g., 210-225 nm).

    • Inject 10 µL of the sample.

    • Identify the peaks corresponding to the two enantiomers. The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) using the formula: %ee = |(A1 - A2) / (A1 + A2)| * 100

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing a Dissolve Sample in Mobile Phase b Filter (0.45 µm) a->b c Inject Sample b->c d Chiral Column Separation c->d e UV Detection d->e f Integrate Peak Areas e->f g Calculate %ee f->g cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing a Derivatization (Esterification) b Workup & Extraction a->b c Dilute in Solvent b->c d Inject Sample c->d e Chiral Column Separation d->e f FID Detection e->f g Integrate Peak Areas f->g h Calculate %ee g->h cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing a Dissolve Sample & Reagents b React with Chiral Derivatizing Agent a->b c Acquire 1H NMR Spectrum b->c d Process Spectrum (Phase, Baseline) c->d e Identify & Integrate Diastereomeric Signals d->e f Calculate %ee e->f

Sources

A Senior Application Scientist's Guide to Catalysis in Methyl 2-acetoxy-3-carboxypropanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective transformation of multifunctional molecules is a perpetual challenge. Methyl 2-acetoxy-3-carboxypropanoate, a chiral building block with ester and carboxylic acid functionalities, presents a unique canvas for catalytic chemistry. Its reactions, whether involving the ester groups, the carboxylic acid, or the chiral center, are pivotal in the synthesis of a variety of more complex molecules. This guide provides a comparative analysis of catalytic systems applicable to reactions involving this substrate and its analogs, with a focus on providing actionable, data-supported insights for laboratory applications.

Introduction: The Chemical Versatility of this compound

This compound is a derivative of malic acid, a key intermediate in cellular metabolism. The presence of two distinct ester functionalities (a methyl ester and an acetate ester) and a free carboxylic acid, along with a stereocenter, makes it a valuable chiral precursor. The primary reactions of interest for this molecule include hydrolysis, transesterification, enantioselective acylation, and decarboxylation. The choice of catalyst is paramount in controlling the selectivity and efficiency of these transformations.

This guide will explore three major classes of catalysts pertinent to the reactions of this compound and its structural relatives:

  • Homogeneous and Heterogeneous Acid/Base Catalysts

  • Enzymatic Catalysts (Lipases)

  • Chiral Organocatalysts and Metal Complexes

Comparative Analysis of Catalytic Systems

Homogeneous and Heterogeneous Acid/Base Catalysis

Conventional acid and base catalysis is frequently employed for esterification, transesterification, and hydrolysis reactions. The principles of Fischer esterification are relevant here, where an acid catalyst is used to accelerate the reaction between a carboxylic acid and an alcohol.[1]

Homogeneous Catalysts:

  • Examples: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA).

  • Mechanism: These catalysts operate by protonating the carbonyl oxygen of the ester or carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Advantages: High reaction rates, mild reaction conditions, and low cost.

  • Disadvantages: Difficult to separate from the reaction mixture, leading to corrosive and environmentally challenging waste streams. Product isolation often requires neutralization and extraction steps, which can complicate purification.

Heterogeneous Catalysts:

  • Examples: Amberlyst-15 (a strongly acidic ion-exchange resin), γ-alumina.[1][2][3]

  • Mechanism: These solid acid catalysts possess acidic sites on their surface that function similarly to homogeneous acids. For instance, γ-alumina can be used in the gas-phase conversion of related acetoxy esters.[2][3]

  • Advantages: Easily separated from the reaction mixture by filtration, allowing for catalyst recycling and continuous flow processes. They are generally less corrosive than their homogeneous counterparts.

  • Disadvantages: Can exhibit lower activity compared to homogeneous catalysts due to mass transfer limitations. The catalyst's structure may not be stable under all reaction conditions.

Catalyst TypeExampleTypical ReactionsAdvantagesDisadvantages
Homogeneous Acid H₂SO₄Esterification, HydrolysisHigh activity, Low costDifficult separation, Corrosive
Heterogeneous Acid Amberlyst-15Esterification, HydrolysisEasy separation, ReusableLower activity, Mass transfer limits
Heterogeneous Solid γ-AluminaGas-phase eliminationHigh-temperature stabilityRequires vapor phase reaction

Experimental Protocol: Comparative Hydrolysis of this compound

Objective: To compare the catalytic activity of sulfuric acid and Amberlyst-15 in the hydrolysis of the methyl ester group of this compound.

Materials:

  • This compound

  • Sulfuric acid (98%)

  • Amberlyst-15

  • Methanol (for quenching)

  • Deionized water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Homogeneous Catalysis:

    • In a round-bottom flask, dissolve this compound (1 mmol) in a 1:1 mixture of water and a suitable organic co-solvent (e.g., THF, 10 mL).

    • Add sulfuric acid (5 mol%).

    • Stir the reaction at a controlled temperature (e.g., 50°C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by HPLC or GC-MS.

  • Heterogeneous Catalysis:

    • In a round-bottom flask, add this compound (1 mmol), water, and co-solvent as above.

    • Add Amberlyst-15 (20 wt% of the substrate).

    • Stir the reaction at the same controlled temperature.

    • Monitor the reaction progress similarly.

  • Work-up:

    • For the homogeneous reaction, quench with a saturated sodium bicarbonate solution and extract with dichloromethane.

    • For the heterogeneous reaction, filter to remove the catalyst, then proceed with extraction.

    • Dry the organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Expected Outcome: The sulfuric acid-catalyzed reaction is expected to reach equilibrium faster. However, the ease of work-up for the Amberlyst-15 catalyzed reaction presents a significant practical advantage.

experimental_workflow cluster_homogeneous Homogeneous Catalysis cluster_heterogeneous Heterogeneous Catalysis H1 Dissolve Substrate & Co-solvent H2 Add H₂SO₄ H1->H2 H3 React at 50°C H2->H3 H4 Monitor by HPLC/GC-MS H3->H4 H5 Quench & Extract H4->H5 End Product Analysis H5->End Het1 Suspend Substrate & Co-solvent Het2 Add Amberlyst-15 Het1->Het2 Het3 React at 50°C Het2->Het3 Het4 Monitor by HPLC/GC-MS Het3->Het4 Het5 Filter & Extract Het4->Het5 Het5->End Start This compound Start->H1 Start->Het1

Caption: Comparative workflow for hydrolysis.

Enzymatic Catalysis

Enzymes, particularly lipases, are highly selective biocatalysts that can perform reactions under mild conditions. For a multifunctional molecule like this compound, enzymatic catalysis offers the potential for high chemo- and enantioselectivity. Lipases are well-known for their ability to catalyze the hydrolysis and synthesis of esters.[4][5]

Advantages of Lipases:

  • High Selectivity: Lipases can differentiate between the two ester groups and the carboxylic acid, potentially allowing for the selective hydrolysis or transesterification of one ester over the other.

  • Enantioselectivity: In the case of a racemic starting material, lipases can be used for kinetic resolution to obtain enantiomerically pure products.

  • Mild Conditions: Reactions are typically run at or near room temperature and neutral pH, preserving sensitive functional groups.

  • Sustainability: Enzymes are biodegradable and reactions are often run in aqueous media or with reduced solvent usage.

Challenges:

  • Cost and Stability: Enzymes can be more expensive than traditional chemical catalysts and may have limited stability under certain process conditions.

  • Substrate Specificity: The activity of a particular lipase is highly dependent on the substrate structure.

Potential Application: Regioselective Hydrolysis

A key application would be the selective hydrolysis of the acetate group while leaving the methyl ester and the carboxylic acid intact. This would yield Methyl 2-hydroxy-3-carboxypropanoate (a malic acid derivative).

Experimental Protocol: Lipase-Catalyzed Deacetylation

Objective: To achieve selective hydrolysis of the acetate group of this compound using a commercially available lipase.

Materials:

  • This compound

  • Immobilized Candida antarctica lipase B (CALB)

  • Phosphate buffer (pH 7.0)

  • tert-Butanol (as a co-solvent)

Procedure:

  • Prepare a buffered solution of this compound in a mixture of phosphate buffer and tert-butanol.

  • Add immobilized CALB to the solution.

  • Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Monitor the reaction for the formation of the deacetylated product and the consumption of the starting material by HPLC.

  • Upon completion, filter off the immobilized enzyme for reuse.

  • Extract the product from the aqueous phase.

enzymatic_pathway sub This compound prod Methyl 2-hydroxy-3-carboxypropanoate sub->prod Selective Deacetylation enzyme Lipase (e.g., CALB) Phosphate Buffer, 30-40°C enzyme->sub

Caption: Lipase-catalyzed selective deacetylation.

Chiral Organocatalysts and Metal Complexes

For reactions where the stereochemistry at the C2 position is of interest, such as in the synthesis of enantiomerically pure this compound from a prochiral precursor, chiral catalysts are indispensable.

Chiral N-Heterocyclic Carbenes (NHCs):

  • Application: Asymmetric acylation of secondary alcohols.[6] While the target molecule already possesses the acetoxy group, this class of catalysts is highly relevant for the synthesis of analogs with different acyl groups.

  • Mechanism: Chiral NHCs act as nucleophilic catalysts, activating an acyl donor (like a vinyl ester) to form a reactive acyl-imidazolium intermediate, which then acylates the alcohol enantioselectively.

Chiral Palladium(II) Complexes:

  • Application: Catalytic asymmetric synthesis of chiral allylic esters.[7][8] This chemistry could be adapted for reactions at a different position of a related substrate.

  • Mechanism: These complexes can catalyze the enantioselective substitution of allylic alcohols with carboxylic acids.[7][8]

Performance Comparison:

Catalyst TypeExampleKey ApplicationSelectivityAdvantages
Chiral NHC Imidazolium saltsAsymmetric AcylationHigh enantioselectivity (up to 68% ee reported for model reactions)[6]Metal-free, tunable steric and electronic properties
Chiral Pd(II) Complex [COP-OAc]₂Asymmetric Allylic EsterificationExcellent enantioselectivity (86-99% ee reported)[7]High yields, broad substrate scope

The choice between these advanced catalytic systems depends heavily on the specific transformation desired. For introducing the acetoxy group enantioselectively onto a precursor, both catalyst classes offer powerful solutions.

Conclusion and Future Outlook

The catalytic chemistry of this compound and its analogs is rich and varied.

  • For simple transformations like non-selective hydrolysis or esterification, heterogeneous acid catalysts like Amberlyst-15 offer a practical and sustainable alternative to traditional homogeneous acids.

  • When selectivity is key, particularly in distinguishing between the different functional groups, enzymatic catalysts such as lipases present an unparalleled advantage, enabling reactions under mild conditions with high regioselectivity.

  • For the synthesis of enantiomerically pure analogs, chiral organocatalysts and metal complexes provide the necessary tools for precise stereochemical control.

Future research in this area will likely focus on the development of multifunctional catalysts that can effect tandem reactions, and the greater adoption of continuous flow processes utilizing immobilized catalysts for improved efficiency and sustainability. The principles and experimental frameworks outlined in this guide provide a solid foundation for researchers to navigate the catalytic landscape and select the optimal system for their specific synthetic goals.

References

  • Conversion of methyl-2-acetoxy propionate to methyl acrylate and acrylic acid. Google Patents.
  • Chiral N-heterocyclic carbenes as asymmetric acylation catalysts. ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Efficacy of Methyl 2-acetoxy-3-carboxypropanoate in Target Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the selection of chiral building blocks is a critical decision that dictates the efficiency, stereochemical outcome, and overall viability of a synthetic route. Methyl 2-acetoxy-3-carboxypropanoate, a derivative of naturally abundant L-malic acid, presents itself as a versatile and highly functionalized C4 chiral synthon.[1][2] This guide provides a comprehensive comparison of its performance against key alternatives, supported by experimental insights and literature-derived data. We will explore the nuanced advantages this reagent offers in terms of reactivity and stereocontrol, while also providing a pragmatic assessment of its limitations to help researchers make informed decisions in the synthesis of complex target molecules.

Introduction: The Central Role of Chiral Synthons in Asymmetric Synthesis

The vast majority of bioactive molecules are chiral, meaning their therapeutic effect is often exclusive to a single enantiomer.[3][4] Consequently, the ability to synthesize enantiomerically pure compounds is paramount in the pharmaceutical industry.[5] Asymmetric synthesis, the methodology for achieving this, often relies on the "chiral pool," a collection of readily available, inexpensive, and enantiopure natural products like amino acids, terpenes, and hydroxy acids.[6] Malic acid, a C4 dicarboxylic acid found in fruits, is a prominent member of this pool.[1][2] this compound is a direct and versatile derivative, offering chemists a pre-packaged arrangement of functional groups—an ester, a carboxylic acid, and a stereodefined secondary acetate—poised for diverse transformations.

Molecular Profile and Strategic Value

This compound, often derived from (S)-malic acid, possesses a unique combination of functionalities that allow for sequential and regioselective reactions.

  • Methyl Ester: A moderately reactive site for hydrolysis or amidation.

  • Carboxylic Acid: Offers a handle for amide bond formation, reduction to an alcohol, or conversion to other functional groups.

  • Acetoxy Group: Functions as a protected alcohol. Its position alpha to both carbonyls makes it a potential leaving group in elimination reactions or a site for nucleophilic substitution. This hydroxyl group is a key feature of its utility.[7]

This trifunctional nature allows it to serve as a linchpin in convergent syntheses, where different fragments of a target molecule can be appended to its core structure.

Comparative Analysis: Performance Against Key Alternatives

The choice of a chiral building block is never made in isolation. The efficacy of this compound must be weighed against other established synthons that can achieve similar synthetic transformations.

Reagent/SynthonStructureKey AdvantagesCommon ApplicationsKey Disadvantages
This compound CC(=O)OOC)CC(=O)OVersatile C4 synthon; three distinct functional handles; derived from inexpensive L-malic acid.[1]Synthesis of substituted lactones, amino acids, and complex natural product fragments.Acetate can be labile under certain basic or acidic conditions.
Ethyl (S)-Lactate CCC(=O)OCReadily available, inexpensive C3 building block; robust hydroxyl group.Precursor for chiral epoxides, α-hydroxy ketones, and simple chiral chains.Limited to C3 applications; lacks the second carboxyl functional handle for more complex assemblies.
Roche Ester ((S)-methyl 3-hydroxy-2-methylpropionate) COC)COValued C4 building block with primary alcohol and ester; enables bidirectional modifications.Synthesis of polyketide natural products and fragments requiring a chiral methyl branch.Different substitution pattern; not a direct replacement for malic acid-derived motifs.
(S)-Aspartic Acid Dimethyl Ester COC(=O)CC(=O)OCProvides a chiral α-amino acid backbone; nitrogen atom offers unique synthetic routes.Synthesis of peptides, alkaloids, and nitrogen-containing heterocycles.Primarily serves as a source of chiral amines, not hydroxyl groups.
Efficacy in Practice: Yields and Stereocontrol

The primary advantage of using a chiral pool reagent like this compound is that the key stereocenter is pre-installed, obviating the need for a complex asymmetric induction step. The focus then shifts to diastereoselectivity in subsequent reactions. For instance, in alkylation reactions, the existing stereocenter can influence the facial selectivity of enolate attack, often leading to high diastereomeric excess (>90% de), a phenomenon well-documented with similar chiral auxiliaries.[8]

In contrast, while methods like asymmetric hydrogenation can produce chiral alcohols and esters with excellent enantioselectivity (>99% ee), they often require expensive transition metal catalysts (e.g., Ru-BINAP) and high-pressure hydrogenation equipment, which may not be accessible in all laboratory settings.[3]

Experimental Protocols and Methodologies

To provide a practical context, we describe a representative protocol for the utilization of a malic acid derivative, which showcases the principles applicable to this compound.

Protocol: Diastereoselective Alkylation using a Chiral Oxazolidinone Auxiliary (A Conceptual Workflow)

This protocol illustrates a common strategy for building upon a chiral scaffold, a technique directly analogous to how one would leverage the stereocenter in this compound.

  • Amide Coupling: The carboxylic acid moiety of the chiral synthon is coupled to a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, using a standard peptide coupling reagent like EDC/HOBt.

    • Causality: The chiral auxiliary serves to lock the conformation of the substrate, creating a sterically hindered environment that will direct the approach of incoming electrophiles.

  • Enolate Formation: The coupled product is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is added dropwise to deprotonate the α-carbon, forming a stereochemically defined Z-enolate.

    • Causality: Low temperature is critical to prevent side reactions and maintain kinetic control. LDA is used to ensure rapid and complete enolate formation without competing nucleophilic attack.

  • Electrophilic Quench: An alkyl halide (e.g., benzyl bromide) is added to the enolate solution. The reaction is stirred at -78 °C for several hours.

    • Causality: The bulky groups on the chiral auxiliary block one face of the planar enolate, forcing the alkyl halide to approach from the less hindered face, thereby inducing a high degree of diastereoselectivity.[9]

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated. The product is purified by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is removed via hydrolysis (e.g., with LiOH/H₂O₂) to reveal the chiral carboxylic acid, now elongated and with a new stereocenter.[9]

    • Trustworthiness: The diastereomeric ratio of the product can be accurately determined by ¹H NMR spectroscopy or chiral HPLC, validating the stereochemical outcome of the process.

Visualizing Synthetic Strategy

Decision Workflow for Chiral Synthon Selection

The choice between this compound and an alternative is a function of the target molecule's structure.

G A 1. Functional Group Manipulation of Synthon B 2. Key C-C Bond Formation (e.g., Alkylation, Acylation) A->B Activate C 3. Stereochemical Analysis (NMR, HPLC) B->C Purify & Analyze D 4. Further Elaboration of the Carbon Skeleton C->D Proceed if d.e. is high E 5. Final Deprotection & Purification D->E Converge F Target Molecule E->F

Caption: Generalized workflow for asymmetric synthesis using a chiral synthon.

Conclusion and Future Outlook

This compound stands as a highly effective and economically viable chiral building block for the synthesis of complex molecules. Its principal advantage lies in providing a pre-defined stereocenter and multiple, orthogonally-reactive functional groups derived from the inexpensive chiral pool. While alternatives like Ethyl Lactate or the Roche Ester are suitable for simpler fragments, the trifunctional nature of this malic acid derivative offers a superior platform for convergent and stereocontrolled syntheses. The decision to employ this synthon should be guided by a careful analysis of the target structure, as outlined in our selection workflow. As the demand for enantiopure pharmaceuticals continues to grow, the strategic application of robust chiral building blocks like this compound will remain a cornerstone of efficient and sustainable drug development.

References

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  • Li, Z., et al. (2022). One-pot photoenzymatic synthesis of maleic acid and its derivatives from bio-based furfural via catalytic cascades. RSC Publishing. Available at: [Link]

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  • PubMed. (n.d.). Asymmetric synthesis of substituted prolines from delta-amino beta-ketoesters. Methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate. Available at: [Link]

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The Strategic Application of Methyl 2-acetoxy-3-carboxypropanoate in Chiral Synthesis: A Cost-Benefit Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the complex landscape of chiral synthesis, the selection of an appropriate building block is a critical decision that profoundly impacts reaction efficiency, stereochemical control, and overall project cost. This guide provides a comprehensive cost-benefit analysis of Methyl 2-acetoxy-3-carboxypropanoate, a specialized chiral synthon, benchmarked against more conventional alternatives in the synthesis of key pharmaceutical intermediates.

Methyl 2-(S)-acetoxy-3-carboxypropanoate (CAS No. 39701-84-3) is a chiral reagent valued for its densely functionalized structure, incorporating a stereocenter with vicinal ester and carboxylic acid moieties.[1] This arrangement makes it a potentially powerful tool for the stereoselective synthesis of complex molecules, particularly in the construction of substituted lactones and β-lactams, core structures in numerous therapeutic agents.

Core Application: A Gateway to Bioactive Lactones

One of the documented applications of Methyl 2-(S)-acetoxy-3-carboxypropanoate is as a precursor in the synthesis of (S)-3-Hydroxy-gamma-butyrolactone.[2] This lactone is a vital intermediate for a range of pharmaceuticals, including neurological regulators and anti-AIDS drugs.[2] The inherent chirality of the starting material provides a direct route to the desired enantiomerically pure product, a crucial consideration in drug development where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Comparative Analysis: Benchmarking Against Established Chiral Synthons

To ascertain the practical value of this compound, a comparative analysis against commonly employed chiral building blocks for the synthesis of similar targets is essential. This section will focus on the synthesis of chiral γ-butyrolactones and β-lactams, highlighting the advantages and disadvantages of each approach.

Alternative Chiral Precursors
  • L-Malic Acid: A naturally abundant and inexpensive chiral pool starting material.[3]

  • Diethyl L-malate: A readily available derivative of L-malic acid.[3]

  • (-)-O-Acetyl-L-malic anhydride: A reactive derivative used in various chemical syntheses.[4]

  • Chiral Imines: Utilized in asymmetric [2+2] cycloadditions for β-lactam synthesis.[5]

FeatureThis compoundL-Malic Acid / DerivativesChiral Imines (for β-lactams)
Stereochemical Control High (pre-installed stereocenter)High (chiral pool)High (auxiliary or catalyst controlled)
Functional Group Handles Multiple, for diverse modificationsFewer, may require functional group interconversionsSpecific for imine chemistry
Synthetic Steps Potentially fewer steps to target moleculeMay require more synthetic steps for functionalizationSpecific to ketene-imine cycloaddition
Cost Higher initial costLower initial costVariable, depends on chiral amine/aldehyde
Availability Specialized chemical supplierWidely availableCustom synthesis or commercially available

Cost-Benefit in Practice: A Deeper Dive

The primary advantage of using a highly functionalized and enantiomerically pure starting material like this compound lies in the potential for a more convergent and efficient synthetic route. This can translate to:

  • Reduced Labor and Time: Fewer reaction and purification steps can significantly shorten the overall synthesis time.

  • Higher Overall Yield: A more direct route can minimize material loss at each step, leading to a better overall yield.

  • Simplified Process Development: Fewer steps can simplify process optimization and scale-up.

However, the higher initial procurement cost of such a specialized reagent is a significant factor. For large-scale manufacturing, a thorough cost analysis is imperative. The economic viability of using this compound hinges on whether the benefits of a shorter synthesis outweigh its higher price point compared to cheaper, more readily available starting materials like L-malic acid, even if the latter necessitates a longer and more complex synthetic sequence.

Experimental Workflow: Conceptual Synthesis of (S)-3-Hydroxy-gamma-butyrolactone

G cluster_0 Conceptual Synthetic Pathway A Methyl 2-(S)-acetoxy-3-carboxypropanoate B Selective Reduction of Carboxylic Acid A->B e.g., BH3-DMS C Intramolecular Cyclization (Lactonization) B->C Acid or Base Catalysis D (S)-3-Acetoxy-gamma-butyrolactone C->D E Hydrolysis of Acetate D->E e.g., LiOH, H2O F (S)-3-Hydroxy-gamma-butyrolactone E->F

Caption: A conceptual workflow for the synthesis of (S)-3-Hydroxy-gamma-butyrolactone.

Step-by-Step Methodology (Conceptual)
  • Selective Reduction: The carboxylic acid moiety of Methyl 2-(S)-acetoxy-3-carboxypropanoate would be selectively reduced to the corresponding primary alcohol. This can often be achieved using reagents like borane dimethyl sulfide complex (BH3-DMS), which tend to be more selective for carboxylic acids in the presence of esters.

  • Lactonization: The resulting hydroxy ester would then undergo intramolecular cyclization to form the γ-butyrolactone ring. This reaction is typically catalyzed by either acid or base.

  • Deprotection: The final step would involve the hydrolysis of the acetate protecting group to unveil the desired hydroxyl functionality, yielding (S)-3-Hydroxy-gamma-butyrolactone.

Logical Framework for Chiral Synthon Selection

The decision-making process for selecting a chiral building block is a multi-faceted one, balancing scientific and economic considerations.

G cluster_0 Decision Matrix for Chiral Synthon Selection Target Target Molecule & Stereochemistry Route Synthetic Route Complexity Target->Route Cost Cost Analysis Decision Optimal Chiral Synthon Cost->Decision Availability Availability & Lead Time Availability->Decision Route->Cost Route->Availability Efficiency Overall Yield & Purity Route->Efficiency Efficiency->Decision

Caption: A logical flowchart for the selection of a chiral building block.

Conclusion

This compound represents a valuable, albeit specialized, tool in the arsenal of the synthetic chemist. Its utility is most pronounced in scenarios where a convergent and highly stereocontrolled synthesis is paramount, and where the increased initial cost can be justified by savings in time, labor, and overall process efficiency. For drug development professionals, the choice between this advanced building block and more traditional chiral pool starting materials necessitates a careful and holistic cost-benefit analysis, taking into account not only the price of the raw materials but also the entire synthetic pathway and the ultimate goal of bringing a safe and effective drug to market.

References

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  • METHYL 2-(S)-ACETOXY-3 ... - ChemicalBook. (n.d.). Retrieved January 12, 2026, from https://www.chemicalbook.
  • (2S,3S,3''S)-N-[3-(3-Acetoxy-3 ... - ChemicalBook. (n.d.). Retrieved January 12, 2026, from https://www.chemicalbook.
  • Cas 7331-52-4,(S)-3-Hydroxy-gamma-butyrolactone | lookchem. (n.d.). Retrieved January 12, 2026, from https://www.lookchem.com/cas-733/7331-52-4.html
  • (+/-)-3-hydroxy-gamma-butyrolactone 5469-16-9 - Guidechem. (n.d.). Retrieved January 12, 2026, from https://www.guidechem.com/products/5469-16-9.html
  • Advances in the chemistry of β-lactam and its medicinal applications - PMC. (n.d.). Retrieved January 12, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3231557/
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A Comparative Guide to Chiral C4 Building Blocks: Evaluating Methyl 2-acetoxy-3-carboxypropanoate and Its Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a suitable chiral building block is a critical decision that dictates the efficiency, stereochemical outcome, and economic viability of a synthetic route. Among the myriad of options available from the chiral pool, C4 synthons derived from natural acids are particularly valuable. This guide provides an in-depth comparison of Methyl 2-acetoxy-3-carboxypropanoate, a differentially protected derivative of L-malic acid, with other prominent alternatives for the asymmetric synthesis of key pharmaceutical intermediates.

Introduction: The Strategic Value of this compound

This compound (from here on referred to as 1 ) is a chiral building block derived from the naturally abundant and inexpensive L-malic acid.[1][2] Its structure is strategically designed for sequential, site-selective transformations. The methyl ester at one carboxyl group and the acetylated hydroxyl function leave a single free carboxylic acid, enabling chemists to perform specific chemistry at this site without affecting the other functionalities. This differential protection is key to its utility as a versatile intermediate in complex multi-step syntheses.

The primary application of synthons like 1 is in the construction of enantiomerically pure molecules, where the stereocenter of the starting material is transferred to the target compound.[3][4] A prominent example, which will form the basis of our comparison, is the synthesis of (S)-3-hydroxy-γ-butyrolactone, a crucial intermediate in the production of various pharmaceuticals.[3][5][6]

Core Application: Synthesis of (S)-3-Hydroxy-γ-butyrolactone

(S)-3-Hydroxy-γ-butyrolactone (2 ) is a valuable chiral building block for numerous therapeutic agents. The efficiency of its synthesis is therefore of significant interest. Below, we compare the synthetic approach from L-malic acid derivatives with alternative strategies.

Method 1: The Malic Acid Derivative Approach

The synthesis of 2 from L-malic acid involves the selective reduction of the carboxylic acid group that is not adjacent to the hydroxyl group. Using a differentially protected intermediate like 1 would be an ideal, albeit not explicitly documented in wide literature, starting point. A well-documented, analogous pathway involves the formation of an anhydride from L-malic acid, followed by regioselective reduction.[5]

Experimental Protocol: Synthesis of (S)-3-Hydroxy-γ-butyrolactone from L-Malic Acid [5]

  • Anhydride Formation: L-malic acid is reacted with an acyl chloride (e.g., benzoyl chloride or acetyl chloride) to form the corresponding acyloxy succinic anhydride. This step protects the hydroxyl group and activates both carboxyl groups.

  • Regioselective Reduction: The anhydride is then reduced. A common method employs a metal borohydride, such as potassium borohydride (KBH₄) or zinc borohydride (Zn(BH₄)₂), often in the presence of a Lewis acid catalyst in a solvent like tetrahydrofuran (THF).[5][7] The Lewis acid coordinates to the carbonyl oxygen adjacent to the acyloxy group, directing the hydride to the other carbonyl.

  • Lactonization: The resulting intermediate is treated with acid (e.g., hydrochloric acid) to hydrolyze the protecting group and promote intramolecular cyclization to yield (S)-3-hydroxy-γ-butyrolactone.

Workflow for (S)-3-Hydroxy-γ-butyrolactone Synthesis from L-Malic Acid

G malic_acid L-Malic Acid anhydride (S)-2-Acyloxy Succinic Anhydride malic_acid->anhydride Acyl Chloride intermediate Reduction Intermediate anhydride->intermediate Metal Borohydride, Lewis Acid, THF lactone (S)-3-Hydroxy- γ-butyrolactone (2) intermediate->lactone Acidic Workup (Lactonization)

Caption: Synthesis of (S)-3-hydroxy-γ-butyrolactone from L-malic acid.

Discussion:

This route is advantageous due to the low cost and availability of L-malic acid.[1] The reactions are generally high-yielding. For instance, a chemoenzymatic approach starting with L-malic acid to form an intermediate, followed by enzymatic hydrolysis, has been scaled up to produce the final product in an 80% isolated yield.[3] However, the regioselectivity of the reduction step can be a challenge, and over-reduction is a potential side reaction that needs to be carefully controlled.[8]

Method 2: The Tartaric Acid Derivative Approach

L-Tartaric acid is another readily available chiral C4 building block from the chiral pool.[4][9] Like malic acid, it can be converted into a variety of useful synthons. However, its C2 symmetry and the presence of two hydroxyl groups offer different synthetic possibilities and challenges. While not a direct precursor for (S)-3-hydroxy-γ-butyrolactone, it is a powerful alternative for creating other chiral four-carbon units, such as chiral pyrrolidines.[10]

A comparison of malic acid and tartaric acid in synthesis reveals that the choice depends heavily on the desired functionality in the final product.[4][11] For targets requiring a single hydroxyl group at the C2 position, malic acid is the more direct precursor. For C2-symmetric targets or those requiring two hydroxyl groups, tartaric acid is often the synthon of choice.

Workflow for Chiral Synthons from Tartaric Acid

G tartaric_acid L-Tartaric Acid diol Chiral 1,4-Diol Derivatives tartaric_acid->diol epoxide Chiral Epoxides tartaric_acid->epoxide butane_tetrol Chiral Butane Tetrol Derivatives tartaric_acid->butane_tetrol

Caption: Versatility of L-tartaric acid as a chiral building block.

Discussion:

The primary advantage of tartaric acid is its C2 symmetry, which can be exploited in the synthesis of symmetric ligands for asymmetric catalysis. For the synthesis of a C4 building block with a single stereocenter, such as in our target lactone, using tartaric acid would necessitate additional steps to selectively deoxygenate one of the hydroxyl groups, making it a less efficient route compared to starting from malic acid.

Method 3: Asymmetric Catalysis - A Modern Alternative

Modern asymmetric synthesis often seeks to avoid the use of stoichiometric chiral starting materials in favor of catalytic methods that can generate chirality from achiral precursors.[12][13] The synthesis of chiral γ-butyrolactones can be achieved with high enantioselectivity through the asymmetric hydrogenation of γ-butenolides using chiral rhodium catalysts.[14]

Experimental Protocol: Asymmetric Hydrogenation of a γ-Butenolide [14]

  • Substrate Preparation: A suitable γ-butenolide (e.g., 4-phenylfuran-2(5H)-one) is prepared from achiral starting materials.

  • Asymmetric Hydrogenation: The butenolide is dissolved in a suitable solvent (e.g., THF) in a high-pressure reactor. A rhodium precatalyst and a chiral phosphine ligand (e.g., ZhaoPhos) are added, along with an additive like trifluoroacetic acid.

  • Reaction: The mixture is subjected to hydrogen gas at elevated pressure (e.g., 70 atm) and temperature (e.g., 50°C) until the reaction is complete.

  • Purification: The product is isolated and purified by standard methods such as column chromatography.

Workflow for Asymmetric Synthesis of Chiral γ-Butyrolactones

G butenolide Achiral γ-Butenolide lactone Chiral γ-Butyrolactone butenolide->lactone H₂, High Pressure catalyst Chiral Rhodium Catalyst (e.g., Rh/ZhaoPhos) catalyst->lactone

Caption: Catalytic asymmetric hydrogenation for chiral γ-butyrolactone synthesis.

Discussion:

This approach offers the significant advantage of generating chirality catalytically, which is often more elegant and can be more versatile for creating a library of related compounds. The enantioselectivities achieved are often excellent, with reports of up to >99% ee.[14] However, this method requires access to specialized chiral ligands and high-pressure hydrogenation equipment. The cost of the rhodium catalyst can also be a consideration, especially for large-scale synthesis, although catalyst loadings are typically low.

Performance Comparison

MethodStarting MaterialKey AdvantagesKey DisadvantagesTypical YieldEnantiomeric Purity
Malic Acid Derivative L-Malic AcidLow-cost, readily available starting material; direct transfer of chirality.Potential for over-reduction; requires careful control of regioselectivity.~80%[3]>99% (from chiral pool)[7]
Tartaric Acid Derivative L-Tartaric AcidInexpensive starting material; useful for C2-symmetric targets.Less direct for single stereocenter targets; requires extra synthetic steps.Varies>99% (from chiral pool)
Asymmetric Catalysis Achiral ButenolideHigh enantioselectivity; versatile for different substrates.Requires expensive catalyst and specialized equipment; ligand synthesis can be complex.>95%[14]Up to >99% ee[14]

Conclusion and Recommendations

The choice between using a chiral building block like this compound and an alternative synthetic strategy depends on several factors, including the specific target molecule, scale of the synthesis, and available resources.

  • For the synthesis of targets where the C4 backbone and C2-hydroxyl stereochemistry of malic acid can be directly incorporated, the malic acid derivative approach remains a highly practical and cost-effective option, particularly for large-scale production. The use of a differentially protected synthon like 1 offers strategic advantages for complex syntheses.

  • The tartaric acid approach is a strong competitor when the target molecule benefits from its C2 symmetry or requires two adjacent hydroxyl groups.[4] For the synthesis of (S)-3-hydroxy-γ-butyrolactone, it is a less direct and therefore less efficient route.

  • Asymmetric catalysis represents the forefront of modern organic synthesis. For research and development purposes, where versatility and the ability to quickly generate analogues are paramount, this method is often superior. While the initial investment in catalysts and equipment may be higher, the elegance and high selectivity of this approach are compelling.

Ultimately, while the direct literature on the applications of this compound is sparse, its value as a strategically protected chiral C4 synthon is clear. For industrial applications where cost and a well-defined stereocenter are critical, it and related malic acid derivatives represent a robust and reliable choice.

References

  • Lee, S. H., & Park, O. J. (2009). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Applied Microbiology and Biotechnology, 84(5), 817–828.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Diethyl Acetamidomalonate from Diethyl Malonate.
  • Wang, Q., & Padwa, A. (2009). Asymmetric Synthesis of Both Enantiomers of Pyrrolidinoisoquinoline Derivatives from L-Malic Acid and L-Tartaric Acid. The Journal of Organic Chemistry, 74(15), 5533–5536.
  • Benchchem. (n.d.). Enantioselective Synthesis of (S)-3-Hydroxy-gamma-butyrolactone: Application Notes and Protocols.
  • Gawronski, J., & Gawronska, K. (1999). Tartaric and Malic Acids in Synthesis. John Wiley & Sons.
  • ChemicalBook. (n.d.). Diethyl acetamidomalonate synthesis.
  • Google Patents. (n.d.). CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.
  • Benchchem. (n.d.). Side product formation in the synthesis of (S)-3-Hydroxy-gamma-butyrolactone.
  • ResearchGate. (n.d.). Synthesis of Rofecoxib, (MK 0966, Vioxx® 4-(4′-Methylsulfonylphenyl)-3Phenyl2(5H)-Furanone), a Selective and Orally Active Inhibitor of Cyclooxygenase2.
  • ResearchGate. (n.d.). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals.
  • ResearchGate. (n.d.). Chemical schema of tartaric, aspartic, malic, succinic and formic acids.
  • Li, G., et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 55(17), 7567–7577.
  • Ingredi. (2025). Synthetic vs. Natural Malic Acid: What You Need to Know.
  • Organic Syntheses. (n.d.). diethyl acetamidomalonate.
  • Semeril, D., & Pale, P. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(15), 9889–9967.
  • Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC - NIH. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN107602408B - Synthesis method of acetamino diethyl malonate.
  • ResearchGate. (n.d.). Chapter 4: Synthesis and applications of tartaric acid in asymmetric catalysis.
  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - NIH. (n.d.). Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of rofecoxib [method A (new method) and method B....
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • ResearchGate. (n.d.). Synthesis of γ-Butyrolactones with Chiral Quaternary-Tertiary Stereocenters via Catalytic Asymmetric Mukaiyama-Michael Addition.
  • Deep Science Publishing. (n.d.). Chapter 4: Synthesis and applications of tartaric acid in asymmetric catalysis.
  • Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC - NIH. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN102311355B - Preparation method of rofecoxib.
  • Concellón, J. M., Riego, E., & Bernad, P. L. (2002). Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Organic Letters, 4(8), 1303–1305.
  • Prime Scholars. (n.d.). Synthesis of new rofecoxib analogs of expected anti-inflammatory activity.
  • YouTube. (2022, March 31). Synthesis of Diethyl malonate (Malonic ester) | Dr. Bharat Baria. Retrieved from [Link]

  • Quora. (n.d.). How will you convert malic acid into tartaric acid?.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-acetoxy-3-carboxypropanoate and Related Diester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of Methyl 2-acetoxy-3-carboxypropanoate. As this compound is a specialized diester derivative, likely of malic acid, this document synthesizes best practices for handling non-halogenated carboxylic acids and esters in a laboratory setting. The procedures outlined are designed to ensure the safety of personnel and adherence to environmental regulations.

Hazard Identification and Risk Assessment

  • Acidity : The presence of a carboxylic acid group will make the compound acidic. It can cause irritation or burns upon contact with skin and eyes.

  • Combustibility : Like most organic esters, it is expected to be combustible.

  • Reactivity : It may react with strong oxidizing agents and strong bases. Hydrolysis, particularly under basic conditions, will yield acetic acid and a salt of the parent dicarboxylic acid.

Table 1: Assumed Hazard Profile and Necessary Precautions

Hazard CategoryPotential RiskRecommended Precaution
Health Skin and eye irritation/burns.Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
Flammability Combustible.Store away from heat, sparks, and open flames. Use in a well-ventilated area or a chemical fume hood.
Reactivity Reacts with strong bases and oxidizers.Segregate from incompatible chemicals during storage and disposal.
Environmental Potential for environmental toxicity if disposed of improperly.Dispose of as hazardous chemical waste. Do not pour down the drain or into the general trash.

Personal Protective Equipment (PPE) Requirements

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection : Chemical safety goggles are mandatory.

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required.

  • Body Protection : A flame-retardant lab coat should be worn.

  • Respiratory Protection : If working outside of a fume hood or in a poorly ventilated area, a respirator with an organic vapor cartridge may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves its classification as hazardous chemical waste. The following steps provide a clear procedure for its safe handling and disposal.

Step 1: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container : Use a clearly labeled, non-reactive, and sealable container for the collection of this compound waste. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Combustible," "Irritant").

  • Incompatible Materials : Do not mix this waste with strong bases, strong oxidizing agents, or other incompatible chemical waste streams.

Step 2: Waste Collection Collect the waste in the designated container, following these precautions:

  • Location : All waste collection should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Containment : Have a spill kit readily available. For an acidic organic compound, this should include an absorbent material (like vermiculite or sand) and a neutralizing agent (such as sodium bicarbonate).

  • Container Filling : Do not overfill the waste container. Leave at least 10% of the container volume as headspace to allow for vapor expansion.

Step 3: Temporary Storage Store the sealed waste container in a designated hazardous waste accumulation area.

  • Storage Area Requirements : This area should be secure, well-ventilated, and away from sources of ignition.

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Final Disposal The final disposal of the hazardous waste must be handled by a licensed environmental waste management company.

  • Contact your Institution's EHS Office : Your institution's Environmental Health and Safety (EHS) office will have established procedures for the pickup and disposal of chemical waste.

  • Documentation : Complete all necessary waste disposal forms as required by your institution and local regulations.

Emergency Procedures

In the event of an accidental release or exposure, follow these procedures immediately.

Table 2: Emergency Response Protocol

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, contain it with an absorbent material. Neutralize with sodium bicarbonate. If the spill is large, contact your EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: Have This compound Waste Assess Assess Hazards: - Acidity - Combustibility - Reactivity Start->Assess WearPPE Wear Appropriate PPE: - Goggles - Gloves - Lab Coat Assess->WearPPE Segregate Segregate Waste: - Designated Container - Proper Labeling WearPPE->Segregate Collect Collect Waste in Fume Hood Segregate->Collect Store Temporary Storage: - Secure Area - Secondary Containment Collect->Store ContactEHS Contact EHS for PICKUP Store->ContactEHS End End: Proper Disposal ContactEHS->End

Caption: Disposal workflow for this compound.

References

For more detailed information on chemical safety and waste disposal, please consult the following authoritative sources:

  • Occupational Safety and Health Administration (OSHA): Hazard Communication Standard. [Link]

  • Environmental Protection Agency (EPA): Managing Hazardous Waste. [Link]

  • The American Chemical Society (ACS): Chemical Safety. [Link]

Navigating the Synthesis of Methyl 2-acetoxy-3-carboxypropanoate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: Researchers, scientists, and drug development professionals engaged in the synthesis or handling of Methyl 2-acetoxy-3-carboxypropanoate must adhere to the following personal protective equipment (PPE) protocols to mitigate potential chemical exposure and ensure a safe laboratory environment. This guide provides a detailed operational plan, rooted in established safety principles for handling ester and carboxylate compounds, to foster a culture of safety and scientific integrity.

Core Protective Measures: Your First Line of Defense

A comprehensive PPE strategy is fundamental to minimizing risk. The following equipment is mandatory when handling this compound, particularly during weighing, transfer, reaction setup, and purification processes.

Body PartProtectionStandard/Specification
Eyes Safety glasses with side shields or chemical splash gogglesConforming to EN166 (EU) or NIOSH (US) approved standards.[1]
Hands Chemical-resistant gloves (Nitrile rubber recommended)Inspected for degradation or punctures before each use.[1][3]
Body Laboratory coat or a complete chemical-resistant suitAppropriate for the scale and nature of the work being conducted.[1]
Respiratory Respirator with a suitable filterRequired if working in a poorly ventilated area or if there is a potential for aerosol generation.[1][4]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict operational plan is critical for preventing exposure and maintaining a safe working environment.[3]

Pre-Operational Checklist:
  • Engineering Controls Verification: Confirm that you are working in a well-ventilated area, ideally within a certified chemical fume hood.[1]

  • Emergency Equipment Accessibility: Ensure that eyewash stations and safety showers are unobstructed and readily accessible.[1]

  • PPE Inspection: Thoroughly inspect all PPE for any signs of damage or contamination before donning.

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and remove your PPE is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Lab Coat d2 Respirator (if required) d1->d2 d3 Goggles/Face Shield d2->d3 d4 Gloves d3->d4 f1 Gloves f2 Goggles/Face Shield f1->f2 f3 Lab Coat f2->f3 f4 Respirator (if required) f3->f4

Caption: The prescribed sequence for donning and doffing Personal Protective Equipment to minimize exposure risk.

Safe Handling Practices:
  • Minimize Contact: Avoid all direct contact with the skin and eyes.[1]

  • Avoid Inhalation: Do not breathe dust, vapor, mist, or gas.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1]

  • Contaminated Clothing: Remove any contaminated clothing immediately and launder it before reuse.[1]

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Dispose of this compound and any reaction byproducts in appropriately labeled, sealed containers. Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated PPE:

    • Gloves: After use, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in a designated chemical waste container.

    • Disposable Lab Coats/Suits: Place in a sealed bag and dispose of according to your institution's hazardous waste guidelines.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

The Causality Behind Our Choices: An Expert's Perspective

The recommendations provided in this guide are not arbitrary; they are based on a sound understanding of the potential hazards associated with the functional groups present in this compound. The ester linkages can be hydrolyzed, potentially forming acetic acid and a hydroxy-dicarboxylic acid, which can be irritating to the skin and eyes. The carboxylic acid moiety itself contributes to the overall acidity and potential for irritation. While the acute toxicity of this specific molecule is unknown, prudence dictates treating it with a high degree of caution.

The choice of nitrile gloves is based on their broad chemical resistance to a variety of organic compounds.[5] Safety goggles are essential to protect against splashes, which can cause serious eye damage. The use of a fume hood is a primary engineering control designed to capture and exhaust vapors and aerosols, thereby minimizing the risk of inhalation.[3]

By understanding the "why" behind these safety protocols, researchers can cultivate a more intuitive and robust safety mindset, moving beyond mere compliance to a proactive culture of risk mitigation.

References

  • Personal protective equipment for handling Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester - Benchchem. BenchChem. 1

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. 4

  • Personal protective equipment for handling 11-Eicosenoic acid, methyl ester - Benchchem. BenchChem. 3

  • Personal Protective Equipment When Working with Resins - Polyestershoppen. Polyestershoppen. 5

  • Safe Handling of Hazardous Agents and Carcinogens | Temerty Faculty of Medicine - University of Toronto. University of Toronto. 6

  • PROPIONIC ACID FOR SYNTHESIS - Loba Chemie. Loba Chemie. 2

  • Safety Data Sheet: Propionic acid - Carl ROTH. Carl ROTH. 7

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.